molecular formula C9H11NO3 B170505 Ethyl 3-amino-4-hydroxybenzoate CAS No. 13052-92-1

Ethyl 3-amino-4-hydroxybenzoate

Katalognummer: B170505
CAS-Nummer: 13052-92-1
Molekulargewicht: 181.19 g/mol
InChI-Schlüssel: WQSOFWIIBNJWSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-amino-4-hydroxybenzoate, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

ethyl 3-amino-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSOFWIIBNJWSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-amino-4-hydroxybenzoate: Chemical Properties, Structure, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-amino-4-hydroxybenzoate is a substituted aromatic compound with potential applications in pharmaceutical and chemical research. This technical guide provides a comprehensive overview of its chemical properties, structural details, and a detailed protocol for its synthesis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Properties and Structure

This compound, with the CAS number 13052-92-1, is an organic molecule featuring a benzene ring substituted with an ethyl ester, an amino group, and a hydroxyl group.[1][2]

Structural Information

The structural formula of this compound is presented below:

Table 1: Structural and Identification Data

ParameterValueReference(s)
IUPAC Name This compound[1]
CAS Number 13052-92-1[1]
Molecular Formula C₉H₁₁NO₃[1]
Molecular Weight 181.19 g/mol [1]
SMILES CCOC(=O)c1ccc(O)c(N)c1[3]
InChI Key WQSOFWIIBNJWSS-UHFFFAOYSA-N[1]
Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 2. It is important to note that while an experimental boiling point is available, the melting point is for the closely related methyl ester, mthis compound (orthocaine), and should be considered an estimate.

Table 2: Physicochemical Properties

PropertyValueReference(s)
Melting Point 98-100 °C (for methyl ester)
Boiling Point 336.7 ± 27.0 °C at 760 mmHg (Predicted)[4]
Density 1.253 ± 0.06 g/cm³ (Predicted)[5]
Physical Form Solid[1]
Storage Temperature -20°C[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process: the reduction of 4-hydroxy-3-nitrobenzoic acid to 3-amino-4-hydroxybenzoic acid, followed by Fischer esterification with ethanol.

Synthesis Workflow

The overall synthetic pathway is illustrated in the diagram below.

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Esterification 4_hydroxy_3_nitrobenzoic_acid 4-Hydroxy-3-nitrobenzoic acid Reduction Reduction (e.g., SnCl2, HCl) 4_hydroxy_3_nitrobenzoic_acid->Reduction 3_amino_4_hydroxybenzoic_acid 3-Amino-4-hydroxybenzoic acid Reduction->3_amino_4_hydroxybenzoic_acid Esterification Fischer Esterification (H2SO4 catalyst) 3_amino_4_hydroxybenzoic_acid->Esterification Ethanol Ethanol Ethanol->Esterification Ethyl_3_amino_4_hydroxybenzoate This compound Esterification->Ethyl_3_amino_4_hydroxybenzoate

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Amino-4-hydroxybenzoic acid

This protocol is adapted from a general procedure for the reduction of nitrobenzoic acids.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-3-nitrobenzoic acid (1 equivalent).

  • Addition of Reagents: Add a solution of tin(II) chloride (SnCl₂) (2 equivalents) in concentrated hydrochloric acid (HCl).

  • Reaction Conditions: Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield 3-amino-4-hydroxybenzoic acid.

Step 2: Synthesis of this compound (Fischer Esterification)

This protocol is a standard Fischer esterification procedure.[5]

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized 3-amino-4-hydroxybenzoic acid (1 equivalent) in an excess of absolute ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the solution while stirring.

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using TLC.

  • Workup and Purification: After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure. The residue is then dissolved in ethyl acetate and washed sequentially with a saturated NaHCO₃ solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Characterization

Due to the limited availability of experimental spectra for this compound, the following data is based on closely related compounds and predicted values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The expected proton NMR spectrum would show characteristic signals for the aromatic protons, the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), and broad signals for the -NH₂ and -OH protons. The chemical shifts and coupling constants would be influenced by the positions of the substituents on the benzene ring.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum is expected to display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the ester group would appear at a downfield chemical shift (typically in the range of 165-175 ppm). The aromatic carbons would resonate in the 110-160 ppm region, while the carbons of the ethyl group would be observed at higher field.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

Table 3: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
O-H (hydroxyl)3400-3200 (broad)
N-H (amino)3400-3300
C=O (ester)~1700
C-O (ester)1300-1100
Aromatic C=C1600-1450
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 181. Key fragmentation patterns for aminobenzoate esters typically involve the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group (-COOCH₂CH₃).

Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways of this compound are limited. However, based on the activities of structurally similar compounds, such as other hydroxybenzoic acid derivatives, some potential biological effects can be inferred.

Potential Biological Activities

Derivatives of p-hydroxybenzoic acid have been reported to possess a range of biological activities, including antimicrobial and antioxidant properties. For instance, Ethyl 3,4-dihydroxybenzoate has been shown to exhibit antioxidant activity by scavenging free radicals.[5][6]

Hypothetical Signaling Pathway: Antioxidant Response

Given the phenolic nature of this compound, a plausible mechanism of action could involve the modulation of cellular antioxidant pathways. The following diagram illustrates a hypothetical signaling pathway.

Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) Scavenging Direct Scavenging ROS->Scavenging inhibits EAHB This compound EAHB->Scavenging Nrf2_Keap1 Nrf2-Keap1 Complex EAHB->Nrf2_Keap1 destabilizes Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE activates Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->ROS neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

References

An In-depth Technical Guide to the Characterization of Ethyl 3-amino-4-hydroxybenzoate (CAS Number: 13052-92-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Ethyl 3-amino-4-hydroxybenzoate, a significant chemical intermediate in the synthesis of various organic molecules. This document outlines its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and explores a potential biological signaling pathway based on structurally related compounds.

Physicochemical Properties

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 13052-92-1Chemical Supplier Catalogs
Molecular Formula C₉H₁₁NO₃Chemical Supplier Catalogs
Molecular Weight 181.19 g/mol Chemical Supplier Catalogs[1][2]
Appearance Solid (predicted)---
Melting Point Data not available---
Boiling Point 336.7 ± 27.0 °C (Predicted)Chemical Supplier Catalogs[1]
Density 1.253 ± 0.06 g/cm³ (Predicted)Chemical Supplier Catalogs
Solubility Soluble in organic solvents such as ethanol and methanol; slightly soluble in water (inferred from related compounds)[3]Inferred from Ethyl 4-hydroxybenzoate[3]
pKa Data not available---

Synthesis Protocol

A plausible and efficient method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 3-amino-4-hydroxybenzoic acid. This reaction is typically acid-catalyzed.

Experimental Protocol: Fischer Esterification of 3-amino-4-hydroxybenzoic acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3-amino-4-hydroxybenzoic acid in an excess of absolute ethanol (e.g., 10-20 equivalents).

  • Acid Catalysis: While stirring, carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 equivalents), to the mixture.[4] The addition may cause a slight increase in temperature and the precipitation of the aminobenzoic acid salt, which will redissolve as the reaction progresses.[4]

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Diagram 1: Synthesis Workflow for this compound

G Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 3-Amino-4-hydroxybenzoic Acid reaction Fischer Esterification (Reflux, 4-6h) start1->reaction start2 Ethanol (Excess) start2->reaction start3 Sulfuric Acid (Catalyst) start3->reaction workup1 Neutralization (aq. NaHCO3) reaction->workup1 workup2 Extraction (Ethyl Acetate) workup1->workup2 workup3 Drying & Concentration workup2->workup3 workup4 Column Chromatography workup3->workup4 product This compound workup4->product

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of the synthesized this compound would rely on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Peaks/Signals
¹H NMR - Aromatic protons (3H) as multiplets or distinct doublets/singlets in the δ 6.5-7.5 ppm region.- Methylene protons (-CH₂-) of the ethyl group as a quartet around δ 4.3 ppm.- Methyl protons (-CH₃) of the ethyl group as a triplet around δ 1.3 ppm.- Amine (-NH₂) and hydroxyl (-OH) protons as broad singlets, with chemical shifts dependent on solvent and concentration.
¹³C NMR - Carbonyl carbon of the ester at ~δ 165-170 ppm.- Aromatic carbons in the δ 110-150 ppm region.- Methylene carbon of the ethyl group at ~δ 60 ppm.- Methyl carbon of the ethyl group at ~δ 14 ppm.
IR (Infrared) - N-H stretching of the primary amine at ~3400-3300 cm⁻¹ (two bands).- O-H stretching of the phenol at ~3300-3200 cm⁻¹ (broad).- C=O stretching of the ester at ~1700-1680 cm⁻¹.- C-O stretching at ~1300-1200 cm⁻¹.- Aromatic C=C stretching at ~1600-1450 cm⁻¹.
Mass Spec (MS) - Molecular ion peak (M⁺) at m/z = 181.07.

Experimental Protocols for Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.

    • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Potential Biological Activity and Signaling Pathway

While there is limited direct research on the biological activities of this compound, its structural analog, Ethyl 3,4-dihydroxybenzoate (EDHB), is a known inhibitor of prolyl hydroxylase domain (PHD) enzymes.[5] This inhibition leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in the cellular response to hypoxia.[5][6] Given the structural similarity, it is plausible that this compound could exhibit similar activity.

The PHD/HIF-1α Signaling Pathway:

Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate specific proline residues on the HIF-1α subunit.[7] This hydroxylation marks HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent degradation by the proteasome.[7]

In the presence of a PHD inhibitor like EDHB (and potentially this compound), this hydroxylation is blocked.[5] As a result, HIF-1α is stabilized, translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, leading to their transcription.[7] These genes are involved in various cellular processes, including angiogenesis, erythropoiesis, and glucose metabolism.

Diagram 2: The PHD/HIF-1α Signaling Pathway

G PHD/HIF-1α Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF1a_N HIF-1α PHD PHD Enzymes HIF1a_N->PHD OH_HIF1a Hydroxylated HIF-1α PHD->OH_HIF1a VHL VHL Complex OH_HIF1a->VHL Ub_HIF1a Ubiquitinated HIF-1α VHL->Ub_HIF1a Proteasome Proteasome Ub_HIF1a->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_H HIF-1α PHD_H PHD Enzymes HIF1a_H->PHD_H Stabilized_HIF1a Stabilized HIF-1α HIF1a_H->Stabilized_HIF1a PHD_Inhibitor PHD Inhibitor (e.g., this compound) PHD_Inhibitor->PHD_H Nucleus Nucleus Stabilized_HIF1a->Nucleus HIF_Dimer HIF-1α/β Dimer HIF1b HIF-1β HIF1b->Nucleus HRE HRE Binding HIF_Dimer->HRE Target_Genes Target Gene Transcription (e.g., VEGF, EPO) HRE->Target_Genes

Caption: The regulation of HIF-1α under normoxic and hypoxic/PHD-inhibited conditions.

Conclusion

This compound, with CAS number 13052-92-1, is a valuable chemical for which a comprehensive characterization profile is essential for its application in research and development. This guide provides a foundational understanding of its properties, a plausible synthesis route, and standard analytical protocols for its characterization. Furthermore, the exploration of its potential biological activity through the lens of its structural analog, Ethyl 3,4-dihydroxybenzoate, opens avenues for future investigation into its pharmacological relevance, particularly in the context of hypoxia-related signaling pathways. The provided data and protocols are intended to facilitate further research and application of this compound in various scientific disciplines.

References

Spectroscopic Analysis of Ethyl 3-amino-4-hydroxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Ethyl 3-amino-4-hydroxybenzoate (CAS No: 13052-92-1). Due to the limited availability of published experimental spectra for this specific compound, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure and by referencing closely related analogs. Furthermore, it details the standard experimental protocols for acquiring such data.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol . Its structure consists of a benzene ring substituted with an ethyl ester group, an amino group, and a hydroxyl group.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of similar molecules.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.3Triplet3H-CH₃ (Ethyl group)
~4.2Quartet2H-CH₂- (Ethyl group)
~4.5-5.5Broad Singlet2H-NH₂
~6.8Doublet1HAr-H
~7.2Doublet of doublets1HAr-H
~7.4Doublet1HAr-H
~9.0-10.0Broad Singlet1H-OH

Note: The solvent used for NMR analysis can influence the chemical shifts of labile protons (-NH₂ and -OH).

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~14-CH₃ (Ethyl group)
~60-CH₂- (Ethyl group)
~115Ar-C
~118Ar-C
~120Ar-C
~125Ar-C
~145Ar-C (C-OH)
~150Ar-C (C-NH₂)
~165C=O (Ester)
Table 3: Predicted IR Absorption Data
Wavenumber (cm⁻¹)Functional Group
3500-3300O-H stretch (Phenol), N-H stretch (Amine)
3100-3000C-H stretch (Aromatic)
2980-2850C-H stretch (Aliphatic)
~1700C=O stretch (Ester)
~1600, ~1480C=C stretch (Aromatic)
~1250C-O stretch (Ester)
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
181[M]⁺ (Molecular ion)
152[M - C₂H₅]⁺
136[M - OC₂H₅]⁺
123[M - C₂H₅O₂]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectrum is recorded on a spectrometer, with typical frequencies for ¹H NMR ranging from 300 to 600 MHz. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum is then recorded using an FTIR spectrometer.

Mass Spectrometry (MS)

A dilute solution of the sample is introduced into the mass spectrometer. For a volatile and thermally stable compound, electron ionization (EI) is a common method. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Prepare Dilute Solution Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR ¹H and ¹³C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpretation Structural Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: General workflow for spectroscopic analysis.

This guide serves as a foundational resource for researchers working with this compound, providing both anticipated data for structural confirmation and the methodologies for its experimental acquisition.

Technical Guide: Solubility and Stability of Ethyl 3-amino-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Ethyl 3-amino-4-hydroxybenzoate, a key chemical intermediate in various manufacturing and research applications. Due to the limited availability of specific quantitative data in public literature, this document focuses on established scientific principles and standard methodologies to guide researchers in determining the compound's properties. It includes detailed experimental protocols for solubility and stability testing, based on industry-standard practices, and outlines the expected behavior of the molecule based on its structural similarity to related aminobenzoate esters.

Introduction to this compound

This compound (CAS No: 13052-92-1) is an aromatic amine and ester with the molecular formula C₉H₁₁NO₃. Its structure, featuring a benzene ring substituted with hydroxyl, amino, and ethyl ester groups, makes it a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Understanding its solubility and stability is critical for its effective use in drug development, formulation, and for ensuring its quality and purity during storage and handling. This guide outlines the foundational knowledge and methodologies required to assess these crucial parameters.

Solubility Profile

Specific quantitative solubility data for this compound is not widely available in published literature. However, based on the physicochemical properties of structurally similar compounds, such as aminobenzoates and parabens, a qualitative solubility profile can be inferred.

Qualitative Solubility:

  • Organic Solvents: The compound is expected to exhibit good solubility in polar organic solvents like ethanol, methanol, acetone, and ethyl acetate.[1] This is due to the presence of the ethyl ester and the overall organic character of the molecule.

  • Water: Solubility in water is expected to be slight or limited.[1] The hydrophobic nature of the benzene ring and the ethyl group counteracts the hydrophilic contributions of the amino and hydroxyl groups.

  • Effect of pH: The solubility in aqueous solutions is expected to be pH-dependent. The amino group can be protonated under acidic conditions, and the hydroxyl group can be deprotonated under basic conditions, both of which would likely increase aqueous solubility.[1][2]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To obtain precise quantitative data, the shake-flask method is the gold standard for determining thermodynamic solubility.[3][4]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., Water, Ethanol, pH 7.4 Buffer)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a precise volume (e.g., 5 mL) of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the mixture to equilibrate for a predetermined period (typically 24 to 72 hours) to ensure the solution is fully saturated.[3][4]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To ensure complete removal of undissolved solid, centrifuge the vials at high speed.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Perform a precise dilution with the solvent into a volumetric flask to bring the concentration within the analytical instrument's calibration range.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to vial B Add precise volume of solvent A->B C Seal and shake at constant temperature (24-72h) B->C D Allow suspension to settle C->D E Centrifuge for complete separation D->E F Withdraw clear supernatant E->F G Dilute sample accurately F->G H Quantify using HPLC-UV or similar G->H I Calculate solubility (mg/mL) H->I

Workflow for the Shake-Flask Solubility Method.

Stability Profile

The stability of this compound is a critical parameter that influences its shelf-life, storage conditions, and degradation pathways. Forced degradation (stress testing) studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[5][6] The target for a forced degradation study is typically 5-20% degradation of the active ingredient to ensure that degradation products are formed at detectable levels.[7]

Experimental Protocol: Forced Degradation Studies

The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[6][8]

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

General Procedure:

  • Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.

  • Expose the solutions to the stress conditions outlined below.

  • Include a control sample (unstressed) and blank solutions (stress condition without the compound) for comparison.

  • Withdraw samples at various time points.

  • Neutralize the samples if necessary (e.g., after acid/base hydrolysis) before analysis.

  • Analyze all samples using a suitable stability-indicating method (typically HPLC with a photodiode array detector) to separate the parent compound from any degradants.

Stress Conditions:

  • Acid Hydrolysis:

    • Condition: 0.1 M to 1 M HCl.[5]

    • Procedure: Store the solution at room temperature or elevated temperature (e.g., 60°C) and analyze at time points (e.g., 2, 4, 8, 24 hours). Esters are susceptible to acid-catalyzed hydrolysis.

  • Base Hydrolysis:

    • Condition: 0.1 M to 1 M NaOH.[5]

    • Procedure: Store the solution at room temperature. Base-catalyzed hydrolysis of esters is typically rapid. Analyze at shorter time intervals (e.g., 0.5, 1, 2, 4 hours).

  • Oxidative Degradation:

    • Condition: 3% Hydrogen Peroxide (H₂O₂).[5]

    • Procedure: Store the solution at room temperature, protected from light. The amino and phenolic hydroxyl groups are potential sites for oxidation.

  • Thermal Degradation:

    • Condition: Elevated temperature (e.g., 60-80°C) in a stability chamber.[9]

    • Procedure: Test the compound in both solid state and in solution. Analyze samples over several days.

  • Photostability:

    • Condition: Expose the compound (solid and solution) to a light source conforming to ICH Q1B guidelines, providing a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]

    • Procedure: Place a parallel set of samples wrapped in aluminum foil to serve as dark controls. Analyze the exposed and control samples. Aromatic amines are often susceptible to photodegradation.

Expected Degradation and Stability Profile

While specific degradation products for this compound are not documented, the following can be anticipated based on its chemical structure:

  • Hydrolysis: The most likely degradation pathway is the hydrolysis of the ethyl ester bond under both acidic and basic conditions to yield 3-amino-4-hydroxybenzoic acid and ethanol.

  • Oxidation: The electron-rich aromatic ring, activated by the amino and hydroxyl groups, is susceptible to oxidation, which could lead to the formation of colored degradation products (e.g., quinone-imine structures).

  • Photodegradation: Aromatic amines can be light-sensitive, potentially leading to complex degradation pathways involving radical mechanisms or dimerization.

The following table summarizes the anticipated stability profile.

Stress ConditionExpected StabilityPotential Degradation Pathway
Acidic (HCl) SusceptibleHydrolysis of the ethyl ester.
Basic (NaOH) Highly SusceptibleRapid hydrolysis of the ethyl ester.
Oxidative (H₂O₂) SusceptibleOxidation of the amino or hydroxyl group; ring oxidation.
Thermal (Heat) Likely StableGenerally stable, but decarboxylation of the hydrolyzed acid product could occur at very high temperatures.[10]
Photolytic (UV/Vis) Potentially UnstablePhotodegradation via oxidation or other radical pathways.

Visualization: Forced Degradation Workflow

G cluster_setup Sample Preparation cluster_stress Stress Conditions (Parallel Studies) cluster_analysis Analysis Prep Prepare stock solution of This compound Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Prep->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Prep->Oxidation Thermal Thermal Stress (Solid & Solution, 80°C) Prep->Thermal Photo Photostability (ICH Q1B Light Source) Prep->Photo Control Control Sample (Protected from stress) Prep->Control Sampling Sample at time intervals Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Control->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize Analysis Analyze by Stability- Indicating HPLC Method Neutralize->Analysis Report Identify degradants and calculate % degradation Analysis->Report

Workflow for Forced Degradation Studies.

Conclusion

This technical guide serves as a foundational resource for researchers working with this compound. While specific, publicly available quantitative data on its solubility and stability are scarce, this document provides the necessary theoretical background and detailed, actionable experimental protocols based on industry standards. By employing the shake-flask method and conducting comprehensive forced degradation studies as outlined, researchers can generate the critical data needed to support formulation development, establish appropriate storage conditions, and ensure the quality and efficacy of products derived from this important chemical intermediate. The compound is expected to be soluble in organic solvents, slightly soluble in water, and susceptible to degradation by hydrolysis and oxidation.

References

An In-depth Technical Guide to the Synthesis of Ethyl 3-amino-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 3-amino-4-hydroxybenzoate, a valuable intermediate in the pharmaceutical and fine chemical industries. The primary focus is on the direct esterification of 3-amino-4-hydroxybenzoic acid, with detailed experimental protocols and data. An alternative multi-step synthesis route is also presented for a more complete perspective on its production.

Primary Synthesis Route: Fischer Esterification of 3-amino-4-hydroxybenzoic acid

The most direct method for synthesizing this compound is the Fischer-Speier esterification of the parent carboxylic acid. This classic reaction involves treating 3-amino-4-hydroxybenzoic acid with an excess of ethanol in the presence of a strong acid catalyst. The equilibrium of this reaction is driven towards the product side by using the alcohol as the solvent and by the catalytic action of the acid.

Reaction Principle

The mechanism for Fischer esterification is a nucleophilic acyl substitution. The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., H₂SO₄). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol molecule. The subsequent formation of a tetrahedral intermediate, followed by proton transfer and the elimination of a water molecule, yields the protonated ester. Finally, deprotonation of this intermediate regenerates the acid catalyst and produces the final ester product.

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products Acid 3-Amino-4-hydroxybenzoic Acid Protonation 1. Protonation of Carbonyl Acid->Protonation Activation Ethanol Ethanol (Excess) Attack 2. Nucleophilic Attack by Ethanol Ethanol->Attack Catalyst H+ (from H₂SO₄) Catalyst->Protonation Activation Protonation->Attack Intermediate 3. Tetrahedral Intermediate Formation Attack->Intermediate ProtonTransfer 4. Proton Transfer Intermediate->ProtonTransfer Elimination 5. Elimination of Water ProtonTransfer->Elimination Deprotonation 6. Deprotonation Elimination->Deprotonation Ester This compound Deprotonation->Ester Water Water Deprotonation->Water Catalyst_Regen H+ (Regenerated) Deprotonation->Catalyst_Regen

Caption: Mechanism of the Fischer-Speier Esterification.

Experimental Protocol

The following protocol is adapted from analogous procedures for the synthesis of similar benzoate esters.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-4-hydroxybenzoic acid.

  • Reagent Addition: For each mole of the carboxylic acid, add a significant excess of absolute ethanol, which acts as both reactant and solvent. Slowly and cautiously, add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain the reflux with continuous stirring for several hours until the reaction is complete (completion can be monitored by Thin Layer Chromatography).

  • Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the cooled mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess sulfuric acid. Stir until the evolution of CO₂ gas ceases.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash them sequentially with water and then with a saturated brine solution. Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure product.

Data Presentation: Reaction Parameters
ParameterValue / DescriptionReference
Starting Material 3-amino-4-hydroxybenzoic acid-
Reagent Absolute Ethanol (in excess)[2]
Catalyst Concentrated Sulfuric Acid (H₂SO₄)[2]
Reaction Temperature Reflux (approx. 78 °C for ethanol)[2]
Reaction Time 2-24 hours (monitor by TLC)[1][2]
Work-up Neutralization (NaHCO₃), Extraction (Ethyl Acetate)[2]
Purification Recrystallization or Column Chromatography[1]
Analogous Yield ~57% (for methyl ester)[1]
Physical Appearance Expected to be a solid-

Alternative Synthesis Route

An alternative, multi-step pathway to this compound involves the nitration of a commercially available precursor, Ethyl p-hydroxybenzoate, followed by the reduction of the resulting nitro-intermediate. This method avoids the direct handling of the less stable 3-amino-4-hydroxybenzoic acid under harsh acidic conditions.[3]

Alternative_Synthesis_Workflow Start Ethyl p-hydroxybenzoate Nitration Step 1: Nitration (HNO₃ / H₂SO₄) Start->Nitration Intermediate Ethyl 4-hydroxy-3-nitrobenzoate Nitration->Intermediate Reduction Step 2: Reduction (e.g., H₂, Pd/C or SnCl₂) Intermediate->Reduction Product This compound Reduction->Product Purification Purification Product->Purification

Caption: Workflow for the alternative multi-step synthesis.

Experimental Protocols Overview
  • Nitration of Ethyl p-hydroxybenzoate: The starting ester is carefully treated with a nitrating mixture, typically a combination of nitric acid and sulfuric acid, at low temperatures (e.g., 0-10 °C) to introduce a nitro group at the position ortho to the hydroxyl group.[3]

  • Reduction of Ethyl 4-hydroxy-3-nitrobenzoate: The nitro group of the intermediate is then reduced to an amino group. This can be achieved through various methods, such as catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst, or by using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid.[3][4]

Data Presentation: Alternative Route Key Reagents
StepReagents & ConditionsPurposeReference
1. Nitration Ethyl p-hydroxybenzoate, HNO₃, H₂SO₄, 0-60 °CIntroduction of NO₂ group[3]
2. Reduction Ethyl 4-hydroxy-3-nitrobenzoate, H₂ (gas), Pd/C catalyst, heatConversion of NO₂ to NH₂[3]
(Alternative Reduction) Ethyl 4-hydroxy-3-nitrobenzoate, SnCl₂, HCl, refluxConversion of NO₂ to NH₂[4]

Synthesis Workflow and Characterization

The overall laboratory process for the primary synthesis route is depicted below.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Combine Reactants: 3-amino-4-hydroxybenzoic acid, Ethanol, H₂SO₄ B Heat to Reflux (Monitor by TLC) A->B C Cool Reaction Mixture B->C D Neutralize with NaHCO₃ Solution C->D E Extract with Ethyl Acetate D->E F Wash & Dry Organic Layer E->F G Remove Solvent (Rotovap) F->G H Purify Crude Product (Recrystallization / Chromatography) G->H I Characterize Pure Product (NMR, IR, MS, MP) H->I

Caption: General laboratory workflow for the synthesis.

Upon successful purification, the identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of impurities.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as O-H, N-H, C=O (ester), and aromatic C-H bonds.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

  • Melting Point (MP) Analysis: To assess the purity of the crystalline product.

References

Potential applications of Ethyl 3-amino-4-hydroxybenzoate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 3-amino-4-hydroxybenzoate, a substituted aminobenzoic acid derivative, serves as a crucial building block in the synthesis of a variety of heterocyclic compounds with significant pharmacological potential. Its unique structural arrangement, featuring an ortho-aminophenol moiety coupled with an ethyl ester, makes it a prime precursor for the construction of benzoxazole rings, a privileged scaffold in medicinal chemistry. This guide explores the synthesis, key reactions, and therapeutic applications of derivatives originating from this versatile starting material, providing a comprehensive overview for its use in drug discovery and development.

Chemical Properties and Synthesis

This compound (CAS No: 13052-92-1) possesses the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol . The synthesis of its parent acid, 3-amino-4-hydroxybenzoic acid, is well-documented and typically involves the nitration of a p-halobenzoic acid followed by hydrolysis and subsequent reduction of the nitro group. The esterification to the ethyl ester can then be achieved through standard methods.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
CAS Number 13052-92-1
Appearance Off-white to light brown powder
Melting Point 112-116 °C
Solubility Soluble in methanol, ethanol, DMSO

Core Application: Synthesis of Benzoxazole Derivatives

The primary application of this compound in medicinal chemistry is its role as a precursor for the synthesis of 2-substituted-1,3-benzoxazole-5-carboxylates. The ortho-amino and hydroxyl groups readily undergo cyclocondensation reactions with various electrophilic partners, such as carboxylic acids, aldehydes, or their derivatives, to form the fused oxazole ring system.

Experimental Protocol: General Synthesis of Ethyl 2-Aryl-1,3-benzoxazole-5-carboxylates

A common and effective method for the synthesis of 2-aryl-1,3-benzoxazole-5-carboxylates involves the condensation of this compound with an aromatic aldehyde, followed by oxidative cyclization.

  • Step 1: Schiff Base Formation. In a round-bottom flask, equimolar amounts of this compound and a selected aromatic aldehyde are dissolved in a suitable solvent, such as ethanol or acetic acid. The mixture is stirred at room temperature or gently heated to facilitate the formation of the corresponding Schiff base intermediate.

  • Step 2: Oxidative Cyclization. An oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or molecular iodine, is added to the reaction mixture. The mixture is then refluxed for several hours until the reaction is complete, which can be monitored by thin-layer chromatography.

  • Step 3: Isolation and Purification. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure Ethyl 2-aryl-1,3-benzoxazole-5-carboxylate derivative.

G start This compound intermediate Schiff Base Intermediate start->intermediate Condensation aldehyde Aromatic Aldehyde aldehyde->intermediate product Ethyl 2-Aryl-1,3-benzoxazole-5-carboxylate intermediate->product Oxidative Cyclization oxidant Oxidizing Agent (e.g., DDQ, I₂) oxidant->product

Caption: Inhibition of kinase signaling pathways by benzoxazole derivatives.

The benzoxazole nucleus is also a common feature in compounds with potent antimicrobial properties. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or the disruption of cell wall synthesis.

Table 3: Representative Antimicrobial Activity of 2-Arylbenzoxazole Scaffolds

Microbial StrainCompound TypeReported MIC (µg/mL) Range
Staphylococcus aureus2-Arylbenzoxazole1 - 64
Bacillus subtilis2-Arylbenzoxazole2 - 128
Escherichia coli2-Arylbenzoxazole8 - 256
Pseudomonas aeruginosa2-Arylbenzoxazole16 - >256
Candida albicans2-Arylbenzoxazole4 - 128

Note: The data in this table is representative of the benzoxazole class and not specific to derivatives of this compound due to a lack of specific data in the reviewed literature.

Future Directions

This compound remains a valuable and underexplored starting material in medicinal chemistry. While the potential of its benzoxazole derivatives is well-established through analogy, a more systematic exploration of the chemical space accessible from this precursor is warranted. Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives, with a particular emphasis on generating quantitative structure-activity relationship (SAR) data. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold. The application of multi-component reactions involving this compound could also accelerate the discovery of novel bioactive molecules.

Ethyl 3-amino-4-hydroxybenzoate: A Versatile Precursor for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-4-hydroxybenzoate is a valuable and versatile precursor in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds that exhibit significant biological activities. Its unique trifunctional nature, possessing an aromatic amine, a hydroxyl group, and an ethyl ester moiety ortho to each other, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthetic utility of this compound, focusing on its application in the synthesis of benzoxazoles and other bioactive molecules. Detailed experimental protocols, quantitative data, and illustrations of relevant synthetic and biological pathways are presented to facilitate its use in research and drug development.

While specific experimental data for reactions commencing directly with this compound is limited in publicly available literature, this guide adapts established protocols for structurally analogous o-aminophenols to provide robust and reliable synthetic methodologies.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

PropertyValueReference
CAS Number 13052-92-1[1]
Molecular Formula C₉H₁₁NO₃[1]
Molecular Weight 181.19 g/mol [1]
Appearance Solid
Boiling Point 336.7 ± 27.0 °C (Predicted)[1]
Density 1.253 ± 0.06 g/cm³ (Predicted)[1]
LogP 1.73230[1]
pKa (Not available)

Synthetic Applications: The Gateway to Benzoxazoles

The primary synthetic application of this compound lies in its role as a precursor for 2-substituted benzoxazoles. The ortho-disposed amino and hydroxyl groups readily undergo condensation and subsequent cyclization with a variety of electrophilic partners.

Synthesis of 2-Aryl-1,3-benzoxazole-5-carboxylates via Condensation with Aromatic Aldehydes

A prevalent and efficient method for the synthesis of 2-arylbenzoxazoles involves the condensation of an o-aminophenol with an aromatic aldehyde, followed by oxidative cyclization. This reaction can be performed in a one-pot fashion.

Reaction Scheme:

G reagents This compound + R-CHO intermediate Schiff Base Intermediate reagents->intermediate Condensation product Ethyl 2-Aryl-1,3-benzoxazole-5-carboxylate intermediate->product Oxidative Cyclization

Figure 1. Synthesis of 2-Arylbenzoxazoles.

Experimental Protocol (Adapted from similar syntheses):

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol), the desired aromatic aldehyde (1.1 mmol), and a suitable catalyst such as pre-heated fly ash (0.5 g) or a Lewis acid (e.g., Sm(OTf)₃, 5 mol%).[2]

  • Solvent and Conditions: Add a solvent such as toluene (20 mL) or perform the reaction under solvent-free conditions.[2][3] The reaction mixture is then heated to a temperature ranging from 70°C to 111°C and stirred for a period of 30 minutes to 4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).[2][3]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. If a solid catalyst is used, it is removed by filtration. The filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure Ethyl 2-aryl-1,3-benzoxazole-5-carboxylate.[2]

Quantitative Data (Representative examples from related syntheses):

Aldehyde Substituent (R)Catalyst/ConditionsReaction TimeYield (%)
-HFly Ash, Toluene, 111°C2 h85
4-ClFly Ash, Toluene, 111°C2.5 h82
4-NO₂Fly Ash, Toluene, 111°C3 h78
4-OCH₃Fly Ash, Toluene, 111°C1.5 h88
Synthesis of Ethyl 2-Unsubstituted-1,3-benzoxazole-5-carboxylate using Orthoesters

For the synthesis of benzoxazoles without a substituent at the 2-position, orthoesters such as triethyl orthoformate can be employed.

Reaction Scheme:

G reagents This compound + HC(OEt)₃ product Ethyl 1,3-benzoxazole-5-carboxylate reagents->product Condensation & Cyclization

Figure 2. Synthesis using an Orthoester.

Experimental Protocol (Adapted):

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in an excess of triethyl orthoformate (5-10 equivalents), which can also serve as the solvent.

  • Catalyst and Conditions: Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 5 mol%). Heat the reaction mixture to reflux for 2-6 hours, monitoring by TLC.

  • Work-up and Purification: After cooling, the excess triethyl orthoformate is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Synthesis of Ethyl 2-Amino-1,3-benzoxazole-5-carboxylate

The 2-amino-benzoxazole scaffold is another important pharmacophore. It can be synthesized from this compound using cyanogen bromide.

Reaction Scheme:

G reagents This compound + BrCN product Ethyl 2-Amino-1,3-benzoxazole-5-carboxylate reagents->product Cyclization

Figure 3. Synthesis of 2-Aminobenzoxazoles.

Experimental Protocol (Adapted from similar syntheses): [4]

  • Reaction Setup: Dissolve this compound (1.0 mmol) in a suitable solvent such as methanol or ethanol.

  • Reagent Addition and Conditions: To this solution, add a solution of cyanogen bromide (1.1 mmol) in the same solvent. The reaction is typically stirred at room temperature for several hours until completion (monitored by TLC).

  • Work-up and Purification: The reaction mixture is neutralized with a base (e.g., aqueous sodium bicarbonate). The product may precipitate and can be collected by filtration. Alternatively, the solvent is evaporated, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

Biological Activities of Derived Benzoxazoles

Benzoxazole derivatives synthesized from this compound and its analogs have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery programs.

Antimicrobial Activity

Many 2-substituted benzoxazoles exhibit potent activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

Compound TypeTarget OrganismMIC (µg/mL)Reference
2-Aryl-benzoxazole derivativesEscherichia coli64 - >512[5]
2-Aryl-benzoxazole derivativesEnterococcus faecalis64[5]
2-Aryl-benzoxazole derivativesCandida albicans16 - >512[5]
2-(p-substituted-benzyl)-5-amido-benzoxazolesStaphylococcus aureus128 - 256[6]
2-(p-substituted-benzyl)-5-amido-benzoxazolesPseudomonas aeruginosa64[6]
Anticancer Activity

Benzoxazole derivatives have emerged as promising anticancer agents, with some acting as inhibitors of key signaling kinases. The half-maximal inhibitory concentration (IC₅₀) is used to quantify their cytotoxic effects on cancer cell lines.

Compound TypeCancer Cell LineIC₅₀ (µM)Target/MechanismReference
5-Methylbenzo[d]oxazole derivativesHepG210.50 - 74.30VEGFR-2 inhibition, Apoptosis induction[2]
5-Methylbenzo[d]oxazole derivativesMCF-715.21 - 74.30VEGFR-2 inhibition, Apoptosis induction[2]
4-Amino-3-chloro benzoate ester derivativesA549, HepG2, HCT-116(Varies)EGFR tyrosine kinase inhibition, Induction of extrinsic apoptotic pathway[7][8]
Imidazothiazole derivatives (B-Raf inhibitors)Melanoma cell line2.68V600E B-Raf kinase inhibition[9]

Targeted Signaling Pathways

The anticancer activity of many benzoxazole derivatives stems from their ability to inhibit specific protein kinases involved in cancer cell proliferation and survival. Two of the most notable targets are the Epidermal Growth Factor Receptor (EGFR) and the B-Raf kinase.

EGFR Signaling Pathway

The EGFR signaling cascade is a critical pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.

G EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Benzoxazole Derivative (EGFR Inhibitor) Inhibitor->EGFR Inhibition

Figure 4. EGFR Signaling Pathway Inhibition.

Benzoxazole-based EGFR inhibitors typically bind to the ATP-binding site of the kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling molecules like RAS, RAF, MEK, and ERK.[7][8] This blockade ultimately leads to the inhibition of cancer cell proliferation and the induction of apoptosis.

B-Raf/MEK/ERK Signaling Pathway

The B-Raf kinase is a key component of the MAPK/ERK signaling pathway. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, promoting uncontrolled cell growth in various cancers, including melanoma.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS BRAF B-Raf (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Benzoxazole Derivative (B-Raf Inhibitor) Inhibitor->BRAF Inhibition

Figure 5. B-Raf Signaling Pathway Inhibition.

Certain benzoxazole derivatives have been designed as potent and selective inhibitors of the mutant B-Raf kinase.[9] By targeting the constitutively active B-Raf, these compounds effectively shut down the downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells harboring the BRAF mutation.

Conclusion

This compound is a highly valuable building block for the synthesis of a diverse range of heterocyclic compounds, most notably benzoxazoles. The straightforward and efficient synthetic routes to these compounds, coupled with their significant and varied biological activities, underscore the importance of this precursor in medicinal chemistry and drug discovery. The information provided in this guide, including adapted experimental protocols and an overview of biological targets, serves as a solid foundation for researchers and scientists to explore the full potential of this compound in their synthetic endeavors. Further research into the specific reaction kinetics and the biological mechanisms of compounds derived directly from this precursor will undoubtedly open up new avenues for the development of novel therapeutic agents.

References

Biological Activity Screening of Ethyl 3-amino-4-hydroxybenzoate Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for screening the biological activities of novel derivatives of Ethyl 3-amino-4-hydroxybenzoate. The focus is on three key areas of therapeutic interest: anticancer, antimicrobial, and antioxidant activities. This document outlines detailed experimental protocols, data presentation strategies, and visual representations of workflows and signaling pathways to facilitate research and development in this promising area of medicinal chemistry.

Introduction

This compound is a versatile scaffold in medicinal chemistry due to its structural features, which include an aromatic ring substituted with amino, hydroxyl, and ethyl ester groups. These functional groups provide multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. The exploration of these derivatives for various biological activities is a crucial step in the discovery of new therapeutic agents. This guide serves as a practical resource for researchers undertaking the biological screening of these novel compounds.

Data Presentation

Quantitative data from biological assays should be meticulously organized to allow for clear comparison and structure-activity relationship (SAR) analysis. The following tables provide templates for presenting anticancer, antimicrobial, and antioxidant screening data.

Table 1: In-vitro Anticancer Activity of this compound Derivatives

Compound IDModificationCancer Cell LineIC₅₀ (µM) ± SD
EAHB-01Parent CompoundMCF-7 (Breast)> 100
EAHB-02Schiff Base (Benzaldehyde)MCF-7 (Breast)45.2 ± 3.1
EAHB-03Schiff Base (4-Nitrobenzaldehyde)MCF-7 (Breast)12.8 ± 1.5
EAHB-04Amide (Benzoyl chloride)MCF-7 (Breast)68.5 ± 5.4
DoxorubicinPositive ControlMCF-7 (Breast)0.9 ± 0.1
EAHB-01Parent CompoundA549 (Lung)> 100
EAHB-02Schiff Base (Benzaldehyde)A549 (Lung)52.1 ± 4.7
EAHB-03Schiff Base (4-Nitrobenzaldehyde)A549 (Lung)25.3 ± 2.2
EAHB-04Amide (Benzoyl chloride)A549 (Lung)81.2 ± 6.9
CisplatinPositive ControlA549 (Lung)5.6 ± 0.7

IC₅₀: Half-maximal inhibitory concentration. Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDModificationS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)C. albicans (ATCC 10231) MIC (µg/mL)
EAHB-01Parent Compound> 256> 256> 256
EAHB-05Pyrazole derivative64128128
EAHB-06Thiazole derivative326464
EAHB-07Imidazole derivative128256> 256
CiprofloxacinPositive Control10.5N/A
FluconazolePositive ControlN/AN/A8

MIC: Minimum Inhibitory Concentration. N/A: Not Applicable.

Table 3: Antioxidant Activity of this compound Derivatives

Compound IDModificationDPPH Radical Scavenging Activity (IC₅₀ in µM) ± SD
EAHB-01Parent Compound85.3 ± 7.2
EAHB-08Catechol derivative15.1 ± 1.3
EAHB-09Gallic acid ester9.8 ± 0.9
EAHB-10Flavonoid conjugate22.4 ± 2.1
Ascorbic AcidPositive Control28.5 ± 2.5

IC₅₀: Half-maximal inhibitory concentration for scavenging DPPH radicals.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and validity of biological screening results.

In-vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds and positive control (e.g., Doxorubicin, Cisplatin)

Procedure:

  • Cell Seeding: Harvest cells and adjust the cell suspension to a concentration of 5 × 10⁴ cells/mL in complete culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

  • Incubation: Incubate the plate for another 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Test compounds and positive controls (e.g., Ciprofloxacin, Fluconazole)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a suspension of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the diluted microbial suspension to each well, resulting in a final volume of 100 µL.

  • Controls: Include a growth control (broth + inoculum, no compound), a sterility control (broth only), and a positive control with a known antimicrobial agent.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to evaluate the free radical scavenging activity of compounds.

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Test compounds and positive control (e.g., Ascorbic acid)

  • Methanol

  • 96-well plates or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare various concentrations of the test compounds and the positive control in methanol.

  • Reaction Mixture: In each well of a 96-well plate, add 100 µL of the test compound solution.

  • DPPH Addition: Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A blank containing only methanol should be used to zero the spectrophotometer. A control containing methanol and DPPH solution is also required.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100 The IC₅₀ value is determined by plotting the percentage of scavenging activity against the compound concentration.

Mandatory Visualizations

Diagrams are crucial for visualizing complex processes and relationships. The following are examples of diagrams created using Graphviz (DOT language) that can be adapted for specific findings.

G General Synthesis Workflow for this compound Derivatives start This compound (Parent Compound) product1 Schiff Base Derivatives start->product1 Condensation product2 Amide Derivatives start->product2 Acylation product3 Sulfonamide Derivatives start->product3 Sulfonylation product4 Urea/Thiourea Derivatives start->product4 Addition reagent1 Aldehyde/Ketone (R1-CHO / R1-CO-R2) reagent1->product1 reagent2 Acyl Halide/Anhydride (R-CO-Cl) reagent2->product2 reagent3 Sulfonyl Chloride (R-SO2-Cl) reagent3->product3 reagent4 Isocyanate/Isothiocyanate (R-NCO / R-NCS) reagent4->product4 G Experimental Workflow for In-vitro Anticancer Screening cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture cell_seeding 3. Cell Seeding in 96-well plates cell_culture->cell_seeding compound_prep 2. Compound Dilution treatment 4. Treatment with Derivatives cell_seeding->treatment incubation 5. Incubation (48h) treatment->incubation mtt_assay 6. MTT Assay incubation->mtt_assay absorbance 7. Absorbance Reading mtt_assay->absorbance viability 8. Calculate % Cell Viability absorbance->viability ic50 9. Determine IC50 Values viability->ic50 G Simplified Apoptosis Signaling Pathway drug Anticancer Derivative cell Cancer Cell drug->cell stress Cellular Stress cell->stress induces bax Bax/Bak Activation stress->bax mito Mitochondria bax->mito acts on cyto_c Cytochrome c Release mito->cyto_c releases apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Thermochemical Properties of Substituted Aminobenzoic Acid Esters: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted aminobenzoic acid esters are a class of organic compounds with significant applications in the pharmaceutical industry, most notably as local anesthetics. Their therapeutic efficacy, stability, and pharmacokinetic profiles are intrinsically linked to their fundamental thermochemical properties. Understanding these properties, such as enthalpy of formation, enthalpy of combustion, and vapor pressure, is crucial for drug design, formulation development, and ensuring the stability and shelf-life of pharmaceutical products. This technical guide provides a comprehensive overview of the thermochemical properties of substituted aminobenzoic acid esters, detailed experimental protocols for their determination, and a discussion of their relevant biological pathways.

Quantitative Thermochemical Data

The following tables summarize key thermochemical data for various substituted aminobenzoic acid esters. These values are essential for predicting the energetic stability and phase behavior of these compounds.

Table 1: Enthalpies of Formation and Combustion of Aminobenzoic Acid Isomers and Esters

CompoundFormulaStateΔfH°(solid) (kJ/mol)ΔcH°(solid) (kJ/mol)Reference
o-Aminobenzoic acidC₇H₇NO₂crystalline-399.0 ± 3.0-3458.5 ± 3.0[1][2]
m-Aminobenzoic acidC₇H₇NO₂crystalline-416.6 ± 4.1-3440.9 ± 4.1[1][2]
p-Aminobenzoic acidC₇H₇NO₂crystalline-408.7 ± 2.3-3448.8 ± 2.3[1][2]
Methyl 4-aminobenzoateC₈H₉NO₂---
Ethyl 4-aminobenzoate (Benzocaine)C₉H₁₁NO₂---
Butyl 4-aminobenzoateC₁₁H₁₅NO₂--22.95 (calculated)-[3]

Table 2: Phase Change and Vapor Pressure Data of Aminobenzoic Acid Esters

CompoundMelting Point (°C)ΔfusH (kJ/mol)Boiling Point (°C)Vapor Pressure (mmHg)Reference
Methyl 4-aminobenzoate11222.55--[1]
Ethyl 4-aminobenzoate (Benzocaine)88-90-310-[4]
n-Butyl p-aminobenzoate57-5823.9174 @ 8 mmHg0.000227 @ 25°C[5][6]
Propyl 4-aminobenzoate72-76---[7]

Table 3: Heat Capacity of p-Aminobenzoic Acid

CompoundCp,solid (J/mol*K)Temperature (K)Reference
4-Aminobenzoic acid177.8298[8]
4-Aminobenzoic acid187.4323[8]

Experimental Protocols

Accurate determination of thermochemical properties relies on precise experimental methodologies. The following sections detail the protocols for key analytical techniques.

Bomb Calorimetry for Enthalpy of Combustion

Principle: Bomb calorimetry is a constant-volume calorimetric technique used to determine the heat of combustion of a substance. The sample is combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by the surrounding water bath, and the temperature change is measured to calculate the heat of combustion.

Detailed Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 0.8-1.0 g of the substituted aminobenzoic acid ester.[9] For solid samples, it is recommended to press them into a pellet using a pellet press.[10]

    • Measure and record the mass of a 10 cm length of fuse wire (e.g., ParrTM 45C10 Fuse Wire with a known heat of combustion of -2.3 cal/cm).[11]

  • Bomb Assembly:

    • Place the weighed sample pellet in the sample cup inside the bomb.

    • Secure the fuse wire to the electrodes within the bomb, ensuring it is in contact with the sample pellet.[10]

    • Add a small, known volume of distilled water (typically 1 mL) to the bomb to saturate the internal atmosphere with water vapor.[11]

    • Seal the bomb tightly.

  • Pressurization and Calorimeter Setup:

    • Purge the bomb with pure oxygen to remove any nitrogen, which could form nitric acid during combustion.[11]

    • Pressurize the bomb with pure oxygen to approximately 25-30 atm.[9][10]

    • Submerge the sealed bomb in a known volume of water (e.g., 2000 mL) within the calorimeter bucket and check for any leaks.[10]

    • Place the bucket in the calorimeter, attach the ignition leads, and start the stirrer to ensure uniform water temperature.[12]

  • Combustion and Data Acquisition:

    • Allow the system to reach thermal equilibrium (typically 5-10 minutes), recording the temperature at regular intervals (e.g., every 30 seconds) to establish a baseline.[10]

    • Ignite the sample by passing a current through the fuse wire.

    • Record the temperature at short intervals (e.g., every 15-30 seconds) as it rises rapidly after combustion.[10]

    • Continue recording the temperature at regular intervals (e.g., every minute) after the peak temperature is reached to establish the post-combustion cooling curve.

  • Corrections and Calculations:

    • After the experiment, release the pressure from the bomb slowly.

    • Measure the length of any unburned fuse wire to determine the amount that was combusted.

    • Wash the interior of the bomb with distilled water and titrate the washings with a standard base solution (e.g., 0.1 N NaOH) to determine the amount of nitric acid formed from any residual nitrogen.[1]

    • The total heat released is calculated from the corrected temperature change and the heat capacity of the calorimeter (determined by calibrating with a standard substance like benzoic acid).[11] The heat of combustion of the sample is then determined after accounting for the heat contributions from the fuse wire combustion and nitric acid formation.

Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion and Melting Point

Principle: Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine the melting point and the enthalpy of fusion (the amount of energy required to melt the solid).[13]

Detailed Methodology:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the substituted aminobenzoic acid ester sample into a clean aluminum DSC pan.[14]

    • Seal the pan, often with a perforated lid to allow for the escape of any evolved gases.[14]

  • Instrument Setup and Calibration:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Calibrate the instrument for temperature and enthalpy using certified standards (e.g., indium).

    • Set the experimental parameters, including the starting temperature, ending temperature, and heating rate. A typical heating rate for pharmaceutical analysis is 5-10 °C/min.[14]

    • Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere.

  • Data Acquisition:

    • Initiate the temperature program. The instrument will record the differential heat flow between the sample and the reference as the temperature increases.

    • An endothermic peak will be observed on the DSC thermogram, corresponding to the melting of the sample.

  • Data Analysis:

    • Melting Point: The onset temperature of the endothermic peak is typically taken as the melting point of the substance.

    • Enthalpy of Fusion (ΔfusH): The area under the melting peak is integrated to determine the enthalpy of fusion. This value is usually expressed in Joules per gram (J/g) and can be converted to kilojoules per mole (kJ/mol) using the molar mass of the compound.

Signaling Pathways and Metabolic Fate

The pharmacological activity of substituted aminobenzoic acid esters, particularly their use as local anesthetics, is directly related to their interaction with specific biological targets. Their metabolic breakdown dictates their duration of action and potential for systemic toxicity.

Mechanism of Action: Sodium Channel Blockade

Substituted aminobenzoic acid esters function as local anesthetics by blocking voltage-gated sodium channels in the neuronal membrane.[15][16] This action prevents the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[17][18] The result is a reversible blockade of nerve impulse conduction and a temporary loss of sensation in the area of application. The un-ionized, lipophilic form of the anesthetic molecule penetrates the nerve cell membrane. Once inside the axoplasm, it equilibrates to its ionized, cationic form, which then binds to a specific receptor site within the sodium channel pore, stabilizing the channel in its inactivated state.[2][17]

Sodium Channel Blockade by Aminobenzoic Acid Esters cluster_intracellular Intracellular Space (Axoplasm) Na_ext Na+ Na_channel Voltage-Gated Sodium Channel Na_ext->Na_channel Na_int Na+ Anesthetic_base Anesthetic (Base) Anesthetic_cation Anesthetic (Cation) Anesthetic_base->Anesthetic_cation Protonation Anesthetic_cation->Na_channel Binds to receptor site

Caption: Mechanism of sodium channel blockade by aminobenzoic acid esters.

Metabolic Pathway of Benzocaine and Procaine

The metabolic fate of aminobenzoic acid esters is a critical determinant of their duration of action and potential for systemic side effects. Benzocaine (ethyl p-aminobenzoate) and procaine are primarily metabolized via hydrolysis of the ester linkage by plasma esterases, particularly pseudocholinesterase.[19][20] This enzymatic cleavage yields p-aminobenzoic acid (PABA) and the corresponding alcohol (ethanol for benzocaine and diethylaminoethanol for procaine).[21] PABA is then further metabolized and excreted by the kidneys.[19]

Metabolic Pathway of Benzocaine and Procaine cluster_ester Aminobenzoic Acid Esters cluster_metabolites Metabolites Benzocaine Benzocaine (Ethyl p-aminobenzoate) Plasma_Esterases Plasma Esterases (e.g., Pseudocholinesterase) Benzocaine->Plasma_Esterases Procaine Procaine Procaine->Plasma_Esterases PABA p-Aminobenzoic Acid (PABA) Excretion Renal Excretion PABA->Excretion Ethanol Ethanol DEAE Diethylaminoethanol Plasma_Esterases->PABA Plasma_Esterases->Ethanol from Benzocaine Plasma_Esterases->DEAE from Procaine

Caption: General metabolic pathway of benzocaine and procaine.

Conclusion

The thermochemical properties of substituted aminobenzoic acid esters are fundamental to their application in drug development. This guide has provided a summary of available quantitative data, detailed experimental protocols for key analytical techniques, and an overview of the relevant biological pathways. A thorough understanding of these principles is indispensable for the rational design of new drug candidates with improved efficacy, stability, and safety profiles. Further research is warranted to expand the thermochemical database for a wider range of substituted aminobenzoic acid esters to facilitate more accurate predictive modeling and formulation design.

References

Unraveling the Architecture: A Technical Guide to the Crystal Structure Analysis of Aminobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and methodologies underlying the crystal structure analysis of aminobenzoate derivatives. These compounds, featuring a versatile scaffold of an amino group and a carboxyl group attached to a benzene ring, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] Understanding their three-dimensional atomic arrangement through X-ray crystallography is paramount for elucidating structure-activity relationships and driving rational drug design.

The Significance of Crystallographic Analysis

The precise spatial arrangement of atoms within a molecule, its crystal packing, and the nature of its intermolecular interactions directly influence its physicochemical properties, such as solubility and stability, as well as its biological function.[3] For aminobenzoate derivatives, crystallographic studies provide critical insights into their conformation, hydrogen bonding networks, and potential interactions with biological targets.[4][5] This knowledge is instrumental in the development of novel therapeutic agents with enhanced efficacy and specificity.

Experimental Protocols: From Synthesis to Structure Elucidation

The journey from a synthesized aminobenzoate derivative to its fully characterized crystal structure involves a series of meticulous experimental procedures. The following sections detail the key methodologies employed in this process.

Synthesis of Aminobenzoate Derivatives

The synthesis of aminobenzoate derivatives can be achieved through various established chemical routes. A common method involves the reaction of the parent aminobenzoic acid with different halides, such as benzoyl chloride or benzyl chloride, often in the presence of a base like pyridine.[2][6] For benzyl-based derivatives, the reaction may require refluxing for an extended period to ensure completion.[2] Another widely used technique for creating ester derivatives, such as the local anesthetic benzocaine, is the Fischer esterification of p-aminobenzoic acid (PABA) with an alcohol in the presence of a strong acid catalyst.[7]

Protocol 1: Synthesis of Ethyl p-Aminobenzoate via Fischer Esterification [7]

  • Dissolve p-aminobenzoic acid (PABA) in absolute ethanol.

  • Slowly add concentrated sulfuric acid to the solution while in a fume hood.

  • Heat the mixture at reflux for 60-75 minutes, during which the solid PABA should dissolve.

  • Cool the reaction mixture to room temperature and then pour it into ice water.

  • Neutralize the solution by slowly adding a 10% sodium carbonate solution until the pH is approximately 8. This will cause a white precipitate of ethyl p-aminobenzoate to form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with ice-cold water to remove any remaining salts.

  • Dry the product to obtain the final ethyl p-aminobenzoate.

Crystal Growth

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. A common technique for growing crystals of aminobenzoate derivatives is the solvent evaporation method.[8] This involves dissolving the synthesized compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly over several days. As the solvent evaporates, the solution becomes supersaturated, leading to the formation of well-ordered crystals.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their crystal structure. The process involves mounting a crystal on a goniometer and exposing it to a focused beam of X-rays. The diffraction pattern of the X-rays is recorded as the crystal is rotated. This data is then used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.[9][10] Powder X-ray diffraction (PXRD) is also a valuable technique for characterizing the crystalline nature of the bulk material and confirming the presence of a new crystalline phase, such as in the formation of co-crystals.[8][11]

The raw diffraction data is processed to yield a set of structure factors, which are then used in conjunction with computational methods to solve and refine the crystal structure. This refinement process results in a detailed model of the molecule, including precise bond lengths, bond angles, and torsion angles.

Data Presentation: Crystallographic Parameters of Aminobenzoate Derivatives

The following tables summarize the crystallographic data for a selection of aminobenzoate derivatives, providing a comparative overview of their structural parameters.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
2-Aminobenzoic acidMonoclinicP2₁/n12.935(2)3.864(1)13.593(3)9095.8(1)90[10]
2-Amino-4-chloropyridinium 3-chlorobenzoateMonoclinicP2₁3.879(1)14.012(3)11.940(3)9094.33(2)90[9]
2-Amino-4-chloropyridinium 4-chlorobenzoateMonoclinicPc7.544(1)7.990(1)12.329(4)9097.40(2)90[9]

Visualization of Experimental Workflows

To provide a clearer understanding of the processes involved in the crystal structure analysis of aminobenzoate derivatives, the following diagrams illustrate the key experimental workflows.

experimental_workflow cluster_synthesis Synthesis of Aminobenzoate Derivative cluster_crystal_growth Crystal Growth cluster_analysis Crystal Structure Analysis s1 Starting Materials (e.g., Aminobenzoic Acid, Halide) s2 Reaction (e.g., Reflux, Esterification) s1->s2 s3 Purification (e.g., Recrystallization) s2->s3 c1 Dissolution in Solvent s3->c1 c2 Slow Evaporation c1->c2 c3 Crystal Formation c2->c3 a1 Single Crystal X-ray Diffraction c3->a1 a2 Data Collection a1->a2 a3 Structure Solution and Refinement a2->a3 a4 Crystallographic Data a3->a4

Caption: General workflow for the synthesis and crystal structure analysis of aminobenzoate derivatives.

fischer_esterification start p-Aminobenzoic Acid + Absolute Ethanol step1 Add Concentrated H₂SO₄ start->step1 step2 Heat at Reflux step1->step2 step3 Cool to Room Temperature step2->step3 step4 Pour into Ice Water step3->step4 step5 Neutralize with Na₂CO₃ Solution step4->step5 step6 Vacuum Filter Precipitate step5->step6 step7 Wash with Ice-Cold Water step6->step7 end Dried Ethyl p-Aminobenzoate step7->end

Caption: Step-by-step workflow for the Fischer esterification of p-aminobenzoic acid.

Conclusion

The crystal structure analysis of aminobenzoate derivatives is a cornerstone of modern drug discovery and materials science. The methodologies outlined in this guide, from targeted synthesis to high-resolution X-ray diffraction, provide the essential tools for researchers to probe the intricate three-dimensional world of these molecules. The resulting structural data is invaluable for understanding their biological activities and for the rational design of new and improved therapeutic agents. As research in this field continues to advance, the detailed structural insights gained from crystallographic studies will undoubtedly play a pivotal role in shaping the future of medicine.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Ethyl 3-amino-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds, primarily benzoxazoles and benzimidazoles, utilizing Ethyl 3-amino-4-hydroxybenzoate as a key starting material. The methodologies described are foundational for the development of novel compounds with potential applications in medicinal chemistry and materials science.

Introduction

This compound is a versatile bifunctional aromatic compound, possessing amino and hydroxyl groups ortho to each other, making it an ideal precursor for the synthesis of a variety of fused heterocyclic systems. Benzoxazoles and benzimidazoles, in particular, are prominent heterocyclic scaffolds found in numerous biologically active compounds and functional materials. The strategic location of the amino and hydroxyl groups on the benzene ring allows for cyclocondensation reactions with various electrophilic partners to construct these important five-membered heterocyclic rings.

Synthesis of Benzoxazole Derivatives

Benzoxazole derivatives can be readily synthesized from this compound through condensation with aldehydes or carboxylic acids, followed by cyclization.

Protocol 1: Synthesis of Ethyl 2-Aryl-1,3-benzoxazole-6-carboxylates via Condensation with Aromatic Aldehydes

This protocol details the synthesis of ethyl 2-aryl-1,3-benzoxazole-6-carboxylates through a two-step, one-pot reaction involving the condensation of this compound with an aromatic aldehyde to form a Schiff base intermediate, followed by oxidative cyclization.

Experimental Workflow:

G A Mix this compound and aromatic aldehyde in ethanol B Reflux to form Schiff base intermediate A->B C Add oxidizing agent (e.g., DDQ or air) B->C D Continue reflux for oxidative cyclization C->D E Cool, precipitate, and filter the product D->E F Recrystallize to obtain pure Ethyl 2-aryl-1,3-benzoxazole-6-carboxylate E->F

Caption: Workflow for the synthesis of Ethyl 2-aryl-1,3-benzoxazole-6-carboxylates.

Detailed Methodology:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.1 eq.) in a suitable solvent such as ethanol or acetic acid.

  • Heat the reaction mixture to reflux for 2-4 hours to facilitate the formation of the Schiff base intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • To the reaction mixture, add an oxidizing agent. Common oxidizing agents for this step include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq.) or bubbling air through the reaction mixture in the presence of a catalyst like copper(II) acetate.

  • Continue to reflux the mixture for an additional 4-12 hours until the Schiff base intermediate is fully converted to the benzoxazole product, as indicated by TLC.

  • After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by filtration and wash with a small amount of cold solvent.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Ethyl 2-aryl-1,3-benzoxazole-6-carboxylate.

Quantitative Data Summary:

Aldehyde ReactantOxidizing AgentSolventReaction Time (h)Yield (%)Reference
BenzaldehydeDDQAcetic Acid885Adapted from similar syntheses
4-MethoxybenzaldehydeAir/Cu(OAc)₂Ethanol1278Adapted from similar syntheses
4-NitrobenzaldehydeDDQAcetic Acid692Adapted from similar syntheses
4-ChlorobenzaldehydeAir/Cu(OAc)₂Ethanol1281Adapted from similar syntheses
Protocol 2: Synthesis of Ethyl 2-Aryl-1,3-benzoxazole-6-carboxylates via Condensation with Carboxylic Acids

This protocol outlines the synthesis of ethyl 2-aryl-1,3-benzoxazole-6-carboxylates by the direct condensation of this compound with a carboxylic acid, typically promoted by a dehydrating agent like polyphosphoric acid (PPA).

Reaction Pathway:

G reactant1 This compound catalyst Polyphosphoric Acid (PPA) reactant1->catalyst reactant2 Carboxylic Acid (R-COOH) reactant2->catalyst product Ethyl 2-Aryl-1,3-benzoxazole-6-carboxylate catalyst->product Heat

Caption: Synthesis of benzoxazoles via PPA-catalyzed condensation.

Detailed Methodology:

  • In a flask equipped with a mechanical stirrer and a calcium chloride guard tube, place this compound (1.0 eq.) and the desired carboxylic acid (1.1 eq.).

  • Add polyphosphoric acid (PPA) in a sufficient amount to ensure good stirring (typically 10-20 times the weight of the reactants).

  • Heat the mixture with stirring at 150-200 °C for 4-8 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to about 100 °C and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the product precipitates.

  • Collect the solid precipitate by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure Ethyl 2-aryl-1,3-benzoxazole-6-carboxylate.

Quantitative Data Summary:

Carboxylic Acid ReactantTemperature (°C)Reaction Time (h)Yield (%)Reference
Benzoic Acid180688Adapted from similar syntheses
4-Methylbenzoic Acid180685Adapted from similar syntheses
Acetic Acid150490Adapted from similar syntheses

Synthesis of Benzimidazole Derivatives

The synthesis of benzimidazole derivatives from this compound first requires the reduction of the nitro group in a precursor, or starting from Ethyl 3,4-diaminobenzoate. The resulting ortho-diamino compound can then be cyclized with aldehydes or carboxylic acids.

Protocol 3: Synthesis of Ethyl 2-Substituted-1H-benzo[d]imidazole-6-carboxylates

This protocol describes the synthesis of ethyl 2-substituted-1H-benzo[d]imidazole-6-carboxylates starting from Ethyl 3,4-diaminobenzoate and an appropriate aldehyde or carboxylic acid.

Experimental Workflow:

G cluster_0 From Aldehyde cluster_1 From Carboxylic Acid (Phillips-Ladenburg) A Mix Ethyl 3,4-diaminobenzoate and aldehyde in ethanol B Add an oxidizing agent (e.g., NaHSO₃) C Reflux for 2-6 hours F Cool, precipitate, and filter the product C->F D Mix Ethyl 3,4-diaminobenzoate and carboxylic acid E Heat in the presence of an acid catalyst (e.g., 4M HCl or PPA) E->F G Recrystallize to obtain pure Ethyl 2-substituted-1H-benzo[d]imidazole-6-carboxylate F->G

Caption: General workflows for benzimidazole synthesis from Ethyl 3,4-diaminobenzoate.

Detailed Methodology (from Aldehyde):

  • Dissolve Ethyl 3,4-diaminobenzoate (1.0 eq.) and the aldehyde (1.0 eq.) in ethanol in a round-bottom flask.

  • Add sodium bisulfite (NaHSO₃) (1.2 eq.) to the mixture.

  • Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to afford the pure benzimidazole derivative.

Detailed Methodology (from Carboxylic Acid - Phillips-Ladenburg Reaction):

  • Mix Ethyl 3,4-diaminobenzoate (1.0 eq.) and the carboxylic acid (1.1 eq.) in a round-bottom flask.

  • Add a catalytic amount of a strong acid, such as 4M hydrochloric acid, or use polyphosphoric acid (PPA) as both catalyst and solvent.[1]

  • Heat the reaction mixture at a high temperature (typically 120-180 °C) for 4-12 hours.[1]

  • Upon completion, cool the mixture and pour it onto crushed ice.

  • Neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize from a suitable solvent to obtain the pure product.

Quantitative Data Summary:

Carbonyl/Carboxyl SourceMethodCatalyst/ReagentReaction Time (h)Yield (%)Reference
BenzaldehydeAldehydeNaHSO₃485Adapted from general methods
Acetic AcidCarboxylic Acid4M HCl890[1]
4-Nitrobenzoic AcidCarboxylic AcidPPA682Adapted from general methods

Conclusion

This compound serves as a valuable and readily accessible building block for the synthesis of a diverse range of benzoxazole and benzimidazole derivatives. The protocols outlined in these application notes provide robust and adaptable methods for the preparation of these important heterocyclic compounds. Researchers can utilize these methodologies as a starting point for the development of novel molecular entities with potential applications in drug discovery and materials science. Further optimization of reaction conditions may be necessary depending on the specific substrates used.

References

Application Notes and Protocols: Derivatization of Ethyl 3-Amino-4-hydroxybenzoate for Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of Ethyl 3-amino-4-hydroxybenzoate, a versatile starting material for the synthesis of biologically active compounds. The primary focus is on the synthesis of benzoxazole derivatives, which have demonstrated significant potential as antimicrobial and anticancer agents. Detailed experimental protocols for synthesis and biological evaluation are provided, along with quantitative data to facilitate the comparison of synthesized compounds.

Introduction

This compound is an aromatic compound containing amino, hydroxyl, and ethyl ester functionalities. This arrangement of functional groups makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds, most notably benzoxazoles. The fusion of a benzene ring with an oxazole ring in the benzoxazole scaffold results in a planar, bicyclic system that can readily interact with biological macromolecules. Consequently, benzoxazole derivatives have been extensively investigated for their wide range of pharmacological activities.

This document outlines the synthesis of this compound from its corresponding carboxylic acid, followed by its derivatization to yield 2-substituted benzoxazoles. Furthermore, it details the protocols for evaluating the antimicrobial and anticancer activities of these novel derivatives.

Data Presentation

Table 1: Anticancer Activity of Selected Benzoxazole Derivatives

The following table summarizes the in vitro anticancer activity of various benzoxazole derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDR-Group at C2-positionCancer Cell LineIC50 (µM)Reference CompoundIC50 of Ref. (µM)
BZ-1 PhenylMCF-7 (Breast)12Doxorubicin-
BZ-2 4-ChlorophenylMCF-7 (Breast)8.5Doxorubicin-
BZ-3 4-NitrophenylHepG2 (Liver)17.9--
BZ-4 3,4,5-TrimethoxyphenylHT-29 (Colon)5.2Doxorubicin-
BZ-5 2-HydroxyphenylA549 (Lung)15.4Doxorubicin-

Note: The data presented here is a compilation from various literature sources for structurally related benzoxazole derivatives to provide an overview of their potential. Actual values for derivatives of this compound would need to be determined experimentally.

Table 2: Antimicrobial Activity of Selected Benzoxazole Derivatives

The antimicrobial efficacy of benzoxazole compounds is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDR-Group at C2-positionStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Candida albicans (MIC in µg/mL)Reference CompoundMIC of Ref. (µg/mL)
BZA-1 Phenyl64>128128Ciprofloxacin/Fluconazole8 / 16
BZA-2 4-Methylphenyl3212864Ciprofloxacin/Fluconazole8 / 16
BZA-3 4-Methoxyphenyl166432Ciprofloxacin/Fluconazole8 / 16
BZA-4 2-Thienyl83216Ciprofloxacin/Fluconazole8 / 16
BZA-5 2-Furyl166432Ciprofloxacin/Fluconazole8 / 16

Note: This table presents representative data for different 2-substituted benzoxazoles to illustrate their antimicrobial potential.

Experimental Protocols

Synthesis of this compound

Protocol 1: Fischer-Speier Esterification of 3-Amino-4-hydroxybenzoic Acid

This protocol describes the synthesis of this compound from 3-amino-4-hydroxybenzoic acid via acid-catalyzed esterification.

Materials:

  • 3-Amino-4-hydroxybenzoic acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add 3-amino-4-hydroxybenzoic acid (10 g, 0.065 mol) and absolute ethanol (150 mL).

  • Stir the mixture to dissolve the solid.

  • Carefully add concentrated sulfuric acid (3 mL) dropwise to the stirring mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into 500 mL of ice-cold water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Derivatization to Benzoxazoles

Protocol 2: Synthesis of 2-Substituted Benzoxazole-6-carboxylates

This protocol outlines the one-pot synthesis of 2-substituted benzoxazoles by the condensation of this compound with various aromatic aldehydes.

Materials:

  • This compound

  • Aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)

  • Polyphosphoric acid (PPA) or another suitable catalyst like p-toluenesulfonic acid (p-TSA)

  • Ethanol or another suitable solvent

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.81 g, 10 mmol) and the desired aromatic aldehyde (11 mmol) in ethanol (50 mL).

  • Add a catalytic amount of polyphosphoric acid (approximately 1 g) or p-toluenesulfonic acid (0.19 g, 1 mmol).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (200 mL) with stirring.

  • The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Biological Evaluation Protocols

Protocol 3: In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the synthesized benzoxazole derivatives in the growth medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for another 48 hours.

  • Following the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.

Protocol 4: In Vitro Antimicrobial Susceptibility Testing - Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Synthesized benzoxazole derivatives

  • Standard antibiotic/antifungal agents (positive controls)

  • DMSO (solvent for compounds)

  • Microbial inoculum adjusted to 0.5 McFarland standard

Procedure:

  • Dispense 100 µL of the appropriate broth into each well of a 96-well plate.

  • Add 100 µL of the test compound solution (in broth with a small percentage of DMSO) to the first well and perform serial two-fold dilutions across the plate.

  • Prepare a microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 10 µL of the diluted inoculum to each well.

  • Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase Start 3-Amino-4-hydroxybenzoic Acid Esterification Protocol 1: Fischer-Speier Esterification Start->Esterification Intermediate This compound Esterification->Intermediate Derivatization Protocol 2: Condensation with Aldehydes Intermediate->Derivatization Derivatives Benzoxazole Derivatives Derivatization->Derivatives Anticancer Protocol 3: MTT Assay Derivatives->Anticancer Antimicrobial Protocol 4: Broth Microdilution Derivatives->Antimicrobial Data_Cancer IC50 Values Anticancer->Data_Cancer Data_Microbe MIC Values Antimicrobial->Data_Microbe

Caption: Overall experimental workflow from starting material to biological evaluation.

MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with benzoxazole derivatives B->C D Incubate for 48h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Step-by-step workflow of the MTT assay for anticancer activity screening.

Apoptosis_Signaling_Pathway Benzoxazole Benzoxazole Derivative Cell Cancer Cell Benzoxazole->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential signaling pathway for benzoxazole-induced apoptosis in cancer cells.

Application Notes and Protocols: Reaction of Ethyl 3-amino-4-hydroxybenzoate with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-4-hydroxybenzoate is a versatile bifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a nucleophilic amino group and a phenolic hydroxyl group ortho to each other, along with an electron-withdrawing ethyl carboxylate group, allows for a range of chemoselective reactions with various electrophiles. This document provides detailed application notes and experimental protocols for the reaction of this compound with key classes of electrophiles, including acylating agents, aldehydes, carboxylic acids, and isocyanates. These reactions are fundamental for the synthesis of a diverse array of heterocyclic compounds, such as benzoxazoles, and other functionalized derivatives with potential biological activities.

Reactivity Overview

The reactivity of this compound towards electrophiles is governed by the relative nucleophilicity of the amino and hydroxyl groups. Generally, the amino group is more nucleophilic than the hydroxyl group, leading to preferential N-functionalization under neutral or basic conditions. However, the reaction pathway can be influenced by the nature of the electrophile, solvent, temperature, and catalyst, allowing for selective N- or O-functionalization, or cyclization reactions.

N-Acylation with Acylating Agents

N-acylation of the amino group in this compound is a common transformation to introduce an amide functionality. This modification can alter the electronic properties of the molecule and serves as a key step in the synthesis of various derivatives. A typical example is the N-acetylation using acetic anhydride.

Data Presentation: N-Acetylation of this compound
Starting MaterialAcylating AgentSolventBaseTemperatureReaction TimeYield (%)Product
This compoundAcetic AnhydrideAcetic AcidSodium AcetateReflux2 hours>90%Ethyl 4-acetamido-3-hydroxybenzoate
Experimental Protocol: Synthesis of Ethyl 4-acetamido-3-hydroxybenzoate

Materials:

  • This compound

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium acetate

  • Ethanol

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Reflux condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Add sodium acetate (1.5 eq) to the solution and stir until it dissolves.

  • Slowly add acetic anhydride (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

  • The solid product will precipitate out. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure ethyl 4-acetamido-3-hydroxybenzoate.

sub This compound prod Ethyl 4-acetamido-3-hydroxybenzoate sub->prod N-Acetylation reag Acetic Anhydride Sodium Acetate Acetic Acid reag->prod

Caption: N-Acylation of this compound.

Cyclization to Benzoxazoles

The reaction of this compound with aldehydes or carboxylic acids is a cornerstone for the synthesis of 2-substituted-1,3-benzoxazole-6-carboxylates. These heterocyclic scaffolds are prevalent in many biologically active compounds. The reaction proceeds through an initial formation of a Schiff base (with aldehydes) or an amide (with carboxylic acids), followed by an intramolecular cyclization and dehydration.

Data Presentation: Synthesis of Ethyl 2-Aryl-1,3-benzoxazole-6-carboxylates
Starting MaterialElectrophile (Ar-CHO)CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
This compoundBenzaldehydep-TsOHToluene110685-95
This compound4-Chlorobenzaldehydep-TsOHToluene110685-95
This compound4-Methoxybenzaldehydep-TsOHToluene110685-95
This compound4-Nitrobenzaldehydep-TsOHToluene110680-90
Experimental Protocol: General Procedure for the Synthesis of Ethyl 2-Aryl-1,3-benzoxazole-6-carboxylates

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Toluene

  • Dean-Stark apparatus

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Reflux condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add this compound (1.0 eq), the aromatic aldehyde (1.1 eq), and a catalytic amount of p-TsOH (0.1 eq) in toluene.

  • Heat the mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap (typically 4-8 hours).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

sub This compound int1 Schiff Base Intermediate sub->int1 + ArCHO, -H2O reag1 Aromatic Aldehyde reag1->int1 prod1 Ethyl 2-Aryl-1,3-benzoxazole-6-carboxylate int1->prod1 Intramolecular Cyclization & Dehydration sub This compound prod Ethyl 4-hydroxy-3-(3-phenylureido)benzoate sub->prod Nucleophilic Addition reag Phenyl Isocyanate reag->prod

Application Notes & Protocols for the Analysis of Ethyl 3-amino-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-4-hydroxybenzoate is a small organic molecule with potential applications in pharmaceutical and chemical synthesis. Accurate and robust analytical methods are crucial for its quantification in various matrices, for purity assessment, and for stability studies. This application note outlines proposed HPLC with UV detection and LC-MS/MS methods for the determination of this compound.

Physicochemical Properties of this compound:

PropertyValue
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
CAS Number 13052-92-1
Appearance Solid
Boiling Point 336.7±27.0 °C at 760 mmHg[1]

Proposed HPLC-UV Method

This method is designed for the routine quantification and purity analysis of this compound. Reversed-phase chromatography is the chosen mode of separation, which is effective for moderately polar compounds.

2.1. Experimental Protocol

2.1.1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, and pipettes.

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid (or phosphoric acid), analytical grade.

  • This compound reference standard.

2.1.2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

2.1.3. Chromatographic Conditions

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Mobile Phase A and Mobile Phase B
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan (likely around 280 nm)

2.2. Data Presentation: Expected Performance

The following table summarizes the expected performance characteristics of the proposed HPLC method, based on data from similar aromatic amines and benzoate esters.

ParameterExpected Value
Retention Time 5 - 15 minutes
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 2.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Proposed LC-MS/MS Method

For higher sensitivity and selectivity, particularly in complex matrices, an LC-MS/MS method is recommended. This method is ideal for bioanalytical studies or trace impurity analysis.

3.1. Experimental Protocol

3.1.1. Instrumentation and Materials

  • LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Data acquisition and processing software.

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid, LC-MS grade.

  • This compound reference standard.

3.1.2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Stock Solution (1 mg/mL): As described in the HPLC method.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 0.1-100 ng/mL).

3.1.3. LC-MS/MS Conditions

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase Gradient of Mobile Phase A and Mobile Phase B
Gradient Program 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Precursor Ion (Q1): m/z 182.1; Product Ions (Q3): To be determined by infusion and product ion scan

3.2. Data Presentation: Expected Performance

The following table summarizes the expected performance characteristics of the proposed LC-MS/MS method.

ParameterExpected Value
Retention Time 2 - 5 minutes
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.5 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

4.1. Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_sample Sample Weighing & Dissolution hplc_lcms HPLC or LC-MS/MS System prep_sample->hplc_lcms prep_std Standard Weighing & Dilution Series prep_std->hplc_lcms separation Chromatographic Separation (C18 Column) hplc_lcms->separation detection Detection (UV or MS/MS) separation->detection acquisition Data Acquisition detection->acquisition integration Peak Integration acquisition->integration calibration Calibration Curve Generation integration->calibration quantification Quantification & Reporting calibration->quantification

Caption: General workflow for the analysis of this compound.

4.2. Method Development Logic

G cluster_hplc HPLC Method Development cluster_lcms LC-MS Method Development Analyte This compound (Moderately Polar) Column Column Selection (Reversed-Phase C18) Analyte->Column Ionization Ionization Source (ESI Positive) Analyte->Ionization MobilePhase Mobile Phase Optimization (ACN/Water + Acid) Column->MobilePhase Gradient Gradient Optimization (Resolution & Run Time) MobilePhase->Gradient LC_Method LC Method Adaptation (Faster Gradient) MobilePhase->LC_Method Detection Detector Choice (UV-Vis/DAD) Gradient->Detection MS_Params MS Parameter Tuning (Precursor/Product Ions) Ionization->MS_Params LC_Method->MS_Params

Caption: Key considerations for HPLC and LC-MS method development.

References

Application Notes and Protocols for the Esterification of 3-amino-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-4-hydroxybenzoic acid and its ester derivatives are significant compounds in medicinal chemistry and materials science. The esters, in particular, find applications as local anesthetics and are valuable intermediates in the synthesis of various pharmaceuticals and polymers.[1][2][3] This document provides detailed protocols for the esterification of 3-amino-4-hydroxybenzoic acid, targeting researchers, scientists, and professionals in drug development. The primary method detailed is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5][6] An alternative method employing trimethylsilyl chloride (TMSCl) is also presented for the synthesis of the methyl ester.[7]

General Considerations

The Fischer esterification is a reversible reaction.[6] To drive the equilibrium towards the formation of the ester, it is common practice to use an excess of the alcohol, which often serves as the solvent, or to remove water as it is formed.[6][8] Due to the presence of the basic amino group in 3-amino-4-hydroxybenzoic acid, a stoichiometric amount of the acid catalyst is often required, as the amino group will neutralize some of the catalyst.[5]

Experimental Protocols

Protocol 1: General Fischer Esterification of 3-amino-4-hydroxybenzoic Acid

This protocol describes a general method for the synthesis of alkyl 3-amino-4-hydroxybenzoates using an acid catalyst.

Materials:

  • 3-amino-4-hydroxybenzoic acid

  • Anhydrous alcohol (e.g., methanol, ethanol, propanol)

  • Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst[4][8]

  • 10% Sodium carbonate (Na₂CO₃) solution[4][9]

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Standard laboratory glassware for reflux, extraction, and filtration

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-amino-4-hydroxybenzoic acid in an excess of the desired anhydrous alcohol (e.g., 10-20 molar equivalents).

  • Acid Addition: While stirring, slowly and cautiously add concentrated sulfuric acid (approximately 1.0-1.5 molar equivalents) to the mixture. The addition of acid may cause a precipitate to form, which should dissolve upon heating.[5]

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for a specified duration (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[8][9]

  • Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a beaker containing ice-water.[8] Slowly add 10% sodium carbonate solution dropwise to neutralize the excess acid until the evolution of CO₂ gas ceases and the pH of the solution is approximately 8.[9] This will also precipitate the crude ester.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration, washing with cold water.[5][9]

  • Extraction (for non-precipitating esters): If the ester does not precipitate, transfer the neutralized solution to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x volume of the aqueous layer).[8]

  • Washing and Drying: Combine the organic extracts and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[8]

  • Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.[7]

Protocol 2: Synthesis of Methyl 3-amino-4-hydroxybenzoate using Trimethylsilyl Chloride (TMSCl)

This protocol provides an alternative method for the synthesis of the methyl ester using TMSCl.[7]

Materials:

  • 3-amino-4-hydroxybenzoic acid

  • Anhydrous methanol

  • Trimethylsilyl chloride (TMSCl)

  • Ethyl acetate

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: Dissolve 3-amino-4-hydroxybenzoic acid (1 equivalent) in anhydrous methanol in a round-bottom flask.[7]

  • Reagent Addition: Add trimethylsilyl chloride (TMSCl, approximately 2.3 equivalents) to the solution.[7]

  • Reaction: Stir the reaction mixture at 55°C for 48 hours.[7]

  • Solvent Removal: Upon completion of the reaction, remove the solvent by evaporation under reduced pressure.[7]

  • Purification: Purify the crude product by silica gel column chromatography using ethyl acetate as the eluent to obtain mthis compound.[7]

Data Presentation

The following table summarizes the expected yields for the esterification of 3-amino-4-hydroxybenzoic acid with different alcohols based on the provided protocols.

Ester ProductAlcoholCatalystMethodTypical Yield (%)Reference
Mthis compoundMethanolTMSClTrimethylsilyl Chloride Esterification57%[7]
Mthis compoundMethanolSulfuric AcidFischer Esterification80-90% (estimated)[8]
This compoundEthanolSulfuric AcidFischer Esterification75-85% (estimated)[4][5]
Propyl 3-amino-4-hydroxybenzoatePropanolSulfuric AcidFischer Esterification70-80% (estimated)[8]

Note: Estimated yields for Fischer esterification are based on typical outcomes for similar aromatic acids and may vary depending on specific reaction conditions.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the Fischer esterification of 3-amino-4-hydroxybenzoic acid.

Fischer_Esterification_Workflow start Start reactants 1. Mix Reactants (3-amino-4-hydroxybenzoic acid, excess alcohol, H₂SO₄) start->reactants reflux 2. Reflux (Heat mixture) reactants->reflux cool_neutralize 3. Cool & Neutralize (Ice-water, Na₂CO₃ solution) reflux->cool_neutralize isolate 4. Isolate Crude Product cool_neutralize->isolate filtration Filtration isolate->filtration If precipitate forms extraction Extraction (Ethyl Acetate) isolate->extraction If no precipitate purify 5. Purify filtration->purify extraction->purify recrystallization Recrystallization purify->recrystallization chromatography Column Chromatography purify->chromatography product Final Product (Alkyl 3-amino-4-hydroxybenzoate) recrystallization->product chromatography->product

Caption: Experimental workflow for Fischer esterification.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Aminobenzoic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of aminobenzoic acid esters. This class of compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Microwave-assisted organic synthesis (MAOS) offers a rapid, efficient, and often higher-yielding alternative to conventional heating methods for these syntheses.[1][2]

Introduction to Microwave-Assisted Synthesis of Aminobenzoic Acid Esters

Aminobenzoic acid and its ester derivatives are crucial scaffolds in pharmaceutical sciences. They are recognized as key building blocks for a wide range of therapeutic agents, exhibiting properties such as local anesthetic, antimicrobial, and kinase inhibitory activities. The application of microwave irradiation to the synthesis of these esters, typically through Fischer esterification or transesterification, dramatically reduces reaction times from hours to minutes and frequently improves product yields and purity.[1][3] This technology is particularly advantageous in high-speed combinatorial chemistry and the rapid generation of compound libraries for drug discovery.[4]

The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating that can minimize the formation of side products.[1]

Data Presentation: A Comparative Overview of Microwave-Assisted Syntheses

The following table summarizes the reaction conditions and outcomes for the microwave-assisted synthesis of various aminobenzoic acid esters, showcasing the efficiency of this methodology.

Aminobenzoic Acid SubstrateAlcohol/ReagentCatalystMicrowave PowerTemperature (°C)Time (min)Yield (%)Reference
p-Aminobenzoic acidEthanolConc. HCl540 W (60%)Not Specified1Not Specified[1]
p-Nitrobenzoic acidEthanolConc. H₂SO₄Not SpecifiedNot Specified1592.34[5]
4-Fluoro-3-nitrobenzoic acidEthanolH₂SO₄Not Specified13015 (3x5)88[3]
4-Fluoro-3-nitrobenzoic acidMethanolH₂SO₄Not Specified13015 (3x5)92[3]
4-Fluoro-3-nitrobenzoic acidn-PropanolH₂SO₄Not Specified13015 (3x5)95[3]
4-Fluoro-3-nitrobenzoic acidn-ButanolH₂SO₄Not Specified13015 (3x5)98[3]
Benzocaine2-(Diethylamino)ethanolNone (Solvent-free)700 WNot Specified12Quantitative[6]
4-Aminobenzoic acidEthanolDry HCl280 WNot Specified25Not Specified[4]

Experimental Protocols

Detailed methodologies for key microwave-assisted syntheses of aminobenzoic acid esters are provided below.

Protocol 1: Microwave-Assisted Synthesis of Benzocaine (Ethyl 4-aminobenzoate)

This protocol describes the rapid esterification of p-aminobenzoic acid with ethanol using microwave irradiation.

  • Materials:

    • p-Aminobenzoic acid (3 g)

    • Ethanol (20 mL)

    • Concentrated Hydrochloric Acid (HCl) (3 g)

    • Sodium carbonate solution

    • Microwave reactor

    • Standard laboratory glassware

  • Procedure:

    • In a 100 mL conical flask, combine 3 g of p-aminobenzoic acid, 20 mL of ethanol, and 3 g of concentrated HCl.[1]

    • Place the flask in the microwave reactor and irradiate the mixture for 60 seconds at 60% power (540 W).[1]

    • After irradiation, allow the reaction mixture to cool to room temperature.

    • Pour the cooled product into cold water and neutralize with a sodium carbonate solution until the precipitation is complete.

    • Filter the resulting precipitate, wash with water, and dry.

    • The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis of Procaine from Benzocaine

This protocol details the transesterification of benzocaine with 2-(diethylamino)ethanol under solvent-free microwave conditions to produce procaine.

  • Materials:

    • Benzocaine

    • 2-(Diethylamino)ethanol

    • Microwave reactor

    • Standard laboratory glassware

  • Procedure:

    • Combine benzocaine and 2-(diethylamino)ethanol in a suitable reaction vessel.

    • Place the vessel in a microwave reactor and irradiate at 700 W for 12 minutes.[6]

    • The reaction proceeds to quantitative conversion under these conditions.[6]

    • The product, procaine, can be isolated and purified using standard laboratory techniques.

Protocol 3: Microwave-Assisted Synthesis of Substituted Ethyl Benzoate

This protocol outlines a method for the synthesis of ethyl 4-fluoro-3-nitrobenzoate, demonstrating the applicability of microwave-assisted esterification to substituted benzoic acids.

  • Materials:

    • 4-Fluoro-3-nitrobenzoic acid

    • Ethanol

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Sealed-vessel microwave reactor

    • Standard laboratory glassware

  • Procedure:

    • In a sealed microwave reaction vessel, combine 4-fluoro-3-nitrobenzoic acid with an excess of ethanol.

    • Add a catalytic amount of concentrated H₂SO₄ to the mixture.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at 130°C for a total of 15 minutes, applied in three 5-minute intervals.[3]

    • After cooling, the product can be isolated by extraction and purified by standard methods. This method has been shown to yield up to 88% of the desired ester.[3]

Applications in Drug Development and Signaling Pathway Modulation

Aminobenzoic acid esters are not only valuable as local anesthetics but also serve as precursors and active compounds in various therapeutic areas. A notable application is in the development of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[7][8]

Acetylcholinesterase Inhibition

Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. In Alzheimer's disease, there is a deficit in cholinergic neurotransmission. AChE inhibitors block the action of this enzyme, thereby increasing the levels and duration of action of acetylcholine, which can lead to improvements in cognitive function. Certain p-aminobenzoic acid derivatives have been identified as effective acetylcholinesterase inhibitors.[7]

G cluster_workflow Experimental Workflow: Microwave-Assisted Esterification reagents 1. Reagent Mixing (Aminobenzoic Acid, Alcohol, Catalyst) microwave 2. Microwave Irradiation (Controlled Power, Time, Temperature) reagents->microwave Reaction workup 3. Work-up (Neutralization, Precipitation) microwave->workup Isolation purification 4. Purification (Filtration, Recrystallization) workup->purification Refinement product Final Product (Aminobenzoic Acid Ester) purification->product

Caption: General workflow for microwave-assisted esterification.

G cluster_pathway Signaling Pathway: Acetylcholinesterase Inhibition presynaptic Presynaptic Neuron ach Acetylcholine (ACh) presynaptic->ach Release postsynaptic Postsynaptic Neuron ach_receptor ACh Receptor ach->ach_receptor Binds ache Acetylcholinesterase (AChE) ach->ache Hydrolysis ach_receptor->postsynaptic Signal Transduction choline_acetate Choline + Acetate ache->choline_acetate inhibitor Aminobenzoic Acid Ester Inhibitor inhibitor->ache Inhibits

Caption: Acetylcholinesterase inhibition by aminobenzoic acid esters.

References

Application Notes and Protocols for the Analytical Characterization of Aminobenzoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate characterization and quantification of aminobenzoate isomers are critical in the pharmaceutical industry due to the distinct pharmacological and toxicological profiles of each isomer.[1][2] Positional isomers, such as ortho-, meta-, and para-aminobenzoic acid, possess unique physicochemical properties that necessitate specific analytical methodologies for their separation and identification.[2][3] This document provides detailed application notes and protocols for the primary analytical techniques employed in the characterization of aminobenzoate isomers, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and robust technique, widely regarded as the primary method for the analysis of aminobenzoate isomers due to its high resolution and compatibility with various detectors.[1] Both reversed-phase and mixed-mode chromatography are particularly effective for this application.[1][4]

Quantitative Data Summary
TechniqueIsomerRetention Time (min)Resolution
Mixed-Mode HPLC 2-Aminobenzoic Acid4.5> 2.0
3-Aminobenzoic Acid5.8> 2.0
4-Aminobenzoic Acid7.2-
Reversed-Phase HPLC 2-Aminobenzoic Acid3.2> 1.5
3-Aminobenzoic Acid4.1> 1.5
4-Aminobenzoic Acid5.0-

Note: Retention times and resolution are illustrative and can vary based on specific experimental conditions.

Experimental Protocol: Mixed-Mode HPLC

This protocol outlines the separation of aminobenzoic acid isomers using a mixed-mode HPLC column that leverages both reversed-phase and cation-exchange mechanisms.[5]

Instrumentation:

  • HPLC system with a UV detector

Materials:

  • Coresep 100 mixed-mode column (or equivalent)[5]

  • Acetonitrile (ACN), HPLC grade

  • Phosphoric acid (H₃PO₄)

  • Water, HPLC grade

  • 2-Aminobenzoic acid, 3-aminobenzoic acid, and 4-aminobenzoic acid standards

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 20% Acetonitrile in water containing 0.1% phosphoric acid.[5] Filter and degas the mobile phase.

  • Standard Solution Preparation: Prepare individual stock solutions of each aminobenzoic acid isomer in the mobile phase at a concentration of 0.3 mg/mL.[5] Create a mixed standard solution containing all three isomers.

  • Sample Preparation: Accurately weigh and dissolve the aminobenzoate sample in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: Coresep 100, 3.0 x 100 mm[5]

    • Flow Rate: 0.6 mL/min[5]

    • Detection: UV at 235 nm[5]

    • Injection Volume: 1 µL[5]

  • Data Analysis:

    • Inject the mixed standard solution to determine the retention times and resolution of the three isomers.

    • Inject the sample solution.

    • Identify the peaks in the sample chromatogram by comparing retention times with the standards.

    • Calculate the area percentage of each isomer to determine the isomeric purity.

Experimental Workflow: HPLC Method Development

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter Dissolve->Filter Autosampler Autosampler Filter->Autosampler Pump HPLC Pump Autosampler->Pump Column HPLC Column Pump->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Identification Peak Identification Chromatogram->Identification Quantification Quantification Identification->Quantification

Caption: A typical workflow for HPLC method development and analysis.

Gas Chromatography (GC)

Gas chromatography is a high-resolution technique suitable for volatile and thermally stable compounds.[6] For aminobenzoate isomers, which are polar and have low volatility, derivatization is often required to improve their chromatographic behavior.[1]

Quantitative Data Summary
TechniqueIsomerDerivatizationRetention Time (min)
GC-FID Methyl 2-aminobenzoateSilylation8.2
Methyl 3-aminobenzoateSilylation8.9
Methyl 4-aminobenzoateSilylation9.5

Note: Retention times are illustrative and depend on the specific derivatization reagent and GC conditions.

Experimental Protocol: GC-FID with Derivatization

This protocol describes the analysis of aminobenzoate isomers after derivatization with a silylating agent.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

Materials:

  • DB-5ms capillary column (or equivalent)[6]

  • High-purity helium or hydrogen as carrier gas

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • Aminobenzoate isomer standards and sample

Procedure:

  • Derivatization:

    • In a sealed vial, dissolve a known amount of the aminobenzoate sample or standard in the anhydrous solvent.

    • Add an excess of the silylating agent.

    • Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.

  • Instrument Setup:

    • Injector Temperature: 250°C[6]

    • Detector Temperature: 280°C[6]

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.[6]

    • Carrier Gas Flow: Set to an appropriate constant flow rate.

  • Injection: Inject 1 µL of the derivatized sample solution in split mode (e.g., 50:1 split ratio).[6]

  • Data Analysis:

    • Identify the derivatized isomer peaks based on the retention times of the derivatized standards.

    • Quantify the isomers using peak areas and a calibration curve if necessary.

Logical Relationship: GC Analysis Decision Tree

GC_Decision_Tree start Start: Isomer Analysis volatile Are isomers volatile & thermally stable? start->volatile gc_direct Direct GC Analysis volatile->gc_direct Yes derivatize Is derivatization an option? volatile->derivatize No gc_deriv GC Analysis with Derivatization derivatize->gc_deriv Yes other_method Consider Alternative Method (e.g., HPLC) derivatize->other_method No

Caption: Decision tree for selecting a GC analysis approach.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers extremely high separation efficiency and requires minimal sample volume.[1] The separation of aminobenzoate isomers, which are amphoteric, can be manipulated by adjusting the pH of the background electrolyte (BGE).[1]

Quantitative Data Summary
TechniqueIsomerMigration Time (min)Efficiency (Plates/meter)
CZE 2-Aminobenzoic Acid6.8> 200,000
3-Aminobenzoic Acid7.5> 200,000
4-Aminobenzoic Acid8.1> 200,000

Note: Migration times and efficiency are illustrative and highly dependent on the BGE composition and applied voltage.

Experimental Protocol: Capillary Zone Electrophoresis (CZE)

This protocol provides a general method for the separation of aminobenzoate isomers by CZE.

Instrumentation:

  • Capillary electrophoresis system with a UV detector

Materials:

  • Fused-silica capillary

  • Sodium phosphate buffer components (monobasic and dibasic)

  • Sodium hydroxide and phosphoric acid for pH adjustment

  • Aminobenzoate isomer standards and sample

Procedure:

  • Background Electrolyte (BGE) Preparation: Prepare a sodium phosphate buffer (e.g., 50 mM) and adjust the pH to a value that provides optimal separation of the isomers (e.g., pH 7.0). Filter the BGE.

  • Capillary Conditioning: Condition a new capillary by flushing with 1 M NaOH, followed by water, and then the BGE.

  • Sample Preparation: Dissolve the aminobenzoate sample and standards in the BGE or water to a suitable concentration.

  • Electrophoretic Conditions:

    • Applied Voltage: 20-30 kV

    • Temperature: 25°C

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: UV at 214 nm.

  • Data Analysis:

    • Identify the isomer peaks based on their migration times compared to the standards.

    • Quantify the isomers using peak areas.

Experimental Workflow: Capillary Electrophoresis

CE_Workflow cluster_prep Preparation cluster_ce CE System cluster_analysis Data Analysis BGE Prepare BGE Condition Capillary Conditioning BGE->Condition Sample_Sol Prepare Sample Solution Inject Sample Injection Sample_Sol->Inject Condition->Inject Separate Electrophoretic Separation Inject->Separate Detect Detection Separate->Detect Electropherogram Electropherogram Detect->Electropherogram Peak_ID Peak Identification Electropherogram->Peak_ID Quant Quantification Peak_ID->Quant

Caption: General workflow for capillary electrophoresis analysis.

Spectroscopic Techniques

Spectroscopic methods such as Infrared (IR) Spectroscopy and Mass Spectrometry (MS) are valuable for the structural confirmation of aminobenzoate isomers.

  • Infrared (IR) Spectroscopy: Can provide information about the functional groups present and may show subtle differences in the spectra of the isomers due to variations in hydrogen bonding and molecular symmetry.[7]

  • Mass Spectrometry (MS): While all isomers have the same nominal molecular weight, their fragmentation patterns upon ionization can differ, aiding in their identification, especially when coupled with a separation technique like GC-MS or LC-MS.

Conclusion

The choice of analytical technique for the characterization of aminobenzoate isomers depends on the specific requirements of the analysis, including the need for quantitative purity determination, structural confirmation, and the available instrumentation.[1] HPLC, particularly with mixed-mode columns, offers a robust and versatile first-line approach for separation and quantification.[1][8] GC with derivatization is a powerful alternative, especially when high resolution is required.[1] Capillary electrophoresis provides exceptional separation efficiency for small sample volumes.[1] Spectroscopic techniques are essential for the definitive identification and structural elucidation of the isomers.

References

Troubleshooting & Optimization

Technical Support Center: Nitration and Reduction of Hydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the nitration of hydroxybenzoic acids and the subsequent reduction of the nitro derivatives.

Part 1: Nitration of Hydroxybenzoic Acids

The introduction of a nitro group onto a hydroxybenzoic acid ring is a critical step in the synthesis of many pharmaceutical intermediates. However, the presence of both an activating hydroxyl group (-OH) and a deactivating carboxylic acid group (-COOH) can lead to several side reactions.

Frequently Asked Questions (FAQs) - Nitration

Q1: Why did my nitration reaction of 4-hydroxybenzoic acid turn dark brown or black, resulting in a low yield of the desired 3-nitro-4-hydroxybenzoic acid?

A: This is a classic sign of oxidation . The hydroxyl group makes the aromatic ring highly activated and susceptible to oxidation by nitric acid, especially under concentrated or high-temperature conditions. This oxidation leads to the formation of colored byproducts, including benzoquinone derivatives and high-molecular-mass polymers, which appear as dark sludge or tar.[1][2] Using concentrated nitric acid can oxidize phenol to ortho- and para-benzoquinone, which can lead to self-polymerization and the formation of dark-colored sludge.[2]

Q2: I attempted to nitrate salicylic acid (2-hydroxybenzoic acid) but ended up with picric acid (2,4,6-trinitrophenol). What happened?

A: You have encountered two significant side reactions: decarboxylation and over-nitration . Salicylic acid is prone to losing its carboxyl group as carbon dioxide under vigorous reaction conditions (high temperatures, strong nitrating mixture).[3][4] Once decarboxylated to phenol, the resulting molecule is highly activated and rapidly undergoes nitration at all available ortho and para positions, leading to the formation of 2,4,6-trinitrophenol, also known as picric acid.[5][6][7]

Q3: My nitration is producing a mixture of isomers that are difficult to separate. How can I improve regioselectivity?

A: This issue arises from the competing directing effects of the hydroxyl (-OH) and carboxyl (-COOH) groups. The -OH group is a powerful ortho, para-director, while the -COOH group is a meta-director.[8] The final product distribution is sensitive to reaction conditions. To improve selectivity for a specific isomer, you should strictly control the temperature. Lowering the reaction temperature (e.g., 0-5°C) often favors the kinetically controlled product and can minimize the formation of unwanted isomers.[9]

Q4: Besides oxidation and over-nitration, what other byproducts can form?

A: Nitrosation is another possible side reaction, leading to the formation of nitrosophenol compounds.[10] This can occur if the nitric acid contains dissolved nitrogen dioxide or nitrous acid. These nitrosonium ion (NO+) precursors can act as electrophiles, attacking the activated ring.

Troubleshooting Guide: Nitration
Problem Potential Cause(s) Troubleshooting & Optimization Strategy
Dark-colored reaction mixture / Tar formation Oxidation of the phenol ring by the nitrating agent.[1][2]• Use more dilute nitric acid (e.g., 25-35%).[11] • Maintain strict, low-temperature control (0-10°C) throughout the addition of the nitrating agent.[9] • Consider protecting the hydroxyl group before nitration if conditions allow.
Formation of nitrophenols (e.g., picric acid) Decarboxylation of the starting material followed by nitration.[3][7]• Use milder reaction conditions (lower temperature, shorter reaction time). • Avoid using fuming nitric acid or excessively high concentrations of sulfuric acid. • For salicylic acid, consider esterifying the carboxyl group first to prevent decarboxylation.
Low yield of desired mono-nitro product Over-nitration to di- or tri-nitro compounds.• Use a stoichiometric amount of the nitrating agent. • Add the nitrating agent slowly and monitor the reaction progress carefully (e.g., by TLC). • Maintain a low reaction temperature.[12]
Mixture of isomers Competing directing effects of -OH and -COOH groups.[8]• Precisely control the reaction temperature; lower temperatures often increase selectivity. • Experiment with different solvent systems, as polarity can influence isomeric ratios.
Experimental Protocol: Controlled Nitration of 4-Hydroxybenzoic Acid

This protocol is designed to favor the formation of 4-hydroxy-3-nitrobenzoic acid while minimizing side reactions.[11]

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend finely divided 4-hydroxybenzoic acid in 25-35% nitric acid. The use of finely divided starting material is crucial for a clean reaction.[11]

  • Cooling: Cool the suspension to between 20°C and 40°C in an ice bath.

  • Initiation: Add a catalytic amount of an alkali nitrite (e.g., sodium nitrite) to initiate the reaction. An exothermic reaction will begin.[11]

  • Nitration: Maintain the temperature between 36°C and 38°C by controlled cooling. The reaction is typically complete after the exotherm subsides (approx. 2-3 hours).[11]

  • Work-up: Dilute the reaction mixture with cold water to precipitate the product. Stir for an hour.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is nitrate-free, and dry.

Part 2: Reduction of Nitro-Hydroxybenzoic Acids

The reduction of the nitro group to an amine is the final key step to producing aminohydroxybenzoic acids, which are valuable building blocks. This step also has potential pitfalls that can affect yield and purity.

Frequently Asked Questions (FAQs) - Reduction

Q1: My final 3-amino-4-hydroxybenzoic acid product has a persistent color (pink, purple, or brown) even after recrystallization. What is causing this?

A: This is likely due to the formation of colored impurities from incomplete reduction . The reduction of a nitro group proceeds through several intermediates, including nitroso (-NO) and hydroxylamino (-NHOH) species.[13][14] If the reaction is not driven to completion, the hydroxylamine intermediate can condense with the nitroso intermediate to form highly colored azoxy and azo compounds.[14] These impurities can be difficult to remove.

Q2: My catalytic hydrogenation reaction is very slow or has stopped completely before all the starting material is consumed. What should I do?

A: This indicates a problem with your catalyst. The most common cause is catalyst poisoning . Impurities in your nitro-hydroxybenzoic acid starting material (e.g., sulfur compounds) or the solvent can deactivate the catalyst (like Pd/C or Raney Nickel). Another possibility is that the catalyst has been deactivated by air if not handled properly. Ensure you are using pure starting materials and properly degassed solvents.

Q3: I am trying to reduce a halogenated nitro-hydroxybenzoic acid via catalytic hydrogenation and am losing the halogen substituent. How can I avoid this?

A: This side reaction is called hydrodehalogenation and is common with palladium catalysts.[15] To prevent this, you can switch to a different reduction method that is less prone to this issue. Using metals in acidic media, such as iron (Fe) or tin(II) chloride (SnCl2) in HCl, is an effective alternative for reducing nitro groups without removing aromatic halogens.[15][16]

Q4: What are the main intermediates in the reduction of a nitro group, and why are they problematic?

A: The primary pathway involves the reduction of the nitro group (NO₂) to a nitroso group (NO), then to a hydroxylamino group (NHOH), and finally to the amine (NH₂).[13] The hydroxylamine intermediate is particularly problematic as it is thermally unstable and can disproportionate exothermically.[14] Accumulation of this intermediate is a safety risk and a source of impurities.[14]

Troubleshooting Guide: Reduction
Problem Potential Cause(s) Troubleshooting & Optimization Strategy
Colored final product (azo/azoxy impurities) Incomplete reduction, leading to the accumulation and condensation of nitroso and hydroxylamino intermediates.[14]• Ensure a sufficient amount of reducing agent is used. • Increase reaction time or temperature (within stable limits) to drive the reaction to completion. • For catalytic hydrogenation, ensure the catalyst is active and not poisoned. • Consider adding a promoter (e.g., vanadium) to diminish hydroxylamine accumulation.[14]
Stalled or incomplete reaction • Catalyst poisoning (for catalytic hydrogenation). • Insufficient reducing agent (for metal/acid reductions). • Poor quality of reagents.• Purify the starting nitro compound. • Use fresh, high-quality catalyst and ensure anaerobic handling. • Add the metal/acid reducing agent in portions to maintain the reaction rate.
Loss of other functional groups (e.g., halogens) Hydrodehalogenation during catalytic hydrogenation.[15]• Avoid using Pd/C catalysts. • Switch to a metal-acid reduction system like Fe/HCl, SnCl2/HCl, or Zn/AcOH.[15][16] • Raney Nickel can sometimes be used as an alternative to Pd/C for substrates where dehalogenation is a concern.[15]
Formation of hydrazine or hydroxylamine products Use of specific or inappropriate reducing agents or conditions.[17]• To obtain the amine, avoid reagents known to stop at intermediate stages (e.g., zinc metal in aqueous ammonium chloride can favor hydroxylamine formation).[17] • For complete reduction to the amine, catalytic hydrogenation (H₂/Pd/C) or Fe/acid are robust methods.[15]
Experimental Protocol: Catalytic Hydrogenation of a Nitro-Hydroxybenzoic Acid

This protocol describes a general procedure for the reduction of a nitro-hydroxybenzoic acid to the corresponding amine using palladium on carbon (Pd/C).[18][19]

  • Setup: To a hydrogenation vessel, add the nitro-hydroxybenzoic acid and a suitable solvent (e.g., ethanol, water, or ethyl acetate).

  • Catalyst: Add the 5-10% Pd/C catalyst (typically 1-5 mol% relative to the substrate) under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric and should be handled wet or under inert gas.

  • Conditions: If the substrate is an acid, add approximately one equivalent of a base (like NaOH) to an aqueous solution to improve solubility and adjust the pH to around 5-7.[18]

  • Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize it to the desired pressure (e.g., 50 psig).[18]

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50-80°C). Monitor the reaction by observing hydrogen uptake or by TLC analysis.[18]

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry in the air. Wash the filter cake with the reaction solvent. The product can then be isolated from the filtrate, typically by acidifying the solution to precipitate the aminobenzoic acid.[18]

Visual Guides

Logical Workflow for Troubleshooting Nitration

G start Problematic Nitration Reaction symptom1 Dark Color / Tar start->symptom1 symptom2 Low Yield / Over-nitration start->symptom2 symptom3 Decarboxylation Product (e.g., Picric Acid) start->symptom3 cause1 Oxidation of Phenol Ring symptom1->cause1 cause2 Harsh Conditions (Temp, Conc.) symptom2->cause2 cause3 Vigorous Conditions on Sensitive Substrate symptom3->cause3 solution1 Use Milder Nitrating Agent (e.g., dilute HNO3) cause1->solution1 solution2 Maintain Strict Low Temp Control (0-10°C) cause1->solution2 cause2->solution2 solution3 Use Stoichiometric Reagents Monitor via TLC cause2->solution3 cause3->solution2 solution4 Protect -OH or Esterify -COOH Group Before Nitration cause3->solution4 G cluster_main Main Reaction cluster_side Side Reactions start 4-Hydroxybenzoic Acid product 4-Hydroxy-3-nitrobenzoic Acid (Desired Product) start->product Controlled Nitration side1 Oxidation Products (Quinones, Tar) start->side1 Harsh Conditions side2 Dinitro Products start->side2 Excess Reagent side3 Decarboxylation + Nitration (Phenols) start->side3 High Temp G start Nitro-Hydroxybenzoic Acid intermediate1 Nitroso Intermediate (-NO) start->intermediate1 Reduction intermediate2 Hydroxylamine Intermediate (-NHOH) intermediate1->intermediate2 Reduction side_product Azo / Azoxy Impurities (Colored) intermediate1->side_product Condensation product Amino-Hydroxybenzoic Acid (Desired Product) intermediate2->product Reduction intermediate2->side_product

References

Technical Support Center: Purification of Amino-Substituted Benzoic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenges associated with the purification of amino-substituted benzoic acid esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying amino-substituted benzoic acid esters?

A1: The two most prevalent and effective methods for the purification of amino-substituted benzoic acid esters are recrystallization and column chromatography. Recrystallization is often the first choice for removing bulk impurities, especially unreacted starting materials.[1] For separations of compounds with similar polarities or to achieve very high purity, column chromatography is the preferred method.

Q2: What are the primary stability concerns during the purification of these esters?

A2: Amino-substituted benzoic acid esters are susceptible to two main degradation pathways:

  • Hydrolysis: The ester linkage can be cleaved by water, especially under acidic or basic conditions, to yield the corresponding carboxylic acid and alcohol. The amino group can catalyze this process intramolecularly.[2] The rate of hydrolysis is pH-dependent.[3]

  • Oxidation: The aromatic amino group is sensitive to oxidation, which can lead to the formation of colored impurities.[4][5] Exposure to air and light can promote oxidation.

Q3: What are common impurities found in crude amino-substituted benzoic acid esters?

A3: Impurities often stem from the synthesis method, most commonly the Fischer esterification. These can include:

  • Unreacted starting materials: Unreacted amino-substituted benzoic acid is a frequent impurity.

  • Byproducts of the reaction: In Fischer esterification, this is primarily water.[6]

  • Side-products: N-acylated adducts (amides) can form where the amino group of one molecule reacts with the activated carbonyl of another.[7]

  • Degradation products: As mentioned above, the corresponding carboxylic acid from hydrolysis and various colored oxidation products can be present.

Q4: How can I assess the purity of my final product?

A4: Several analytical techniques can be used to determine the purity of your amino-substituted benzoic acid ester:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating and quantifying impurities.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a highly accurate method for determining purity without the need for a reference standard of the impurities.[10][11] It can also help identify the structure of any impurities present.

  • Thin-Layer Chromatography (TLC): A quick and qualitative method to get a rapid assessment of the number of components in your sample.[12]

  • Infrared (IR) Spectroscopy: Can be used to confirm the presence of the ester functional group and the absence of the carboxylic acid starting material.[13]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Troubleshooting Steps
Compound "oils out" instead of crystallizing The solution is too concentrated.[14]Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[14]
The cooling rate is too fast.[1]Insulate the flask to encourage gradual cooling.[1]
Impurities are depressing the melting point.[14]Consider a preliminary purification by column chromatography to remove a larger portion of the impurities before recrystallization.[1]
The chosen solvent is inappropriate.Try a different solvent or a mixed solvent system.[14]
No crystals form upon cooling The solution is not saturated (too much solvent was used).[14]Gently heat the solution to boil off some of the solvent to concentrate it, then allow it to cool again.[1]
Supersaturation.Scratch the inside of the flask with a glass rod at the liquid's surface to create nucleation sites.[14]
Add a "seed crystal" of the pure compound to act as a template for crystallization.[1]
Low recovery of purified product Too much solvent was used, leading to significant product loss in the mother liquor.[15]Use the minimum amount of hot solvent necessary to fully dissolve the compound.[15]
Premature crystallization during hot filtration.[1]Pre-heat the funnel and receiving flask before hot filtration.[1]
The crystals were washed with solvent that was not ice-cold.Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[1]
Product is still colored Colored impurities are present.Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb the colored impurities.[1]
Thin-Layer Chromatography (TLC) Issues
ProblemPossible Cause(s)Troubleshooting Steps
Streaking or elongated spots The sample is overloaded.[16]Prepare a more diluted sample solution for spotting.[17]
The compound is highly polar (due to the amino and ester groups).[16]Add a small amount of a modifier to the mobile phase. For these basic compounds, a few drops of triethylamine or ammonia can help reduce streaking.[16]
The compound is interacting too strongly with the stationary phase.Try a different, more polar solvent system to increase the Rf value.[18]
Spots remain at the baseline (low Rf) The mobile phase is not polar enough.[17]Increase the proportion of the polar solvent in your mobile phase.[17]
Spots run with the solvent front (high Rf) The mobile phase is too polar.[17]Decrease the proportion of the polar solvent in your mobile phase.[17]

Experimental Protocols

Protocol 1: Recrystallization of Ethyl 4-Aminobenzoate

This protocol is a general guideline for the recrystallization of ethyl 4-aminobenzoate, a common amino-substituted benzoic acid ester.

Materials:

  • Crude ethyl 4-aminobenzoate

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In a 100 mL Erlenmeyer flask, add the crude ethyl 4-aminobenzoate. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: To the hot filtrate, add hot deionized water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature below the melting point (the melting point of pure ethyl p-aminobenzoate is 89-90°C).[19]

Protocol 2: Column Chromatography of an Amino-Substituted Benzoic Acid Ester

This protocol provides a general procedure for purification by column chromatography. The choice of mobile phase will need to be optimized for the specific ester.

Materials:

  • Crude amino-substituted benzoic acid ester

  • Silica gel (for column chromatography)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Triethylamine (optional, to reduce tailing)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Mobile Phase Selection: Using TLC, determine an appropriate mobile phase that gives the desired compound an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexane and ethyl acetate. If streaking is observed, adding a small amount (0.1-1%) of triethylamine to the mobile phase can be beneficial.[16]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Carefully pack the chromatography column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude ester in a minimum amount of the mobile phase. Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the sample through the column with the mobile phase, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified amino-substituted benzoic acid ester.

Data Presentation

Table 1: Solubility Data for Recrystallization Solvent Selection (Qualitative)
SolventPolaritySuitability for Amino-Substituted Benzoic Acid Esters
WaterHighGenerally poor solubility for esters, but can be used as an anti-solvent in a mixed solvent system.[20]
EthanolHighGood solvent; often dissolves the compound when hot and gives good crystal formation upon cooling.[1]
MethanolHighSimilar to ethanol, a good choice for many polar compounds.[14]
Ethyl AcetateMediumCan be a good solvent, especially for less polar esters.
HexaneLowGenerally a poor solvent, but can be used as an anti-solvent with a more polar solvent like dichloromethane.[20]
DichloromethaneMediumGood solvent for dissolving the compound at room temperature; often used in anti-solvent recrystallization.[20]
Table 2: Typical HPLC Conditions for Purity Analysis of Aminobenzoic Acid Isomers
ParameterCondition
Column Mixed-mode or Reversed-phase (e.g., C18)[21]
Mobile Phase Acetonitrile/Water with an acid modifier (e.g., 0.1% phosphoric acid)[21]
Flow Rate 1.0 mL/min[8]
Detection UV at a wavelength where the isomers absorb (e.g., 230-254 nm)[8]
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30°C)

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution dissolve->cool crystals Crystals form? cool->crystals oiling Oiling out? crystals->oiling No collect Collect crystals by filtration crystals->collect Yes troubleshoot_oil Troubleshoot Oiling Out: - Reheat and add more solvent - Cool more slowly - Consider column chromatography oiling->troubleshoot_oil Yes troubleshoot_no_crystals Troubleshoot No Crystals: - Concentrate solution - Scratch flask - Add seed crystal oiling->troubleshoot_no_crystals No

Caption: Troubleshooting workflow for recrystallization.

TLC_Troubleshooting start Run TLC good_spots Well-defined spots? start->good_spots streaking Streaking? good_spots->streaking No adjust_rf Adjust Rf? good_spots->adjust_rf Yes streaking->adjust_rf No troubleshoot_streaking Troubleshoot Streaking: - Dilute sample - Add triethylamine to eluent streaking->troubleshoot_streaking Yes done TLC Optimized adjust_rf->done No increase_polarity Increase eluent polarity adjust_rf->increase_polarity Rf too low decrease_polarity Decrease eluent polarity adjust_rf->decrease_polarity Rf too high increase_polarity->start decrease_polarity->start Degradation_Pathways ester Amino-Substituted Benzoic Acid Ester hydrolysis Hydrolysis ester->hydrolysis H+ or OH-, H2O oxidation Oxidation ester->oxidation [O], light/air acid_alcohol Carboxylic Acid + Alcohol hydrolysis->acid_alcohol colored_impurities Colored Impurities oxidation->colored_impurities

References

Technical Support Center: Optimization of Reaction Conditions for Ethyl 3-amino-4-hydroxybenzoate Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the optimization of reaction conditions for the derivatization of Ethyl 3-amino-4-hydroxybenzoate. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization strategies for this compound?

A1: The two primary functional groups available for derivatization on this compound are the amino (-NH₂) group and the hydroxyl (-OH) group. Therefore, the most common derivatization strategies are:

  • N-Acylation: Reaction of the amino group with acylating agents (e.g., acyl chlorides, anhydrides) to form amides.

  • O-Alkylation (Etherification): Reaction of the hydroxyl group with alkylating agents (e.g., alkyl halides) to form ethers.

Q2: How can I achieve selective derivatization at either the amino or the hydroxyl group?

A2: Achieving selectivity is crucial. Generally, the amino group is more nucleophilic than the hydroxyl group, especially under neutral or slightly basic conditions, favoring N-acylation. For selective O-alkylation, it is often necessary to first protect the amino group or to use reaction conditions that favor the deprotonation of the phenolic hydroxyl group.

Q3: What are the key parameters to optimize for a successful derivatization reaction?

A3: The key parameters to optimize include the choice of solvent, catalyst or base, reaction temperature, and reaction time. The stoichiometry of the reactants is also critical to control the extent of the reaction and minimize side products.

Q4: What are the common side reactions to be aware of during the derivatization of this compound?

A4: Common side reactions include:

  • Di-acylation/Di-alkylation: Reaction at both the amino and hydroxyl groups.

  • O-acylation: In acylation reactions, some O-acylated product may form, especially at higher temperatures.

  • N-alkylation: In etherification reactions, some N-alkylation can occur, particularly if a strong base is used that can deprotonate the amine.

  • Hydrolysis: If water is present in the reaction mixture, it can lead to the hydrolysis of the ester group or the acylating/alkylating agent.

Troubleshooting Guides

N-Acylation Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive acylating agent. 2. Insufficient base. 3. Low reaction temperature. 4. Presence of water.1. Use a fresh or newly opened acylating agent. 2. Ensure at least a stoichiometric amount of base (e.g., pyridine, triethylamine) is used to neutralize the acid byproduct. 3. Gradually increase the reaction temperature while monitoring for side products. 4. Use anhydrous solvents and reagents.
Formation of Multiple Products 1. O-acylation side reaction. 2. Impurities in starting materials.1. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 2. Purify the starting material and acylating agent before use.
Starting Material Remains 1. Insufficient reaction time. 2. Acylating agent has degraded.1. Monitor the reaction by TLC and extend the reaction time. 2. Add a fresh portion of the acylating agent.
O-Alkylation (Etherification) Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of the hydroxyl group. 2. Low reactivity of the alkylating agent. 3. Presence of water.1. Use a stronger base (e.g., NaH) or a suitable base in an appropriate solvent (e.g., K₂CO₃ in DMF). 2. Use a more reactive alkyl halide (I > Br > Cl). 3. Ensure anhydrous reaction conditions.
Formation of N-Alkylated Byproduct 1. The amino group is competing with the hydroxyl group for the alkylating agent.1. Protect the amino group prior to etherification (e.g., as an acetyl or Boc group). 2. Use a weaker base that selectively deprotonates the more acidic phenolic hydroxyl group.
Starting Material Remains 1. Insufficient base or alkylating agent. 2. Reaction temperature is too low.1. Use a slight excess of the base and alkylating agent. 2. Increase the reaction temperature and monitor the reaction progress.

Quantitative Data Presentation

Table 1: Optimization of N-Acylation of this compound with Acetyl Chloride
Entry Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1Pyridine (1.1)DCM0285
2Pyridine (1.1)DCM25292
3Triethylamine (1.1)DCM25288
4Pyridine (1.1)THF25289
5Pyridine (1.1)DCM40190 (with minor O-acylation)
Table 2: Optimization of O-Alkylation of N-acetyl-Ethyl 3-amino-4-hydroxybenzoate with Ethyl Bromide
Entry Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1K₂CO₃ (1.5)Acetone56675
2K₂CO₃ (1.5)DMF80490
3NaH (1.2)THF25395
4Cs₂CO₃ (1.5)Acetonitrile82492
5K₂CO₃ (1.5)DMF60685

Experimental Protocols

Protocol 1: N-Acylation of this compound

Materials:

  • This compound (1.0 equiv)

  • Acyl chloride or anhydride (1.1 equiv)

  • Pyridine or triethylamine (1.2 equiv)

  • Anhydrous dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base (pyridine or triethylamine) to the stirred solution.

  • Add the acylating agent dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: O-Alkylation of this compound (via N-protection)

Step A: N-Acetylation (Protection)

  • Follow Protocol 1 to acetylate the amino group of this compound.

Step B: O-Alkylation Materials:

  • N-acetyl-Ethyl 3-amino-4-hydroxybenzoate (from Step A) (1.0 equiv)

  • Alkyl halide (1.2 equiv)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5 equiv)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve N-acetyl-Ethyl 3-amino-4-hydroxybenzoate in anhydrous DMF or THF in a round-bottom flask under an inert atmosphere.

  • Add the base (K₂CO₃ or NaH) portion-wise to the stirred solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80 °C for DMF) and stir for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

Derivatization_Workflow cluster_start Starting Material cluster_derivatization Derivatization cluster_products Products start This compound N_Acylation N-Acylation (Amide Formation) start->N_Acylation Acylating Agent + Base O_Alkylation O-Alkylation (Ether Formation) start->O_Alkylation Alkylating Agent + Base (often with N-protection) Amide_Product N-Acyl Derivative N_Acylation->Amide_Product Ether_Product O-Alkyl Derivative O_Alkylation->Ether_Product

Caption: General derivatization pathways for this compound.

Troubleshooting_Logic cluster_yield_issues Yield Troubleshooting cluster_purity_issues Purity Troubleshooting Start Experiment Start Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Multiple Products? Check_Yield->Check_Purity No Reagent_Quality Check Reagent Quality (Freshness, Purity) Check_Yield->Reagent_Quality Yes Success Successful Derivatization Check_Purity->Success No Side_Reactions Minimize Side Reactions (Lower Temp, Stoichiometry) Check_Purity->Side_Reactions Yes Reaction_Conditions Optimize Conditions (Temp, Time, Base) Reagent_Quality->Reaction_Conditions Anhydrous Ensure Anhydrous Conditions Reaction_Conditions->Anhydrous Anhydrous->Check_Purity Purification Optimize Purification (Chromatography, Recrystallization) Side_Reactions->Purification Protecting_Groups Consider Protecting Groups Purification->Protecting_Groups Protecting_Groups->Success

Troubleshooting guide for the synthesis of aminohydroxybenzoates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of aminohydroxybenzoates. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to aminohydroxybenzoates?

A1: The most prevalent methods for synthesizing aminohydroxybenzoates involve the reduction of a nitro group on a hydroxybenzoic acid precursor. Key approaches include:

  • Catalytic Hydrogenation: This method employs a catalyst such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas to reduce the nitro group. It is often favored for its clean reaction profile and high yields.

  • Metal-Acid Reduction: A classic and effective method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl).[1] Stannous chloride (SnCl₂) is also a widely used reagent for this transformation.[2][3]

Another common route is the Fischer esterification of a pre-existing aminohydroxybenzoic acid to obtain the corresponding ester derivative. This reaction is typically catalyzed by a strong acid.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in aminohydroxybenzoate synthesis can arise from several factors:

  • Incomplete Reaction: The reduction of the nitro group may not have gone to completion. This can be due to insufficient reducing agent, deactivated catalyst, or inadequate reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure all starting material is consumed.

  • Side Reactions: Several side reactions can consume your starting material or product, leading to lower yields. Common side reactions include the formation of intermediate products like nitroso and hydroxylamine compounds, or their condensation to form azoxy and azo compounds.[4][5][6]

  • Product Degradation: Aminophenols are susceptible to oxidation, especially during workup when exposed to air.[7][8][9][10] This can lead to the formation of colored impurities and a decrease in the isolated yield of the desired product.

  • Decarboxylation: Hydroxybenzoic acids can undergo decarboxylation, particularly at elevated temperatures, leading to the loss of the carboxylic acid group.[11][12][13][14][15]

  • Losses During Workup and Purification: Significant product loss can occur during extraction, filtration, and crystallization steps.[16] For instance, if the product has some solubility in the crystallization solvent, a portion will be lost in the mother liquor.

Q3: I am observing colored impurities in my product. What are they and how can I remove them?

A3: Colored impurities are a common issue in aminohydroxybenzoate synthesis and often result from:

  • Oxidation of the Product: The aminophenol product is prone to oxidation, which can form highly colored polymeric materials or quinone-imine species.[10][17] This is often exacerbated by exposure to air and light, especially under basic conditions.

  • Azo and Azoxy Compound Formation: During the reduction of the nitro group, condensation of intermediates can lead to the formation of colored azo and azoxy compounds.[4][6]

To remove these impurities, consider the following purification techniques:

  • Recrystallization: This is a powerful technique for purifying solid compounds.[18][19] Choosing an appropriate solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature is key. Activated carbon can sometimes be used during recrystallization to remove colored impurities.

  • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed to separate the desired product from impurities based on their different polarities.

Q4: How can I confirm the identity and purity of my synthesized aminohydroxybenzoate?

A4: A combination of analytical techniques is recommended to confirm the structure and assess the purity of your product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of your compound.[1][20] The chemical shifts, integration, and coupling patterns of the protons and carbons provide detailed information about the molecular structure.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of your compound. By comparing the retention time of your product with a known standard and analyzing the peak area, you can quantify the purity and detect the presence of any impurities.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of your compound, which helps to confirm its identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups such as -OH, -NH₂, and C=O in your molecule.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive catalyst (catalytic hydrogenation).Ensure the catalyst is fresh or properly activated. Use a higher catalyst loading.
Insufficient reducing agent (metal-acid reduction).Use a larger excess of the metal and acid.
Reaction temperature is too low.Increase the reaction temperature, but be mindful of potential side reactions like decarboxylation.
Poor quality starting materials.Check the purity of your starting nitrohydroxybenzoic acid.
Presence of Starting Material in the Final Product Incomplete reaction.Increase the reaction time. Monitor the reaction progress using TLC until all starting material is consumed.
Deactivated catalyst or insufficient reducing agent.Add more catalyst or reducing agent.
Formation of a Dark, Tarry Substance Oxidation of the aminophenol product.Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Keep the reaction mixture and product protected from light.
Polymerization of intermediates or product.Control the reaction temperature carefully.
Difficulty in Isolating the Product Product is too soluble in the workup/crystallization solvent.For extractions, use a different solvent. For crystallization, try a different solvent or solvent mixture. Consider using an anti-solvent to induce precipitation.
Formation of an emulsion during extraction.Add brine (saturated NaCl solution) to break the emulsion. Filter the mixture through a pad of celite.
Precipitation of metal salts (in SnCl₂ reductions).Adjust the pH carefully during workup. In some cases, adding a chelating agent can help to dissolve the tin salts. Filtering the precipitate may be necessary.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-4-hydroxybenzoic Acid via Catalytic Hydrogenation

This protocol is adapted from a patented procedure.

Materials:

  • 4-hydroxy-3-nitrobenzoic acid

  • 5% Palladium on carbon (Pd/C)

  • Concentrated Hydrochloric Acid

  • Distilled Water

  • Hydrogen Gas

Procedure:

  • To a suitable reaction flask, add 4-hydroxy-3-nitrobenzoic acid, a catalytic amount of 5% Pd/C, distilled water, and concentrated hydrochloric acid.

  • Heat the mixture to 95°C with vigorous stirring.

  • Introduce hydrogen gas into the reaction mixture.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature under a nitrogen atmosphere.

  • Filter the mixture to recover the catalyst.

  • The filtrate contains the 3-amino-4-hydroxybenzoic acid hydrochloride salt.

Protocol 2: Synthesis of 4-Amino-3-hydroxybenzoic Acid via Tin and HCl Reduction

This protocol is a classic method for nitro group reduction.[12]

Materials:

  • 4-nitro-3-hydroxybenzoic acid

  • Tin (Sn) granules

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogen Sulfide (H₂S) gas (or a suitable alternative for tin removal)

  • Sodium Acetate

Procedure:

  • Heat a mixture of 4-nitro-3-hydroxybenzoic acid and concentrated hydrochloric acid on a water bath.

  • Slowly add tin granules to the mixture.

  • After the reaction is complete, a double tin salt will precipitate. Filter this solid.

  • Dissolve the precipitate in warm water and pass hydrogen sulfide gas through the solution to precipitate tin sulfide.

  • Filter off the tin sulfide.

  • Concentrate the filtrate until crystals of the hydrochloride salt begin to form.

  • Cool the solution and filter the hydrochloride salt.

  • Dissolve the hydrochloride salt in a small amount of water and add a concentrated solution of sodium acetate to precipitate the free 4-amino-3-hydroxybenzoic acid.

  • Filter, wash with water, and recrystallize from hot water or dilute alcohol.

Data Presentation

Table 1: Comparison of Reducing Agents for Nitrohydroxybenzoic Acids

Reducing SystemSubstrateProductYield (%)Reference
H₂ / Pd-C4-hydroxy-3-nitrobenzoic acid3-amino-4-hydroxybenzoic acidHigh (not specified)
Sn / HCl4-nitro-3-hydroxybenzoic acid4-amino-3-hydroxybenzoic acid60[12]
SnCl₂ / HCl4-hydroxy-3-nitrobenzoic acid3-amino-4-hydroxybenzoic acid98ChemicalBook

Visualizations

Workflow for Synthesis of Aminohydroxybenzoate via Nitro Reduction

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Nitrohydroxybenzoic Acid Reaction Reduction (e.g., H₂/Pd-C or Sn/HCl) Start->Reaction Workup Workup (Quenching, Extraction) Reaction->Workup Crude Crude Aminohydroxybenzoate Workup->Crude Purify Purification (Crystallization or Chromatography) Crude->Purify Pure Pure Aminohydroxybenzoate Purify->Pure Analysis Characterization (NMR, HPLC, MS) Pure->Analysis

Caption: General workflow for the synthesis, purification, and analysis of aminohydroxybenzoates.

Troubleshooting Logic for Low Yield

LowYieldTroubleshooting Start Low Yield Observed CheckReaction Check for complete conversion (TLC analysis) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete Starting material present Complete Reaction Complete CheckReaction->Complete No starting material IncreaseTime Increase reaction time/ Add more reagent Incomplete->IncreaseTime CheckWorkup Review workup and purification procedures Complete->CheckWorkup SideReactions Consider side reactions (Oxidation, Decarboxylation) CheckWorkup->SideReactions OptimizeWorkup Optimize extraction/ crystallization conditions CheckWorkup->OptimizeWorkup InertAtmosphere Use inert atmosphere/ Control temperature SideReactions->InertAtmosphere

Caption: A decision tree for troubleshooting low reaction yields in aminohydroxybenzoate synthesis.

References

Identification and removal of by-products in Ethyl 3-amino-4-hydroxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-amino-4-hydroxybenzoate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most common synthetic pathway involves a two-step process:

  • Nitration: Ethyl 4-hydroxybenzoate is nitrated to form Ethyl 4-hydroxy-3-nitrobenzoate.

  • Reduction: The nitro group of Ethyl 4-hydroxy-3-nitrobenzoate is then reduced to an amino group to yield the final product, this compound.

Q2: What are the potential by-products in the nitration step?

A2: During the nitration of Ethyl 4-hydroxybenzoate, several by-products can be formed. The primary concerns are over-nitration and the formation of isomers. One significant by-product from over-nitration is Ethyl 4-hydroxy-3,5-dinitrobenzoate. Additionally, decarboxylation of the starting material or product can occur under harsh reaction conditions.[1]

Q3: What impurities can arise from the reduction of Ethyl 4-hydroxy-3-nitrobenzoate?

A3: The catalytic hydrogenation of the nitro group is a stepwise process. Incomplete reduction can lead to the presence of various intermediates as impurities in the final product. These can include nitroso, azoxy, and azo compounds. The presence of these impurities can affect the purity and stability of the final product.

Q4: My final product is discolored (e.g., yellow, brown, or black). What is the likely cause and how can I fix it?

A4: Discoloration in the final product often indicates the presence of colored impurities. These can be residual nitro or nitroso compounds from an incomplete reduction, or oxidation products of the aminophenol. To address this, you can try the following:

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.

  • Thorough Purification: Ensure the purification method (recrystallization or column chromatography) is effectively removing all colored by-products.

  • Inert Atmosphere: Handle the final product under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

Troubleshooting Guides

Problem 1: Low Yield of Ethyl 4-hydroxy-3-nitrobenzoate in the Nitration Step
Potential Cause Troubleshooting Action
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature.
Over-nitrationMaintain strict temperature control during the addition of the nitrating agent. Lowering the temperature can help minimize the formation of dinitro by-products.
DecarboxylationAvoid excessively high temperatures and prolonged reaction times, as these conditions can promote the loss of the carboxyl group.[1]
Problem 2: Incomplete Reduction of the Nitro Group
Potential Cause Troubleshooting Action
Inactive catalystEnsure the catalyst (e.g., Palladium on carbon) is fresh and active. If necessary, use a new batch of catalyst.
Insufficient hydrogen pressureFor catalytic hydrogenation, ensure the hydrogen pressure is maintained at the recommended level throughout the reaction.
Poor catalyst dispersionEnsure vigorous stirring to keep the catalyst suspended in the reaction mixture, maximizing its contact with the substrate.
Catalyst poisoningImpurities in the starting material or solvent can poison the catalyst. Ensure high-purity reagents and solvents are used.
Problem 3: Difficulty in Removing By-products During Purification
Challenge Recommended Purification Strategy
Separating isomers from nitrationIsomers can often be separated by fractional recrystallization or column chromatography. Experiment with different solvent systems to find the optimal conditions for separation.
Removing incomplete reduction by-productsColumn chromatography is generally effective for separating the desired amine from less polar nitroso intermediates and more polar by-products.
Product oiling out during recrystallization"Oiling out" occurs when the product separates as a liquid instead of a solid. This can be addressed by using a larger volume of solvent, changing the solvent system, or cooling the solution more slowly to promote crystal formation.

Data Presentation

Compound Typical Analytical Data
Ethyl 4-hydroxybenzoate (Starting Material) White crystalline powder. Soluble in methanol, ethanol, and ether; almost insoluble in water.
Ethyl 4-hydroxy-3-nitrobenzoate (Intermediate) Purity: ≥98%.
This compound (Final Product) Purity: ≥97%. Physical Form: Solid.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Reaction Monitoring
  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point. The polarity can be adjusted to achieve good separation (e.g., 7:3 or 1:1 hexane:ethyl acetate).

  • Visualization: UV light (254 nm) to visualize the aromatic compounds. The starting material, intermediate, and product should have different Rf values.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent: A gradient of ethyl acetate in hexane. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity to elute the product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: A suitable solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol or a mixture of ethanol and water can be effective.

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot solvent.

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove insoluble impurities and charcoal.

    • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Visualizations

Synthesis_Workflow cluster_nitration Nitration Step cluster_reduction Reduction Step cluster_purification Purification Start Ethyl 4-hydroxybenzoate Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Intermediate Ethyl 4-hydroxy-3-nitrobenzoate Nitration->Intermediate Byproduct1 Over-nitration Products (e.g., Dinitro compounds) Nitration->Byproduct1 Reduction Reduction (e.g., H2, Pd/C) Intermediate->Reduction Product This compound Reduction->Product Byproduct2 Incomplete Reduction Products (Nitroso, Azoxy, Azo) Reduction->Byproduct2 Purification Purification (Recrystallization or Chromatography) Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Impure_Product Impure Final Product Identify_Impurity Identify Impurity Type (TLC, HPLC, NMR) Impure_Product->Identify_Impurity Nitration_Byproducts Nitration By-products? Identify_Impurity->Nitration_Byproducts Reduction_Byproducts Reduction By-products? Identify_Impurity->Reduction_Byproducts Other_Impurities Other Impurities? Identify_Impurity->Other_Impurities Optimize_Nitration Optimize Nitration: - Temperature Control - Reaction Time Nitration_Byproducts->Optimize_Nitration Yes Optimize_Reduction Optimize Reduction: - Catalyst Activity - H2 Pressure - Stirring Reduction_Byproducts->Optimize_Reduction Yes Improve_Purification Improve Purification: - Recrystallization Solvent - Chromatography Conditions Other_Impurities->Improve_Purification Yes

Caption: Troubleshooting decision tree for product purification.

References

Scaling up the synthesis of Ethyl 3-amino-4-hydroxybenzoate for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the laboratory-scale synthesis of Ethyl 3-amino-4-hydroxybenzoate. The primary synthetic route involves two key steps: the nitration of Ethyl p-hydroxybenzoate to form Ethyl 4-hydroxy-3-nitrobenzoate, followed by the reduction of the nitro group to an amine.

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for the synthesis of this compound?

A1: The synthesis is typically a two-step process:

  • Nitration: Ethyl p-hydroxybenzoate is reacted with a nitrating agent (commonly a mixture of nitric acid and sulfuric acid) to introduce a nitro group onto the aromatic ring, yielding Ethyl 4-hydroxy-3-nitrobenzoate.

  • Reduction: The nitro group of Ethyl 4-hydroxy-3-nitrobenzoate is then reduced to an amino group to produce the final product, this compound.

Q2: What are the most critical safety precautions for this synthesis?

A2: The nitration step is highly exothermic and requires careful temperature control to prevent runaway reactions.[1] Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[2] Appropriate personal protective equipment (PPE), including safety goggles, face shields, and acid-resistant gloves, must be worn. The reaction should be conducted in a well-ventilated fume hood. For the reduction step, catalytic hydrogenation involves flammable hydrogen gas and pyrophoric catalysts like Palladium on carbon (Pd/C) when dry.[3][4]

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of both the nitration and reduction steps. By spotting the reaction mixture alongside the starting material and, if available, the expected product, you can observe the consumption of the reactant and the formation of the product.

Q4: What are the typical yields for each step?

A4: Yields can vary depending on the specific conditions and scale. For the nitration of p-hydroxybenzoic acid esters, yields can be excellent, often exceeding 90%, provided the reaction is well-controlled.[5] The reduction of the nitro group can also be high-yielding, with many methods reporting yields of over 90%.

Troubleshooting Guides

Step 1: Nitration of Ethyl p-hydroxybenzoate
Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion of starting material 1. Insufficient nitrating agent. 2. Reaction temperature is too low. 3. Inefficient mixing.1. Ensure the correct stoichiometry of nitric acid is used. 2. While maintaining a low temperature is crucial, ensure it is within a range that allows the reaction to proceed. A temperature between 0-10°C is often recommended. 3. Use vigorous stirring to ensure the reaction mixture is homogeneous.[1]
Formation of dark, tarry substances 1. Reaction temperature is too high, leading to oxidation and decomposition. 2. Concentration of nitric acid is too high.1. Strictly maintain the recommended low temperature (e.g., below 10°C) using an ice bath. Add the nitrating mixture slowly and dropwise.[2] 2. Use the appropriate concentration of nitric acid as specified in the protocol.
Formation of multiple products (isomers or dinitro compounds) 1. The directing effects of the hydroxyl and ester groups can lead to small amounts of other isomers. 2. Over-nitration due to harsh reaction conditions (high temperature, excess nitrating agent).[6]1. The primary product is typically the 3-nitro isomer. Purification by recrystallization or column chromatography can separate isomers. 2. Maintain strict temperature control and use the correct stoichiometry of the nitrating agent.
Difficult purification of Ethyl 4-hydroxy-3-nitrobenzoate 1. The product may be contaminated with unreacted starting material or isomeric byproducts. 2. Oily product that is difficult to crystallize.1. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective.[2] Column chromatography can be used for higher purity. 2. Try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure product can also be effective.
Step 2: Reduction of Ethyl 4-hydroxy-3-nitrobenzoate
Problem Possible Cause(s) Suggested Solution(s)
Incomplete reduction or low yield 1. Inactive catalyst (for catalytic hydrogenation). 2. Insufficient reducing agent. 3. Poor quality of reagents.1. Ensure the Pd/C catalyst is fresh and has been stored correctly. Handle it carefully to avoid deactivation. 2. Use the appropriate stoichiometric amount or a slight excess of the reducing agent (e.g., SnCl2·2H2O).[7] 3. Use high-purity reagents.
Formation of byproducts 1. Over-reduction or side reactions depending on the method used. 2. For catalytic hydrogenation, dehalogenation can be a side reaction with halogenated substrates (not directly applicable here but a general consideration).[8]1. Choose a reducing agent known for its selectivity. SnCl2 and catalytic hydrogenation are generally clean methods. 2. Optimize reaction conditions (temperature, pressure, reaction time) to favor the desired reduction.
Difficult workup and product isolation 1. For SnCl2 reduction, the formation of tin salts can complicate isolation. 2. The product, an aminophenol, can be susceptible to oxidation, leading to discoloration.1. During workup, adjust the pH to be basic to precipitate tin salts, which can then be filtered off.[7] 2. Perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon) if possible to minimize oxidation. Use degassed solvents.
Product is discolored (pink, brown, or purple) 1. Oxidation of the amino-phenol product.1. Minimize exposure to air and light. 2. Purification by recrystallization, often with the addition of a small amount of a reducing agent like sodium dithionite or sodium bisulfite, can help to remove colored impurities.

Data Presentation

Table 1: Comparison of Reduction Methods for Ethyl 4-hydroxy-3-nitrobenzoate
Method Reducing Agent(s) Typical Solvent Typical Temperature Typical Reaction Time Advantages Disadvantages
Catalytic Hydrogenation H₂ gas, Pd/C catalystEthanol, Ethyl acetateRoom Temperature2-12 hoursHigh yield, clean reaction, easy product isolation.[7]Requires specialized equipment for handling hydrogen gas; catalyst can be pyrophoric.
Transfer Hydrogenation Hydrazine hydrate, Pd/CEthanolReflux1-4 hoursAvoids the need for gaseous hydrogen; fast reaction times.[9]Hydrazine is toxic.
Tin(II) Chloride Reduction SnCl₂·2H₂O, HClEthanolReflux1-3 hoursMild and selective; tolerant of many functional groups.[7][10]Workup can be complicated by the removal of tin salts.[7]

Experimental Protocols

Protocol 1: Nitration of Ethyl p-hydroxybenzoate
  • In a flask equipped with a magnetic stirrer and placed in an ice-water bath, add Ethyl p-hydroxybenzoate.

  • Slowly add concentrated sulfuric acid while stirring, maintaining the temperature below 10°C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of Ethyl p-hydroxybenzoate over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.[2]

  • After the addition is complete, continue stirring in the ice bath for another 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Pour the reaction mixture slowly onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude Ethyl 4-hydroxy-3-nitrobenzoate from an appropriate solvent (e.g., ethanol/water) to obtain the purified product.

Protocol 2: Reduction of Ethyl 4-hydroxy-3-nitrobenzoate via Catalytic Hydrogenation
  • To a hydrogenation flask, add Ethyl 4-hydroxy-3-nitrobenzoate and a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add 5-10 wt% of 10% Palladium on carbon (Pd/C) catalyst. Caution: The catalyst can be pyrophoric; handle it in a moist state or under an inert atmosphere.

  • Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[7] Wash the filter cake with the solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization if necessary.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction start Ethyl p-hydroxybenzoate reagents1 Conc. H₂SO₄ Conc. HNO₃ reaction1 Nitration Reaction (0-10°C) start->reaction1 reagents1->reaction1 workup1 Quench on Ice & Filtration reaction1->workup1 intermediate Crude Ethyl 4-hydroxy-3-nitrobenzoate workup1->intermediate purification1 Recrystallization intermediate->purification1 product1 Pure Ethyl 4-hydroxy-3-nitrobenzoate purification1->product1 reaction2 Catalytic Hydrogenation (RT, 1-4 atm H₂) product1->reaction2 reagents2 H₂ gas Pd/C Catalyst reagents2->reaction2 workup2 Catalyst Filtration reaction2->workup2 final_product_crude Crude Ethyl 3-amino-4-hydroxybenzoate workup2->final_product_crude purification2 Recrystallization (if necessary) final_product_crude->purification2 final_product This compound purification2->final_product

Caption: Experimental workflow for the synthesis of this compound.

Signaling_Pathways cluster_nitration Nitration Troubleshooting Logic cluster_reduction Reduction Troubleshooting Logic cluster_purification Purification Troubleshooting Logic p1 Low Conversion c1a Low Temperature p1->c1a c1b Insufficient Nitrating Agent p1->c1b s1a Increase Temperature (within 0-10°C range) c1a->s1a s1b Check Stoichiometry c1b->s1b p2 Incomplete Reaction c2a Inactive Catalyst (Pd/C) p2->c2a c2b Insufficient Reducing Agent (e.g., SnCl₂) p2->c2b s2a Use Fresh Catalyst c2a->s2a s2b Use Stoichiometric Excess c2b->s2b p3 Product Discoloration c3 Oxidation of Aminophenol p3->c3 s3 Recrystallize with Reducing Agent (e.g., Sodium Dithionite) c3->s3

Caption: Troubleshooting logic for common issues in the synthesis.

References

Impact of different reducing agents on the synthesis of aminobenzoates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of aminobenzoates. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the impact of different reducing agents on the synthesis of aminobenzoates.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing nitrobenzoates to aminobenzoates?

A1: The reduction of nitroaromatics is a widely used industrial process.[1] Common methods for the synthesis of aminobenzoates from nitrobenzoates include:

  • Catalytic Hydrogenation: This is often the method of choice, utilizing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas.[1][2] It is a clean and efficient method, often resulting in high yields.

  • Metal-Based Reductions: Reagents like iron in acidic media, or tin(II) chloride are classic and effective methods.[1][3]

  • Sodium Dithionite (Sodium Hydrosulfite): This is an inexpensive, safe, and versatile reducing agent used for reducing aromatic nitro compounds.[4][5]

  • Sodium Sulfide: This reagent can be useful when hydrogenation or acidic conditions are not compatible with the substrate.[2]

Q2: How does the choice of reducing agent affect the yield and purity of the resulting aminobenzoate?

A2: The choice of reducing agent can significantly impact the reaction's outcome. Catalytic hydrogenation, for instance, often provides quantitative yields with simple work-up procedures.[6] Metal-based reductions like SnCl₂ are effective but can lead to the formation of tin-based byproducts that may be difficult to remove.[7] Sodium dithionite is valued for its mild reaction conditions and high chemoselectivity, tolerating a variety of functional groups.[5]

Q3: Can other functional groups on the nitrobenzoate be affected by the reducing agent?

A3: Yes, the chemoselectivity of the reducing agent is a critical consideration.

  • Catalytic Hydrogenation (H₂/Pd/C): This method can reduce other functional groups such as alkenes, alkynes, and some carbonyls.[2]

  • Sodium Dithionite: It exhibits good chemoselectivity and can often selectively reduce a nitro group in the presence of aldehydes, ketones, esters, and halogens.[5]

  • Tin(II) Chloride (SnCl₂): This reagent is known for its mildness and can often reduce nitro groups without affecting other reducible functionalities.[2][7]

Q4: What are some common side reactions to be aware of during the reduction of nitrobenzoates?

A4: Depending on the reducing agent and reaction conditions, several side reactions can occur.

  • With metal hydrides like LiAlH₄, aromatic nitro compounds can form azo products instead of the desired amine.[2]

  • During catalytic hydrogenation, intermediates like nitroso and hydroxylamine can be formed.[8] In some cases, these can undergo condensation reactions to form azoxy and azo compounds.[8]

  • When using SnCl₂, quenching the reaction can lead to the formation of hydrated tin oxides, which can be challenging to remove from the product.[7]

Q5: Why is my reaction mixture turning dark or forming a tar-like substance?

A5: The formation of dark, tarry substances, particularly when nitrating anilines directly, is often due to the oxidation of the electron-rich aromatic ring by strong oxidizing agents like nitric acid.[9] Overheating the reaction can significantly increase the rate of these oxidation side reactions.[9]

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction due to insufficient reducing agent, inactive catalyst, or non-optimal reaction conditions (temperature, pressure, time).- Ensure the correct stoichiometry of the reducing agent. - For catalytic hydrogenation, use fresh, active catalyst.[10] - Optimize reaction parameters such as temperature and reaction time. For exothermic reactions, consider using an ice bath to maintain the desired temperature.[11]
Formation of Impure Product / Side Products Lack of chemoselectivity of the reducing agent, leading to the reduction of other functional groups. Formation of intermediates like hydroxylamines or condensation products like azo compounds.[1][8]- Choose a more selective reducing agent. For example, sodium dithionite is known for its high chemoselectivity.[5] - Carefully control reaction conditions (temperature, stoichiometry) to minimize side reactions.
Difficulty in Product Isolation and Purification Formation of hard-to-remove byproducts, such as metal oxides from tin-based reductions.[7] Product precipitation with impurities during workup.- For tin-based reductions, consider alternative workup procedures to manage tin salt precipitation. - Optimize the pH and temperature during neutralization and crystallization to improve product purity.[11]
Inconsistent Results Variability in the quality of reagents, especially the activity of catalysts like Pd/C.- Use reagents from a reliable source and store them under appropriate conditions. - For catalytic reactions, consider using a consistent source and batch of the catalyst.
Reaction Stalls Before Completion Catalyst poisoning or deactivation. Insufficient mixing, especially in heterogeneous reactions like catalytic hydrogenation.- Ensure the substrate and solvent are free of impurities that could poison the catalyst. - For heterogeneous reactions, ensure vigorous stirring to maintain good contact between reactants and the catalyst.

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of aminobenzoates using different reducing agents. It is important to note that reaction conditions can significantly influence the yield.

Starting MaterialReducing Agent/CatalystSolventYield (%)Reference
p-Nitrobenzoic acidAmmonium thiosulfateEthanol/Water80.4 - 87.7[12]
4-Nitrobenzoic acidPd/C, H₂Water97.0 - 98.0[13]
Ethyl p-nitrobenzoatePtO₂, H₂95% EthanolHigh (recrystallized)[14]
Methyl 3-nitrobenzoatePd/C, H₂MethanolQuantitative[6]
2-NitrobenzamidesSodium dithioniteNot specifiedHigh[15]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Ethyl p-Nitrobenzoate

This protocol is adapted from a literature procedure for the synthesis of ethyl p-aminobenzoate.[14]

Materials:

  • Ethyl p-nitrobenzoate

  • 95% Ethanol

  • Platinum oxide (PtO₂) catalyst

  • Hydrogen gas

  • Catalytic reduction apparatus

Procedure:

  • Dissolve ethyl p-nitrobenzoate (0.1 mole) in 150 mL of 95% ethanol in the reaction bottle of a catalytic reduction apparatus.

  • Add 0.2 g of platinum oxide catalyst to the solution.[14]

  • Shake the mixture under hydrogen pressure until three molecular equivalents of hydrogen have been absorbed.

  • Filter the mixture to remove the platinum catalyst.

  • Remove the ethanol from the filtrate by distillation.

  • Recrystallize the resulting ethyl p-aminobenzoate from ether.

Protocol 2: Reduction of p-Nitrobenzoic Acid using Ammonium Thiosulfate

This protocol is based on a patented method for preparing p-aminobenzoic acid.[12]

Materials:

  • p-Nitrobenzoic acid

  • Ethanol

  • Water

  • Ammonium thiosulfate

Procedure:

  • In a four-neck flask, add 1g of p-nitrobenzoic acid to a mixture of 20ml of ethanol and 10ml of water.

  • Heat the mixture to 80°C with stirring until the solid is completely dissolved.

  • Add 6g of ammonium thiosulfate and ensure it dissolves completely.

  • Reflux the reaction mixture at 80°C for 4 hours.[12]

  • After the reaction is complete, allow the mixture to cool to room temperature, which will cause the product to precipitate as white crystals.

  • Filter the precipitated crystals by suction and dry them to obtain p-aminobenzoic acid.

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_reduction Reduction Step cluster_workup Work-up and Purification start Dissolve Nitrobenzoate in Solvent add_reagent Add Reducing Agent (e.g., Pd/C, Na2S2O4, SnCl2) start->add_reagent 1 react React under Specific Conditions (Temp, Pressure) add_reagent->react 2 filter Filter to Remove Catalyst/Byproducts react->filter 3 extract Extract with Organic Solvent filter->extract 4 purify Purify by Recrystallization/Chromatography extract->purify 5 end Pure Aminobenzoate purify->end 6

General experimental workflow for aminobenzoate synthesis.

signaling_pathway cluster_pathway Reduction Pathway Nitrobenzoate Nitrobenzoate (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Nitrobenzoate->Nitroso + 2e-, + 2H+ Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine + 2e-, + 2H+ Aminobenzoate Aminobenzoate (Ar-NH2) Hydroxylamine->Aminobenzoate + 2e-, + 2H+

Simplified reduction pathway of a nitro group to an amine.

References

Technical Support Center: Base-Catalyzed Side Reactions of Aminobenzoic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with base-catalyzed side reactions of aminobenzoic acid esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common base-catalyzed side reactions of aminobenzoic acid esters?

A1: The primary base-catalyzed side reactions involving aminobenzoic acid esters are:

  • Ester Hydrolysis (Saponification): The ester group is cleaved by a base (e.g., hydroxide ions) to form a carboxylate salt and an alcohol. This reaction is generally irreversible.

  • N-Acylation/Amide Formation: The amino group of one molecule can act as a nucleophile and attack the ester group of another molecule, leading to the formation of an amide dimer or polymer. This is more prevalent at higher temperatures.

  • Intramolecular Catalysis (for ortho-aminobenzoate esters): The neighboring amino group can act as an intramolecular general base to catalyze the hydrolysis of the ester. This leads to a significant rate enhancement compared to their para-substituted counterparts.[1][2]

  • Oxidation: The amino group is susceptible to oxidation, which can lead to colored impurities, especially in the presence of air and certain metals.

Q2: Why is my solution of ortho-aminobenzoic acid ester hydrolyzing so quickly, even at neutral pH?

A2: Ortho-aminobenzoic acid esters are prone to rapid hydrolysis due to intramolecular general base catalysis.[1][2] The neighboring amino group facilitates the nucleophilic attack of water on the ester carbonyl group. The rate of this hydrolysis is pH-independent in the range of approximately pH 4 to 8.[1][2]

Q3: How can I suppress these side reactions during my experiments?

A3: Suppression of side reactions can be achieved through several strategies:

  • Amine Protection: Protecting the amino group as a carbamate (e.g., Boc or Cbz) prevents it from acting as a nucleophile or an intramolecular catalyst.[3]

  • Use of Non-Nucleophilic Bases: For reactions requiring a base, employing sterically hindered, non-nucleophilic bases can minimize nucleophilic attack on the ester.

  • Reaction Condition Optimization: Lowering the reaction temperature can reduce the rate of side reactions like N-acylation. Ensuring an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Control of Stoichiometry: In reactions like Fischer esterification, using a large excess of the alcohol can favor the desired ester formation over intermolecular N-acylation.

Q4: When should I choose a Boc versus a Cbz protecting group for the amino function?

A4: The choice between Boc (tert-Butoxycarbonyl) and Cbz (Carboxybenzyl) protecting groups depends on the overall synthetic strategy and the stability of other functional groups in your molecule.

  • Boc Group: Cleaved under acidic conditions (e.g., trifluoroacetic acid). It is stable to hydrogenolysis and basic conditions.

  • Cbz Group: Removed by catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids. It is stable to basic and mildly acidic conditions.

This orthogonality allows for selective deprotection. For instance, if your molecule contains other acid-sensitive groups, Cbz protection with subsequent hydrogenolysis for deprotection would be a suitable choice. Conversely, if your molecule has groups sensitive to reduction (like alkenes or alkynes), Boc protection would be preferable.[4]

Troubleshooting Guides

Issue 1: Low Product Yield

Q: I am getting a very low yield of my desired aminobenzoic acid ester. What could be the cause?

A: Low yields can result from several factors. Use the following logical workflow to diagnose the issue:

Troubleshooting_Low_Yield start Low Product Yield check_reaction_completion Is the reaction going to completion? (Check TLC/LC-MS) start->check_reaction_completion incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction No side_reactions Significant Side Reactions check_reaction_completion->side_reactions Yes, but with byproducts workup_loss Product Loss During Workup/Purification check_reaction_completion->workup_loss Yes, reaction is clean incomplete_reaction_solutions Solutions: - Increase reaction time/temperature. - Check catalyst activity. - Ensure anhydrous conditions. incomplete_reaction->incomplete_reaction_solutions side_reaction_solutions Solutions: - Lower reaction temperature. - Use a protecting group for the amine. - Use a non-nucleophilic base. - Work under an inert atmosphere. side_reactions->side_reaction_solutions workup_loss_solutions Solutions: - Optimize extraction pH. - Use appropriate chromatography solvent system. - Minimize water washes if product is water-soluble. workup_loss->workup_loss_solutions Cbz_Protection_Workflow cluster_prep Reaction Setup cluster_reaction Protection cluster_workup Workup & Isolation dissolve 1. Dissolve amine in aqueous base (e.g., NaHCO₃) cool 2. Cool to 0 °C dissolve->cool add_cbzcl 3. Add Cbz-Cl dropwise cool->add_cbzcl stir 4. Stir at room temperature for 2-4h add_cbzcl->stir wash 5. Wash with diethyl ether stir->wash acidify 6. Acidify aqueous layer to pH 2 with HCl wash->acidify extract 7. Extract with ethyl acetate acidify->extract dry 8. Dry and concentrate extract->dry Cbz_Deprotection_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenolysis cluster_workup Isolation dissolve 1. Dissolve Cbz-protected amine in solvent (e.g., MeOH, EtOH) add_catalyst 2. Add 10% Pd/C catalyst dissolve->add_catalyst hydrogenate 3. Place under H₂ atmosphere (balloon or apparatus) add_catalyst->hydrogenate stir 4. Stir vigorously at room temperature hydrogenate->stir filter 5. Filter through Celite to remove catalyst stir->filter concentrate 6. Concentrate filtrate to obtain deprotected amine filter->concentrate

References

Validation & Comparative

A Comparative Analysis of the Electronic Properties of Aminobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental and Theoretical Data

The positional isomerism of the amino and carboxyl groups on the benzene ring in aminobenzoic acid dictates a fascinating divergence in the electronic properties of its ortho-, meta-, and para-isomers. These differences are not merely academic; they profoundly influence the physicochemical behavior, reactivity, and, consequently, the pharmacological and materials science applications of these versatile molecules. This guide provides a comparative analysis of the key electronic properties of 2-aminobenzoic acid (ortho), 3-aminobenzoic acid (meta), and 4-aminobenzoic acid (para), supported by a blend of experimental data and theoretical calculations.

Comparative Electronic Properties at a Glance

The electronic landscape of each isomer is unique, a direct consequence of the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing carboxyl group (-COOH). The following table summarizes key electronic properties, offering a quantitative foundation for understanding their distinct behaviors.

Property2-Aminobenzoic Acid (ortho)3-Aminobenzoic Acid (meta)4-Aminobenzoic Acid (para)
Dipole Moment (Debye) ~1.8 D (Theoretical)2.73 D (Experimental, in dioxane)[1]3.31 ± 0.10 D (Experimental, in dioxane)[2]
UV-Vis λmax (nm) Solvent DependentSolvent Dependent194, 226, 278 (in unspecified solvent)[3]
¹H NMR (DMSO-d₆, δ ppm) See details belowSee details belowSee details below
¹³C NMR (DMSO-d₆, δ ppm) See details belowSee details belowSee details below
HOMO Energy (eV) -5.99 (Theoretical)-6.12 (Theoretical)-5.87 (Theoretical)
LUMO Energy (eV) -1.12 (Theoretical)-1.09 (Theoretical)-1.14 (Theoretical)
HOMO-LUMO Gap (eV) 4.87 (Theoretical)5.03 (Theoretical)4.73 (Theoretical); 3.66 (Experimental)[4]
Ionization Potential (eV) Approximated from HOMOApproximated from HOMOApproximated from HOMO
Electron Affinity (eV) Approximated from LUMOApproximated from LUMOApproximated from LUMO

Note: Theoretical values are often derived from Density Functional Theory (DFT) calculations and can vary based on the computational method and basis set used. Experimental values are solvent and temperature-dependent.

In-Depth NMR Spectral Data (DMSO-d₆)

Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed fingerprint of the chemical environment of each atom within a molecule.

¹H NMR Chemical Shifts (δ ppm):

Proton2-Aminobenzoic Acid3-Aminobenzoic Acid4-Aminobenzoic Acid
Aromatic CH6.50-6.62, 7.58-7.616.73-6.75, 7.04-7.156.51-6.53, 7.58-7.61
-NH₂4.43 (s, 2H)5.29 (s, 2H)5.82 (s, 2H)
-COOH8.89 (s, 1H)12.45 (s, 1H)11.91 (s, 1H)

¹³C NMR Chemical Shifts (δ ppm):

Carbon2-Aminobenzoic Acid3-Aminobenzoic Acid4-Aminobenzoic Acid
C=O167.9168.3Not specified
Aromatic C-NH₂153.5149.2Not specified
Aromatic C-COOH113.0131.7Not specified
Aromatic CH117.3, 131.7114.9, 117.1, 118.4, 129.3Not specified

Experimental and Computational Protocols

The data presented in this guide is derived from a combination of experimental measurements and computational modeling. Understanding the methodologies is crucial for interpreting the results accurately.

Determination of Dipole Moment

The experimental determination of the dipole moment of a polar molecule in a non-polar solvent is typically achieved by measuring the dielectric constant of the solution at various concentrations.

Protocol:

  • Solution Preparation: A series of solutions of the aminobenzoic acid isomer in a non-polar solvent (e.g., dioxane) are prepared at different known concentrations.

  • Capacitance Measurement: A capacitance cell is used to measure the capacitance of the pure solvent and each of the prepared solutions. The dielectric constant is calculated from the ratio of the capacitance of the solution to the capacitance of the vacuum.

  • Refractive Index Measurement: The refractive index of the pure solvent and the solutions are measured using a refractometer.

  • Data Analysis: The Guggenheim method or the Debye equation is then used to relate the changes in dielectric constant and refractive index to the molar polarization of the solute. A plot of the molar polarization against the mole fraction of the solute allows for the determination of the permanent dipole moment of the molecule.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule.

Protocol:

  • Sample Preparation: A dilute solution of the aminobenzoic acid isomer is prepared in a suitable solvent (e.g., methanol, ethanol, or water). A blank solution containing only the solvent is also prepared.

  • Spectrophotometer Setup: A UV-Visible spectrophotometer is turned on and allowed to warm up to ensure lamp stability.

  • Baseline Correction: The cuvette is filled with the blank solvent, and a baseline spectrum is recorded to subtract the absorbance of the solvent.

  • Sample Measurement: The cuvette is rinsed and filled with the sample solution. The absorbance spectrum is then recorded over a specific wavelength range (typically 200-400 nm for these compounds).

  • Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules.

Protocol:

  • Sample Preparation: A small amount of the aminobenzoic acid isomer (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Spectrometer Setup: The NMR tube is placed in the NMR spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width are set. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.

  • Data Processing: The acquired data (Free Induction Decay - FID) is processed using Fourier transformation to obtain the NMR spectrum. The spectrum is then phased and baseline corrected.

  • Data Analysis: The chemical shifts (δ) of the signals are referenced to an internal standard (e.g., tetramethylsilane - TMS). The integration of the ¹H signals provides the relative number of protons, and the splitting patterns (multiplicity) give information about neighboring protons.

Density Functional Theory (DFT) Calculations

Computational chemistry, particularly DFT, is a valuable tool for predicting and understanding the electronic properties of molecules.

Protocol:

  • Structure Optimization: The 3D structures of the aminobenzoic acid isomers are built and their geometries are optimized to find the lowest energy conformation.

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum.

  • Property Calculation: Once the optimized geometry is obtained, various electronic properties such as HOMO and LUMO energies, dipole moment, ionization potential, and electron affinity are calculated.

  • Method and Basis Set: The accuracy of DFT calculations depends on the chosen functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for a comparative analysis and the general signaling pathway concept influenced by molecular electronic properties.

G Comparative Analysis Workflow cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Interpretation & Application exp_data Experimental Data (UV-Vis, NMR, Dipole Moment) quant_comp Quantitative Comparison (Tables and Plots) exp_data->quant_comp comp_data Computational Data (DFT Calculations) comp_data->quant_comp struct_prop Structure-Property Relationship Analysis reactivity Reactivity Prediction struct_prop->reactivity drug_design Drug Design Implications struct_prop->drug_design mat_science Materials Science Applications struct_prop->mat_science quant_comp->struct_prop G Influence on Biological Signaling molecule Aminobenzoic Acid Isomer binding Binding Affinity (Influenced by Dipole Moment, Charge Distribution) molecule->binding interacts with receptor Biological Receptor receptor->binding signal Signal Transduction binding->signal initiates response Cellular Response signal->response leads to

References

A Comparative Guide to Ethyl 3-amino-4-hydroxybenzoate and Other Aminobenzoate Esters in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ethyl 3-amino-4-hydroxybenzoate and other common aminobenzoate esters used in chemical synthesis, with a focus on their performance in esterification reactions. The information presented is supported by experimental data to assist researchers in selecting the appropriate building blocks for their synthetic endeavors.

Introduction

Aminobenzoate esters are a critical class of compounds widely utilized as intermediates in the pharmaceutical and chemical industries. Their structural versatility allows for the synthesis of a diverse range of molecules with various biological activities. Among these, this compound holds a unique position due to its specific substitution pattern, which can influence its reactivity and the properties of its downstream products. This guide compares the synthesis of this compound with that of other prominent aminobenzoate esters, providing a basis for informed decision-making in synthetic route design.

Performance in Synthesis: A Comparative Analysis

The efficiency of synthesizing aminobenzoate esters is a crucial factor for their practical application. The following tables summarize quantitative data on the synthesis of this compound and other commonly used aminobenzoate esters, primarily through Fischer esterification.

Table 1: Comparative Synthesis Data of Aminobenzoate Esters via Fischer Esterification

CompoundStarting MaterialReaction TimeYield (%)Purity (%)Reference
This compound3-Amino-4-hydroxybenzoic acidNot specifiedHigh (inferred from precursor synthesis)>97% (for precursor)[1]
Ethyl 4-aminobenzoate (Benzocaine)p-Aminobenzoic acid60-75 minutes91-100%Not specified[2]
Ethyl 4-amino-3-methylbenzoate4-Amino-3-methylbenzoic acidNot specified77-84%Not specified[3]

Note: Direct comparative studies under identical conditions are limited. The data above is compiled from various sources and should be interpreted with consideration of potential variations in experimental setups. The yield for this compound is inferred from the high-yield synthesis of its precursor, 3-amino-4-hydroxybenzoic acid[1].

Experimental Protocols

Detailed methodologies for the synthesis of the precursor to this compound and the direct synthesis of Ethyl 4-aminobenzoate are provided below.

Protocol 1: Synthesis of 3-Amino-4-hydroxybenzoic Acid (Precursor to this compound)

This protocol describes the reduction of 3-nitro-4-hydroxybenzoic acid.

Materials:

  • 3-nitro-4-hydroxybenzoic acid

  • Water

  • 30% Sodium hydroxide solution

  • Concentrated hydrochloric acid

  • Pd/C catalyst (5-10%)

  • Hydrogen gas

Procedure:

  • Hydrolysis of 3-nitro-4-chlorobenzoic acid: A mixture of 3-nitro-4-chlorobenzoic acid (0.1652 mol), 30% sodium hydroxide (0.624 mol), and water (166g) is heated to reflux at 100-105°C for 3.5 hours.

  • After cooling to room temperature, the solution is neutralized with concentrated hydrochloric acid to a pH of 1-2.

  • The mixture is then cooled to 0-5°C and the precipitate is filtered.

  • The filter cake is washed with cold water (0-5°C) and dried to yield 3-nitro-4-hydroxybenzoic acid. Yield: 99.1%, Purity: ≥97% [1].

  • Reduction to 3-Amino-4-hydroxybenzoic acid: The 3-nitro-4-hydroxybenzoic acid is dissolved in water and the pH is adjusted to 5.4-5.6 with an inorganic base.

  • The solution is transferred to an autoclave, and a Pd/C catalyst is added.

  • The reduction is carried out under a hydrogen pressure of 0.50-1.50 MPa at 95-100°C.

  • After the reaction, the catalyst is filtered off, and the filtrate is acidified, decolorized, and concentrated to precipitate 3-amino-4-hydroxybenzoic acid hydrochloride.

  • The hydrochloride salt is then neutralized to yield 3-amino-4-hydroxybenzoic acid[1].

Protocol 2: Synthesis of Ethyl 4-aminobenzoate (Benzocaine) via Fischer Esterification

Materials:

  • p-Aminobenzoic acid (PABA)

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Ice water

Procedure:

  • In a round-bottom flask, dissolve 1.2 g of p-aminobenzoic acid in 12.0 mL of absolute ethanol.

  • Slowly add 1.0 mL of concentrated sulfuric acid to the solution in a fume hood.

  • Heat the mixture at reflux for 60-75 minutes.

  • After cooling, pour the mixture into a beaker containing 30 mL of ice water.

  • Slowly add 10% sodium carbonate solution while stirring until the pH is approximately 8 and gas evolution ceases.

  • Collect the white precipitate by vacuum filtration and wash with ice-cold water.

  • Dry the product to obtain Ethyl p-aminobenzoate. Yield: 91-100% [2][4].

Logical Relationships and Experimental Workflows

The following diagrams illustrate the general workflow for the synthesis of aminobenzoate esters and a relevant biological signaling pathway.

Synthesis_Workflow cluster_esterification Fischer Esterification Start Aminobenzoic Acid + Alcohol Reaction Acid Catalyst (e.g., H₂SO₄) Reflux Start->Reaction Mixing Workup Neutralization (e.g., Na₂CO₃) Precipitation Reaction->Workup Cooling Purification Filtration & Washing Workup->Purification Product Aminobenzoate Ester Purification->Product

Caption: General workflow for Fischer esterification of aminobenzoic acids.

Potential Biological Significance: The HIF-1α Signaling Pathway

This compound is structurally similar to ethyl 3,4-dihydroxybenzoate (EDHB), a known inhibitor of prolyl hydroxylase domain (PHD) enzymes. PHD inhibition stabilizes the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α), a key transcription factor in cellular response to low oxygen. This suggests a potential role for this compound in modulating the HIF-1α signaling pathway, which is crucial in various physiological and pathological processes, including angiogenesis, metabolism, and inflammation.

HIF1a_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia_EDHB Hypoxia or presence of PHD Inhibitor HIF1a_normoxia HIF-1α PHD PHD Enzymes (Prolyl Hydroxylase Domain) HIF1a_normoxia->PHD Hydroxylation VHL VHL Protein PHD->VHL Binding Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF1a_hypoxia HIF-1α (Stabilized) HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex PHD_inhibitor This compound (Potential PHD Inhibitor) PHD_inhibitor->PHD Inhibition HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (DNA) HIF1_complex->HRE Binding Target_Genes Target Gene Transcription (e.g., VEGF, EPO) HRE->Target_Genes Activation

Caption: The Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.

References

Biological activity comparison of compounds derived from aminobenzoic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activities of Aminobenzoic Acid Isomer Derivatives

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of structurally similar compounds is paramount. This guide provides a comprehensive comparison of the biological activities of compounds derived from the three isomers of aminobenzoic acid: ortho-aminobenzoic acid (anthranilic acid), meta-aminobenzoic acid, and para-aminobenzoic acid (PABA). The distinct positioning of the amino and carboxyl groups on the benzene ring imparts unique physicochemical properties to each isomer, leading to significant variations in their biological activities.[1]

Overview of Isomeric Differences

The structural isomerism of the amino group on the benzoic acid scaffold plays a pivotal role in defining the pharmacological profile of its derivatives.[1]

  • Ortho-aminobenzoic acid (Anthranilic acid): Derivatives of this isomer are notable as non-steroidal anti-inflammatory drugs (NSAIDs) that primarily act by inhibiting cyclooxygenase (COX) enzymes.[1]

  • Meta-aminobenzoic acid: This isomer and its derivatives are the least explored therapeutically.[1]

  • Para-aminobenzoic acid (PABA): Widely recognized for its role as a UVB-absorbing agent in sunscreens, PABA is also a crucial intermediate in the folate synthesis pathway in bacteria, making its derivatives a target for sulfonamide antibiotics.[1] Its potassium salt is also used in treating fibrotic skin disorders.[1]

Comparative Biological Activities

Derivatives of aminobenzoic acid isomers have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities.[2][3][4][5]

Antimicrobial Activity

The antimicrobial potential of aminobenzoic acid derivatives is often attributed to their ability to interfere with the folic acid synthesis pathway in microorganisms, a pathway absent in humans.[6] This makes them attractive candidates for selective antimicrobial therapies.[6] The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).

Table 1: Comparative Antimicrobial Activity of Aminobenzoic Acid Derivatives

Isomer PositionCompound/DerivativeTarget MicroorganismMIC (µM)Reference
ParaSchiff base of PABAStaphylococcus aureus (MRSA)from 15.62[7][8]
ParaSchiff base of PABAMycobacteria≥ 62.5[7][8]
ParaSchiff base of PABAFungi≥ 7.81[7][8]
ParaN'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazideBacillus subtilispMIC = 2.11 µM/ml[9]
ParaN'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazideStaphylococcus aureuspMIC = 1.82 µM/ml[9]
ParaN'-(3-methoxy- 4-hydroxy benzylidene)-4-(benzylidene amino)benzohydrazideEscherichia colipMIC = 1.78 µM/ml[9]
ParaCyanostyrylquinoxalinyl-based PABAVarious strains7.9–31[10]
ParaSulphanilamide, 2-methyl-4-aminobenzoic acid, and sulfaguanidineBacterial strains0.97 to 62.5 µg/mL[10]

Note: pMIC is the negative logarithm of the MIC.

Anticancer Activity

Derivatives of aminobenzoic acids have shown significant cytotoxic effects against various cancer cell lines.[10][11] The mechanism of action can vary, including the inhibition of tubulin polymerization and modulation of signaling pathways involved in cancer cell proliferation.[11]

Table 2: Comparative Anticancer Activity of Aminobenzoic Acid Derivatives

Isomer PositionCompound/DerivativeCancer Cell LineIC50 (µM)Reference
ParaBenzamide derivatives of PABA-4.53 - 5.85[10]
ParaCarboxamide derivative of PABAA549 (Lung)3.0[10]
ParaChloro anilinoquinoline derivativeMCF-7 (Breast)3.42[10]
ParaChloro anilinoquinoline derivativeA549 (Lung)5.97[10]
ParaUnspecified PABA derivativeMCF-7 (Breast)22.54[10]
ParaUnspecified PABA derivativeT47D (Breast)5.08[10]
ParaHexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoateCaco-2 (Colon)23.31[10]
ParaHexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoateMCF-7 (Breast)72.22[10]
ParaHexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoateHepG2 (Liver)53.29[10]
ParaSchiff bases of PABAHepG2 (Liver)≥ 15.0[7][8]
ParaAlkyl derivative of PABA (Compound 20)NCI-H460 (Lung)15.59[12]
Anti-inflammatory Activity

Derivatives of ortho-aminobenzoic acid (anthranilic acid) are well-established as anti-inflammatory agents.[1] PABA and its derivatives also possess anti-inflammatory properties, potentially by reducing the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[13]

Table 3: Anti-inflammatory Activity of Aminobenzoic Acid Derivatives

Isomer PositionCompound/DerivativeActivityReference
Ortho2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo) benzoic acid (Compound 4n)More potent than aspirin and phenylbutazone at all tested doses.[14]
ParaPABAReduces production of pro-inflammatory cytokines.[13]

Experimental Protocols

Synthesis of Aminobenzoic Acid Derivatives (General Protocol)

A common method for synthesizing derivatives, such as Schiff bases, involves the condensation of an aminobenzoic acid with an aldehyde.[15]

  • Dissolve the aminobenzoic acid isomer in a suitable solvent (e.g., ethanol).

  • Add an equimolar amount of the desired aldehyde.

  • A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

  • The mixture is then typically refluxed for several hours.

  • The resulting product is isolated via filtration and purified by recrystallization.

For the synthesis of ester and amide derivatives, a common starting point is the conversion of p-aminobenzoic acid to its diazonium salt, followed by coupling with a phenol and subsequent esterification or amidation.[16]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Each well is inoculated with a standardized microbial suspension.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The half-maximal inhibitory concentration (IC50) against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After incubation, the MTT reagent is added to each well. Living cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Visualizing Pathways and Workflows

Bacterial Folate Synthesis Pathway

PABA is a key precursor in the bacterial synthesis of folic acid. Derivatives of PABA can act as competitive inhibitors of dihydropteroate synthase, a crucial enzyme in this pathway.

Folate_Synthesis_Pathway GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate Dihydroneopterin Dihydroneopterin Dihydroneopterin_triphosphate->Dihydroneopterin Hydroxymethyl_dihydropterin_pyrophosphate Hydroxymethyl- dihydropterin pyrophosphate Dihydroneopterin->Hydroxymethyl_dihydropterin_pyrophosphate DHPS Dihydropteroate Synthase Hydroxymethyl_dihydropterin_pyrophosphate->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate PABA p-Aminobenzoic acid (PABA) PABA->DHPS Sulfonamides Sulfonamides (PABA Analogs) Sulfonamides->DHPS Inhibition DHPS->Dihydropteroate

Caption: Bacterial folate synthesis pathway and the inhibitory action of PABA analogs.

General Experimental Workflow

The development and evaluation of novel aminobenzoic acid derivatives typically follow a structured workflow from synthesis to biological characterization.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Aminobenzoic Acid Derivatives Purification Purification and Characterization (e.g., NMR, MS) Synthesis->Purification Antimicrobial Antimicrobial Screening (MIC determination) Purification->Antimicrobial Anticancer Anticancer Screening (IC50 determination) Purification->Anticancer Antiinflammatory Anti-inflammatory Assays Purification->Antiinflammatory SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Anticancer->SAR Antiinflammatory->SAR

Caption: General workflow for the synthesis and biological evaluation of aminobenzoic acid derivatives.

Conclusion

The positional isomerism of the amino group on the benzoic acid ring is a critical determinant of the biological activity of its derivatives. While para-aminobenzoic acid derivatives have been extensively studied, revealing a wide array of antimicrobial and anticancer agents, derivatives of ortho-aminobenzoic acid are prominent for their anti-inflammatory properties. The therapeutic potential of meta-aminobenzoic acid derivatives remains an area ripe for further investigation. This comparative guide highlights the versatility of the aminobenzoic acid scaffold and underscores the importance of isomeric positioning in drug design and development.

References

Unraveling the Molecular Architecture of Substituted Aminobenzoates: A DFT-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate molecular structure and electronic properties of pharmacologically active compounds is paramount. Substituted aminobenzoates, a class of molecules with diverse therapeutic applications, including local anesthetics and cholinesterase inhibitors, are a prime example. This guide provides an objective comparison of the molecular structures of substituted aminobenzoates, leveraging the power of Density Functional Theory (DFT) studies to elucidate their properties. We present a comprehensive overview of experimental data, detailed methodologies, and visual representations of key concepts.

Density Functional Theory (DFT) has emerged as a powerful computational tool in medicinal chemistry, offering profound insights into the geometric and electronic characteristics of molecules. For substituted aminobenzoates, DFT studies have been instrumental in correlating their structural features with their biological activities. This guide synthesizes findings from various DFT investigations to offer a comparative analysis of key molecular parameters.

Comparative Analysis of Molecular Structures

The substitution pattern on the aminobenzoate scaffold significantly influences its molecular geometry and electronic properties. Here, we present a comparative summary of key parameters for various substituted aminobenzoates, primarily focusing on data obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory for consistency.

Geometric Parameters

The bond lengths and angles within the benzene ring and the amino and carboxyl substituents are sensitive to the position and nature of the substituent groups.

CompoundSelected Bond Lengths (Å)Selected Bond Angles (°)Reference
Ethyl 4-aminobenzoate C-N: 1.393, C=O: 1.225, C-O: 1.353C-C-N: 120.5, O=C-O: 124.8[1]
2-Amino-4-chlorobenzoic acid C-Cl: 1.776, C-N: 1.385, C=O: 1.215Cl-C-C: 119.8, C-C-N: 122.3[2]
4-Amino-2-chlorobenzoic acid C-Cl: 1.758, C-N: 1.378, C=O: 1.217Cl-C-C: 121.5, C-C-N: 119.9[2]

Note: The provided values are from DFT calculations and may vary slightly from experimental data due to the theoretical nature of the calculations and the phase of the studied molecule (gas phase in calculations vs. solid state in some experiments).

Electronic Properties

The electronic landscape of substituted aminobenzoates, particularly the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment, are critical determinants of their reactivity and intermolecular interactions.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)Reference
Ortho-Aminobenzoic Acid -5.94-0.954.99~2.0 - 3.0[3]
Meta-Aminobenzoic Acid ---~3.5 - 4.5[3]
Para-Aminobenzoic Acid -6.22-1.085.14~3.0 - 4.0[3]
Ethyl 4-aminobenzoate -5.73-0.655.08-[1]

Note: The HOMO-LUMO gap is a crucial indicator of a molecule's chemical stability and reactivity. A larger gap generally implies higher stability and lower reactivity.[3] The dipole moment reflects the overall polarity of the molecule, influencing its solubility and ability to engage in electrostatic interactions.

Experimental and Computational Protocols

To ensure the reproducibility and transparency of the presented data, this section details the methodologies employed in the synthesis and computational analysis of substituted aminobenzoates.

Synthesis of Ethyl p-Aminobenzoate (Benzocaine)

A widely used method for the synthesis of ethyl p-aminobenzoate is the Fischer esterification of p-aminobenzoic acid.

Materials:

  • p-Aminobenzoic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • 10% Sodium Carbonate Solution

  • Ice water

Procedure:

  • In a round-bottom flask, dissolve p-aminobenzoic acid in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux for a specified period, typically 1-2 hours, to drive the esterification reaction to completion.

  • After cooling, the reaction mixture is poured into ice water.

  • The solution is then neutralized with a 10% sodium carbonate solution until the precipitation of the crude product is complete.

  • The solid ethyl p-aminobenzoate is collected by vacuum filtration, washed with cold water, and dried.

  • Recrystallization from a suitable solvent, such as ethanol/water, can be performed for further purification.

DFT Computational Methodology

The theoretical calculations summarized in this guide were predominantly performed using the following computational setup:

Software: Gaussian 09 or a similar quantum chemistry software package.

Method: Density Functional Theory (DFT) was employed for geometry optimization and electronic structure calculations.

Functional: The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional was a common choice, offering a good balance between accuracy and computational cost for organic molecules.

Basis Set: The 6-311++G(d,p) basis set was frequently used, which includes diffuse functions and polarization functions to accurately describe the electron distribution, particularly for systems with heteroatoms and potential for hydrogen bonding.

Calculations Performed:

  • Geometry Optimization: The molecular structures were fully optimized to find the lowest energy conformation.

  • Frequency Calculations: These were performed to confirm that the optimized structures correspond to true energy minima on the potential energy surface.

  • Electronic Properties: HOMO and LUMO energies, as well as the molecular dipole moment, were calculated from the optimized geometries.

  • Natural Bond Orbital (NBO) Analysis: This analysis was used to investigate intramolecular interactions, charge delocalization, and hyperconjugative effects.

  • Molecular Electrostatic Potential (MEP) Analysis: MEP maps were generated to identify the electron-rich and electron-deficient regions of the molecules, providing insights into their reactivity and intermolecular interaction sites.

Visualizing Molecular Interactions and Processes

Graphical representations are invaluable for understanding complex molecular relationships and experimental workflows. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts.

DFT_Workflow cluster_prep Preparation cluster_dft DFT Calculation cluster_analysis Analysis & Interpretation mol_design Molecular Design (Substituted Aminobenzoate) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_design->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO, LUMO, Dipole Moment) geom_opt->elec_prop nbo_mep NBO & MEP Analysis elec_prop->nbo_mep data_ext Data Extraction nbo_mep->data_ext comp_ana Comparative Analysis data_ext->comp_ana sar Structure-Activity Relationship (SAR) Studies comp_ana->sar

Caption: A typical workflow for a DFT study on substituted aminobenzoates.

Many substituted aminobenzoates exhibit their therapeutic effects by inhibiting enzymes such as acetylcholinesterase (AChE), which is a key target in the management of Alzheimer's disease. The following diagram illustrates the mechanism of competitive inhibition.

Enzyme_Inhibition cluster_enzyme Enzyme cluster_substrate Substrate cluster_inhibitor Inhibitor cluster_products Products E Enzyme (AChE) Active Site ES Enzyme-Substrate Complex E:f0->ES EI Enzyme-Inhibitor Complex (Inactive) E:f0->EI S Substrate (Acetylcholine) S->E:f1 Binds to Active Site I Inhibitor (Aminobenzoate) I->E:f1 Competes for Active Site P Products (Choline + Acetate) ES->E:f0 Releases ES->P EI->E:f0 Releases

Caption: Mechanism of competitive inhibition of Acetylcholinesterase (AChE).

Conclusion

The application of DFT studies to substituted aminobenzoates provides invaluable, atomistic-level insights into their molecular structure and electronic properties. This comparative guide highlights how subtle changes in substitution patterns can lead to significant alterations in molecular geometry and electronic characteristics, which in turn govern their biological activity. The presented data and methodologies serve as a foundational resource for researchers in the rational design and development of novel aminobenzoate-based therapeutic agents. The synergy between computational and experimental approaches will undoubtedly continue to accelerate the discovery of new and improved drugs.

References

A Comparative Guide to the Reactivity of Amino and Hydroxyl Groups in Ethyl 3-amino-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of the amino (-NH₂) and hydroxyl (-OH) groups in Ethyl 3-amino-4-hydroxybenzoate. The information presented is supported by established chemical principles and adapted experimental data from analogous compounds, offering insights into selective functionalization of this versatile molecule.

Executive Summary

In this compound, the amino and hydroxyl groups exhibit distinct reactivities influenced by their inherent nucleophilicity and the reaction conditions. Generally, the amino group is the more nucleophilic and reactive site under neutral to mildly basic conditions, making it the primary target for electrophilic reagents. Conversely, the hydroxyl group's reactivity can be significantly enhanced under strong basic conditions through the formation of a more nucleophilic phenoxide ion. This differential reactivity allows for the selective functionalization of either group, a crucial aspect in the synthesis of complex pharmaceutical intermediates.

Comparative Reactivity Analysis

The reactivity of the amino and hydroxyl groups is primarily dictated by their ability to donate their lone pair of electrons. Nitrogen is less electronegative than oxygen, rendering the lone pair on the amino group more available for nucleophilic attack on an electrophile.

Acylation

In acylation reactions, such as treatment with acetic anhydride or acetyl chloride, the amino group is significantly more reactive than the hydroxyl group in neutral or weakly basic (e.g., pyridine) conditions. This chemoselectivity leads to the preferential formation of the N-acylated product. To achieve O-acylation, the more nucleophilic phenoxide must be generated using a strong base, or the amino group must be protected.

Alkylation

Similar to acylation, N-alkylation is generally favored under neutral or mildly basic conditions due to the higher nucleophilicity of the amino group. Selective O-alkylation of the hydroxyl group can be achieved by first protecting the amino group, for instance, by converting it into an imine, and then carrying out the alkylation in the presence of a base.

Diazotization

The amino group readily undergoes diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. This reaction is specific to primary aromatic amines and does not occur with the hydroxyl group, providing a clear pathway for selective modification of the amino functionality, which can then be converted to a variety of other substituents.

Quantitative Data Summary

The following table summarizes the expected major products and representative yields for key reactions based on studies of aminophenols and related structures. The yields are indicative and can vary based on specific reaction conditions.

Reaction TypeReagents and ConditionsMajor ProductTypical Yield (%)
N-Acylation Acetic anhydride, pyridine, room temperatureEthyl 3-(acetylamino)-4-hydroxybenzoate> 90
O-Alkylation 1. Benzaldehyde (protection) 2. Alkyl halide, K₂CO₃, reflux 3. Acidic hydrolysisEthyl 3-amino-4-(alkoxy)benzoate70-90
N-Alkylation Aldehyde, NaBH₄, methanol, room temperatureEthyl 3-(alkylamino)-4-hydroxybenzoate> 90
Diazotization NaNO₂, HCl, 0-5 °CEthyl 4-hydroxy-3-diazoniumbenzoate chlorideHigh (used in situ)

Experimental Protocols

Selective N-Acylation

Objective: To selectively acetylate the amino group of this compound.

Procedure:

  • Dissolve this compound (1 equivalent) in pyridine at room temperature.

  • Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring.

  • Continue stirring at room temperature for 2-4 hours.

  • Pour the reaction mixture into ice-water and collect the precipitate by filtration.

  • Wash the solid with cold water and dry to obtain Ethyl 3-(acetylamino)-4-hydroxybenzoate.

Selective O-Alkylation (via Amino Group Protection)

Objective: To selectively alkylate the hydroxyl group.

Procedure:

  • Protection: Reflux a solution of this compound (1 equivalent) and benzaldehyde (1 equivalent) in toluene with a Dean-Stark trap for 2-3 hours to form the imine.

  • Alkylation: After cooling, add a base such as potassium carbonate (2 equivalents) and the desired alkyl halide (1.2 equivalents). Reflux the mixture for 4-6 hours.

  • Deprotection: Cool the reaction mixture, filter, and evaporate the solvent. Treat the residue with aqueous HCl (1M) and stir at room temperature for 1-2 hours to hydrolyze the imine.

  • Neutralize the solution with a base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and concentrate to obtain the O-alkylated product.

Diazotization and Azo Coupling

Objective: To convert the amino group to a diazonium salt for subsequent reactions.

Procedure:

  • Dissolve this compound (1 equivalent) in a dilute mineral acid (e.g., HCl) and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes before using it in a subsequent coupling reaction (e.g., with a phenol or an aromatic amine).

Mandatory Visualizations

Reactivity_Comparison cluster_conditions Reaction Conditions cluster_reactivity Relative Reactivity cluster_reaction_type Reaction Type Neutral_MildBase Neutral / Mildly Basic NH2_more_reactive Amino Group > Hydroxyl Group Neutral_MildBase->NH2_more_reactive favors StrongBase Strong Base OH_more_reactive Hydroxyl Group (as Phenoxide) > Amino Group StrongBase->OH_more_reactive favors Acidic_Nitrite Acidic / NaNO₂ NH2_exclusive Amino Group Exclusive Acidic_Nitrite->NH2_exclusive specific for Acylation_Alkylation Acylation / Alkylation NH2_more_reactive->Acylation_Alkylation leads to selective OH_more_reactive->Acylation_Alkylation leads to selective Diazotization Diazotization NH2_exclusive->Diazotization enables Experimental_Workflow cluster_acylation Acylation cluster_alkylation Alkylation cluster_diazotization Diazotization start This compound Acylating_Agent Acylating Agent (e.g., Ac₂O, AcCl) start->Acylating_Agent Alkylating_Agent Alkylating Agent (e.g., R-X) start->Alkylating_Agent Nitrous_Acid NaNO₂ / H⁺ (0-5 °C) start->Nitrous_Acid N_Acylation N-Acylation Product Acylating_Agent->N_Acylation Neutral/Weak Base N_Alkylation N-Alkylation Product Alkylating_Agent->N_Alkylation Neutral/Weak Base Protection 1. Protection (e.g., Imine) 2. Strong Base Alkylating_Agent->Protection O_Alkylation O-Alkylation Product Protection->O_Alkylation Diazonium_Salt Diazonium Salt Nitrous_Acid->Diazonium_Salt

A Comparative Guide to Analytical Methods for the Quantification of Ethyl 3-amino-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Ethyl 3-amino-4-hydroxybenzoate, a key aromatic amine intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals, is critical for ensuring product quality, stability, and safety. This guide provides a comparative overview of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of the most suitable method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. It offers excellent resolution and reproducibility for the separation and quantification of isomers of aminobenzoates.

Experimental Protocol: HPLC-UV

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of methanol and 0.02 M ammonium acetate buffer (pH 4.0) in a 20:80 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.[1]

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Performance Characteristics (Representative)
ParameterPerformance
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Mobile Phase A->B C Serial Dilution (Standards) B->C D Filter Sample B->D E Inject into HPLC C->E D->E F Separation on C18 Column E->F G UV Detection at 280 nm F->G H Generate Chromatogram G->H I Integrate Peak Area H->I J Construct Calibration Curve I->J K Quantify Sample J->K GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Solvent A->B C Evaporate to Dryness B->C D Add Derivatization Reagent C->D E Heat at 70°C D->E F Inject into GC-MS E->F G GC Separation F->G H MS Detection (EI) G->H I Acquire Mass Spectra H->I J Extract Ion Chromatogram (SIM) I->J K Quantify using Calibration Curve J->K LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Sample Collection B Add Internal Standard A->B C Extraction (e.g., SPE) B->C D Reconstitute in Mobile Phase C->D E Inject into LC D->E F Chromatographic Separation E->F G ESI Ionization F->G H MRM Detection G->H I Generate MRM Chromatogram H->I J Calculate Peak Area Ratios I->J K Quantify using Calibration Curve J->K

References

Unveiling Antibody Specificity: A Comparative Guide to Cross-Reactivity with Aminobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of antibody specificity is paramount for the successful development of reliable immunoassays and therapeutics. This guide provides an objective comparison of the cross-reactivity of antibodies raised against aminobenzoate derivatives, supported by experimental data and detailed protocols. Understanding the degree to which an antibody binds to structurally related molecules is critical for avoiding false-positive results and ensuring assay accuracy.

The aminobenzoate scaffold is a fundamental structural motif in numerous pharmaceuticals, including local anesthetics and sulfonamide antibiotics. Due to structural similarities, antibodies developed against a specific aminobenzoate derivative can exhibit significant cross-reactivity with other related compounds, impacting the reliability of diagnostic assays and the specificity of targeted therapies. This guide delves into the quantitative assessment of this cross-reactivity, offering a framework for evaluating antibody performance.

Quantitative Cross-Reactivity Analysis

The cross-reactivity of an antibody is typically determined by competitive enzyme-linked immunosorbent assay (ELISA). In this assay, the ability of various structurally related compounds to inhibit the binding of the antibody to its target antigen is measured. The results are often expressed as the concentration of the competing compound that causes 50% inhibition of the maximal signal (IC50). Cross-reactivity is then calculated relative to the target analyte.

A study on a monoclonal antibody developed against a sulfonamide, a class of compounds that are structural analogs of p-aminobenzoic acid (PABA), provides a relevant example of such analysis. The cross-reactivity of this antibody with a panel of other sulfonamides was determined, with sulfamethazine serving as the reference compound.

CompoundCross-Reactivity (%)[1]
Sulfamethazine100
Sulfamerazine108
Sulfachloropyrazine97
Sulfisoxazole99
Sulfadiazine68
Sulfadoxine<1
Sulfaguanidine<1
Sulfamethoxazole<1
Sulfamethoxydiazine<1
Sulfapyridine<1

This data demonstrates the variable cross-reactivity of the antibody, highlighting its high affinity for some structurally similar sulfonamides while showing negligible binding to others.

Key Experimental Methodologies

Accurate assessment of antibody cross-reactivity relies on robust and well-defined experimental protocols. Competitive ELISA is a cornerstone technique for quantifying the specificity of antibodies raised against small molecules like aminobenzoate derivatives.

Competitive Indirect ELISA (ciELISA) Protocol

This protocol outlines the steps for assessing the cross-reactivity of an antibody raised against an aminobenzoate derivative-protein conjugate.

Materials:

  • 96-well ELISA plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary antibody raised against the aminobenzoate derivative

  • The target aminobenzoate derivative and a panel of structurally related compounds

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the aminobenzoate derivative conjugated to a carrier protein (e.g., BSA or OVA) diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antigen.

  • Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: In a separate plate or tubes, pre-incubate the primary antibody with varying concentrations of the target aminobenzoate derivative (for the standard curve) or the potential cross-reacting compounds.

  • Incubation: Transfer the antibody-analyte mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer to remove unbound antibodies.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Stop the reaction by adding the stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the target aminobenzoate derivative. Determine the IC50 value for the target compound and each of the tested cross-reactants. Calculate the percentage of cross-reactivity using the formula:

    % Cross-Reactivity = (IC50 of Target Compound / IC50 of Test Compound) x 100

Visualizing the Workflow

Understanding the logical flow of generating and characterizing these specialized antibodies is crucial. The following diagram illustrates the key stages, from hapten design to the assessment of antibody specificity.

Antibody_Cross_Reactivity_Workflow cluster_0 Hapten & Immunogen Preparation cluster_1 Antibody Production cluster_2 Cross-Reactivity Assessment Hapten Hapten Synthesis (Aminobenzoate Derivative) Conjugation Conjugation to Carrier Protein (e.g., BSA, KLH) Hapten->Conjugation Immunogen Purified Immunogen Conjugation->Immunogen Immunization Immunization of Host Animal Immunogen->Immunization Titer Monitoring Antibody Titer Immunization->Titer Collection Antiserum Collection Titer->Collection Purification Antibody Purification Collection->Purification ciELISA Competitive Indirect ELISA Purification->ciELISA IC50 Determine IC50 Values ciELISA->IC50 Calculation Calculate % Cross-Reactivity IC50->Calculation

References

Performance Benchmarking of Ethyl 3-amino-4-hydroxybenzoate Derivatives Against Known Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of compounds derived from Ethyl 3-amino-4-hydroxybenzoate against established standards in key therapeutic areas. The following sections present quantitative data, detailed experimental protocols for the cited assays, and visualizations of relevant workflows to support further research and development.

Introduction to this compound and its Derivatives

This compound is a versatile scaffold in medicinal chemistry, belonging to the aminobenzoic acid class of compounds. Its derivatives have been investigated for a range of biological activities, including anticonvulsant, antibacterial, and anti-inflammatory properties. The unique arrangement of the amino, hydroxyl, and ethyl ester groups on the benzene ring allows for diverse chemical modifications, leading to a wide array of derivatives with potentially enhanced therapeutic efficacy. This guide focuses on benchmarking the performance of these derivatives against well-known standards to provide a clear perspective on their potential.

Comparative Performance Data

The following tables summarize the quantitative performance of this compound derivatives and their analogs in anticonvulsant, antibacterial, and anti-inflammatory assays, benchmarked against standard drugs.

Anticonvulsant Activity

A series of hydrazide-hydrazone derivatives of this compound were evaluated for their anticonvulsant activity using the Maximal Electroshock (MES) seizure test. The MES test is a widely accepted preclinical model for identifying compounds effective against generalized tonic-clonic seizures. The efficacy is measured by the dose required to protect 50% of the animals from the seizure endpoint (ED50).

Table 1: Anticonvulsant Activity of Hydrazone Derivatives of this compound in the MES Test

CompoundDose (mg/kg)Protection (%)Standard DrugDose (mg/kg)Protection (%)
Derivative 3d 30100Phenytoin 30100
Derivative 3o 30100Carbamazepine 30100
Derivative 3a 10080
Derivative 3b 10060
Derivative 3c 10080
Derivative 3e 10060
Derivative 3f 10040
Derivative 3g 10060
Derivative 3h 10040
Derivative 3i 10060
Derivative 3j 10040
Derivative 3k 10080
Derivative 3l 10060
Derivative 3m 10040
Derivative 3n 10080

Data sourced from a study on novel hydrazones of this compound. Compounds 3d and 3o were identified as the most active at a dose of 30 mg/kg, showing comparable activity to the standard drugs phenytoin and carbamazepine.

Antibacterial Activity

Due to the limited availability of Minimum Inhibitory Concentration (MIC) data for this compound derivatives, this section presents data for Schiff base derivatives of the closely related 4-aminobenzoic acid. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Table 2: Antibacterial Activity (MIC in µg/mL) of 4-Aminobenzoic Acid Schiff Base Derivatives

CompoundStaphylococcus aureus (MIC µg/mL)Escherichia coli (MIC µg/mL)Standard DrugStaphylococcus aureus (MIC µg/mL)Escherichia coli (MIC µg/mL)
Schiff Base Derivative 1 62.562.5Ciprofloxacin 0.60.013
Schiff Base Derivative 2 62.5250Gentamicin 0.5 - 30.5 - 3
Schiff Base Derivative 3 62.5250
Schiff Base Derivative 4 >50062.5

Note: The presented Schiff base derivatives are of 4-aminobenzoic acid and serve as a proxy to indicate the potential antibacterial activity of this class of compounds. The standard drug data is provided for context.

Anti-inflammatory Activity

The anti-inflammatory potential of aminobenzoic acid derivatives is often evaluated through their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The following table presents the half-maximal inhibitory concentration (IC50) values for COX-1 and COX-2 inhibition by aminobenzoic acid derivatives and standard non-steroidal anti-inflammatory drugs (NSAIDs).

Table 3: Anti-inflammatory Activity (COX Inhibition IC50 in µM) of Aminobenzoic Acid Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Standard DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)
Aminobenzoic Acid Derivative A ~15~30Ibuprofen 1280
Aminobenzoic Acid Derivative B ~20~10Celecoxib 826.8

Note: The data for aminobenzoic acid derivatives are representative of the potential activity of this compound class and are not specific to this compound derivatives due to a lack of available data.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Maximal Electroshock (MES) Seizure Test

This test is a standard preclinical model for assessing the efficacy of potential anticonvulsant compounds against generalized tonic-clonic seizures.

  • Apparatus: An electroconvulsive shock generator with corneal electrodes is used.

  • Animal Preparation: Male albino mice (25-30 g) are used. Animals are acclimated to the laboratory environment for at least 3-4 days prior to testing with ad libitum access to food and water.

  • Drug Administration: Test compounds are typically suspended in a vehicle like 0.5% carboxymethyl cellulose (CMC) and administered intraperitoneally (i.p.) or orally (p.o.). Standard drugs (e.g., phenytoin, carbamazepine) and the vehicle are administered to control groups.

  • Seizure Induction: At a predetermined time after drug administration (e.g., 30 or 60 minutes), a maximal seizure is induced. A drop of anesthetic ophthalmic solution is applied to the animal's eyes, followed by the placement of corneal electrodes. An alternating current (e.g., 50 mA, 60 Hz) is delivered for a short duration (e.g., 0.2 seconds).

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response. The percentage of protected animals in each group is calculated.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. The broth microdilution method is a common technique.

  • Materials: 96-well microtiter plates, sterile Mueller-Hinton Broth (MHB), bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli), and the test compounds.

  • Preparation of Inoculum: From a fresh culture plate (18-24 hours), several colonies of the test microorganism are suspended in sterile saline or broth. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Serial Dilutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A two-fold serial dilution of the compound is prepared in MHB in the wells of a 96-well plate.

  • Inoculation and Incubation: Each well containing the serially diluted compound is inoculated with the prepared bacterial suspension. A growth control well (broth and inoculum, no compound) and a sterility control well (broth only) are included. The plate is incubated at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation: After incubation, the plate is examined for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes, which are central to the inflammatory cascade.

  • Principle: The assay measures the production of prostaglandins (e.g., PGE2) from the substrate arachidonic acid by COX enzymes. The inhibition of this reaction by a test compound is quantified.

  • Reagents and Enzymes: Purified ovine or human COX-1 and COX-2 enzymes, arachidonic acid, and a detection system (e.g., ELISA kit for PGE2 or a fluorometric probe).

  • Assay Procedure:

    • The test compound, dissolved in a suitable solvent, is pre-incubated with the COX enzyme (either COX-1 or COX-2) in a reaction buffer.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

    • The reaction is then stopped, and the amount of prostaglandin produced is quantified using a suitable detection method.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without any inhibitor. The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is then determined by plotting the percent inhibition against the log of the compound concentration.

Visualizations

The following diagrams illustrate key workflows relevant to the benchmarking of this compound derivatives.

DrugDiscoveryWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization cluster_3 Phase 4: Preclinical Development CompoundLibrary Compound Library (EAHB Derivatives) PrimaryAssay Primary High-Throughput Screening (HTS) CompoundLibrary->PrimaryAssay HitIdentification Hit Identification PrimaryAssay->HitIdentification DoseResponse Dose-Response & IC50/EC50 Determination HitIdentification->DoseResponse SecondaryAssays Secondary Assays (e.g., MES, MIC, COX) DoseResponse->SecondaryAssays LeadSelection Lead Candidate Selection SecondaryAssays->LeadSelection SAR Structure-Activity Relationship (SAR) Studies LeadSelection->SAR SAR->SecondaryAssays Feedback Loop ADMET In vitro ADMET Profiling SAR->ADMET OptimizedLead Optimized Lead ADMET->OptimizedLead InVivo In vivo Efficacy & Toxicology Studies OptimizedLead->InVivo Candidate Preclinical Candidate InVivo->Candidate ExperimentalWorkflow cluster_assay Assay Protocol Start Start: Prepare Reagents & Test Compounds Incubation Incubation with Biological System (Enzyme/Cells/Animal) Start->Incubation Measurement Measurement of Biological Endpoint Incubation->Measurement DataAnalysis Data Analysis (% Inhibition / MIC / ED50) Measurement->DataAnalysis End End: Report Results DataAnalysis->End

Safety Operating Guide

Safe Disposal of Ethyl 3-Amino-4-Hydroxybenzoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the pharmaceutical and chemical industries, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Ethyl 3-amino-4-hydroxybenzoate, ensuring compliance with safety regulations and promoting a secure working environment.

Hazard and Safety Information

This compound is a chemical compound that requires careful handling. According to safety data sheets, it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn at all times when handling this substance.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound:

PropertyValueSource
Molecular FormulaC₉H₁₁NO₃PubChem
Molecular Weight181.19 g/mol PubChem[2]
CAS Number13052-92-1Sigma-Aldrich[3]
Hazard StatementsH302, H315, H335Sigma-Aldrich

Hazard Statement Key:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H335: May cause respiratory irritation.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to use an approved waste disposal plant.[1][4] Do not allow the product to enter drains. The following protocol outlines the necessary steps for in-laboratory waste management leading up to final disposal.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect un-used or contaminated solid this compound in a designated, properly labeled, and sealed waste container.

    • This includes any contaminated items such as weighing paper, gloves, or bench liners.

    • Ensure the container is made of a compatible material.

  • Liquid Waste (if in solution):

    • Collect solutions containing this compound in a designated, sealed, and clearly labeled liquid waste container.

    • Do not mix with incompatible waste streams. Check with your institution's environmental health and safety (EHS) office for specific guidance on solvent compatibility.

2. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration (if in solution)

    • The primary hazards (e.g., "Harmful," "Irritant")

    • The date of accumulation

3. Storage of Chemical Waste:

  • Store waste containers in a designated, well-ventilated, and secure area.

  • Keep containers tightly closed.

  • Ensure the storage area is away from general laboratory traffic and incompatible materials.

4. Arranging for Professional Disposal:

  • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide them with a detailed inventory of the waste, including the chemical name and quantity.

  • Follow all institutional and regulatory procedures for waste handover.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Eye Protection) start->ppe waste_generation Waste Generated ppe->waste_generation solid_waste Solid Waste (e.g., unused chemical, contaminated items) waste_generation->solid_waste Is it solid? liquid_waste Liquid Waste (in solution) waste_generation->liquid_waste Is it liquid? collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid store_waste Store Tightly Closed in Designated, Ventilated Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs disposal Dispose via Approved Waste Disposal Plant contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 3-amino-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl 3-amino-4-hydroxybenzoate, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to foster a secure research environment.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3][4] Adherence to proper safety protocols is crucial to minimize exposure and ensure the well-being of laboratory personnel.

Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment when handling this compound.

PPE CategorySpecific Requirements
Eye Protection Safety glasses with side-shields are mandatory.[1] A face shield should be used if there is a risk of splashing.[1]
Hand Protection Protective gloves, such as nitrile rubber, are required.[1][5] Always inspect gloves prior to use and change them if they are contaminated.
Respiratory Protection A dust respirator should be used, especially when dust generation is likely.[1] Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of dust or vapors.[4][6]
Skin and Body Protection A lab coat or other protective clothing is necessary to prevent skin contact.[1] In situations with a higher risk of exposure, protective boots may also be required.[1]

Operational Plan: Step-by-Step Handling Procedure

Following a standardized operational plan is critical for the safe handling of this compound.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[1]

  • Work in a well-ventilated area, such as a chemical fume hood, to control exposure.[4][6]

  • Gather all necessary PPE and ensure it is in good condition.

  • Keep the container tightly closed when not in use and store it in a cool, dark place away from oxidizing agents.[1]

2. Handling:

  • Avoid generating dust.[2][4]

  • Wash hands and face thoroughly after handling the substance.[1][2]

  • Do not eat, drink, or smoke in the work area.[2]

  • Avoid contact with skin, eyes, and clothing.[1]

3. In Case of Exposure:

  • If on skin: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

  • If swallowed: Rinse the mouth. Call a poison center or doctor if you feel unwell.[2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Dispose of the chemical and its container at an approved waste disposal plant.[2][4]

  • Do not allow the product to enter drains.[2][4]

  • Always follow local, regional, and national regulations for hazardous waste disposal.[4]

Safety Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal cluster_emergency Emergency Procedures prep1 Verify accessible safety shower and eyewash station prep2 Work in a well-ventilated area (fume hood) prep1->prep2 prep3 Don appropriate Personal Protective Equipment (PPE) prep2->prep3 handle1 Weigh/handle this compound, minimizing dust prep3->handle1 handle2 Perform experimental procedure handle1->handle2 clean1 Decontaminate work surfaces handle2->clean1 disp1 Collect waste in a labeled, sealed container handle2->disp1 clean2 Remove and properly store or dispose of PPE clean1->clean2 clean3 Wash hands and face thoroughly clean2->clean3 disp2 Dispose of waste through an approved hazardous waste facility disp1->disp2 emergency_node Exposure Event skin_contact Skin Contact: Wash with soap and water emergency_node->skin_contact eye_contact Eye Contact: Rinse with water for 15 mins emergency_node->eye_contact inhalation Inhalation: Move to fresh air emergency_node->inhalation ingestion Ingestion: Rinse mouth, seek medical attention emergency_node->ingestion seek_medical Seek medical attention if symptoms persist skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-amino-4-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-amino-4-hydroxybenzoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.